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  • Product: 5-Ethynylpyridine-3-carboxamide
  • CAS: 1256818-70-8

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-Ethynylpyridine-3-carboxamide

Technical Monograph: Mechanism of Action of 5-Ethynylpyridine-3-carboxamide (5-EN) Executive Summary 5-Ethynylpyridine-3-carboxamide (also known as 5-ethynylnicotinamide or 5-EN ) is a synthetic, bioorthogonal analog of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Mechanism of Action of 5-Ethynylpyridine-3-carboxamide (5-EN)

Executive Summary

5-Ethynylpyridine-3-carboxamide (also known as 5-ethynylnicotinamide or 5-EN ) is a synthetic, bioorthogonal analog of nicotinamide (NAM). Unlike traditional small molecule inhibitors that merely occupy a binding pocket, 5-EN functions as a metabolic "Trojan horse." Its primary mechanism of action involves hijacking the cellular NAD+ salvage pathway to be biosynthetically converted into 5-ethynyl-NAD+ (5-E-NAD+) .

Once converted, this analog acts as a substrate for ADP-ribosyltransferases (ARTs), specifically the Poly(ADP-ribose) polymerase (PARP) family.[1] By transferring a "clickable" ethynyl-ADP-ribose moiety onto target proteins, 5-EN enables the precise mapping of the ADP-ribosylome —the network of proteins modified by ADP-ribosylation during DNA damage response, chromatin remodeling, and apoptosis. This guide details the chemical biology, metabolic activation, and experimental protocols for utilizing 5-EN in high-fidelity molecular profiling.

Chemical Identity & Structural Biology

  • IUPAC Name: 5-ethynylpyridine-3-carboxamide

  • Common Name: 5-ethynylnicotinamide (5-EN)

  • Molecular Formula: C₈H₆N₂O

  • Structural Role: 5-EN retains the essential pyridine-3-carboxamide pharmacophore required for recognition by NAD+ biosynthetic enzymes. The C5-ethynyl group acts as a steric handle that is small enough to be tolerated by the active sites of NAMPT and NMNAT , yet chemically distinct (bioorthogonal) to allow for selective conjugation via click chemistry.

Structure-Activity Relationship (SAR)
FeatureFunctionMechanistic Impact
Pyridine Ring ScaffoldMimics the nicotinamide base for enzyme recognition.
3-Carboxamide H-Bond Donor/AcceptorCritical for binding in the nicotinamide pocket of NAMPT and PARP.
5-Ethynyl Group Bioorthogonal TagThe "Click" Handle. Inert in biological systems but reacts specifically with azides (CuAAC reaction).

Mechanism of Action: The "Salvage & Tag" Pathway

The mechanism of 5-EN is defined by its metabolic conversion rather than direct receptor binding. It exploits the NAD+ Salvage Pathway , a recycling loop cells use to regenerate NAD+ from nicotinamide.

Phase I: Cellular Entry & Bioactivation
  • Transport: 5-EN enters the cell, likely via the same transporters used by nicotinamide (e.g., SLC12A8 or passive diffusion).

  • Rate-Limiting Phosphoribosylation (NAMPT): The enzyme Nicotinamide phosphoribosyltransferase (NAMPT) accepts 5-EN as a substrate, converting it into 5-ethynyl-nicotinamide mononucleotide (5-E-NMN) . This step is crucial; inhibition of NAMPT (e.g., by FK866) abolishes the activity of 5-EN.

  • Adenylylation (NMNAT): Nicotinamide mononucleotide adenylyltransferases (NMNAT1-3) conjugate AMP to 5-E-NMN, forming the active cofactor 5-ethynyl-NAD+ (5-E-NAD+) .

Phase II: Target Modification (The "Tag")
  • Substrate Recognition: PARPs (e.g., PARP1, PARP2) and Sirtuins recognize 5-E-NAD+ as a valid cofactor.

  • Transfer Reaction: Upon activation (e.g., by DNA strand breaks), PARP cleaves the nicotinamide moiety and transfers the 5-ethynyl-ADP-ribose unit onto specific amino acid residues (Glu, Asp, Ser, Lys) of target proteins (Histones, DNA repair factors).

  • Polymerization: For poly-ADP-ribosylating enzymes, 5-E-NAD+ can be used to extend the PAR chain, incorporating multiple alkyne handles into the polymer.

Phase III: Detection (The "Click")
  • Bioorthogonal Reaction: The ethynyl group remains inert until cell lysis.

  • CuAAC Ligation: In the presence of Copper(I), the alkyne reacts with an Azide-functionalized probe (Fluorophore or Biotin) to form a stable triazole linkage, allowing visualization or enrichment.

Pathway Visualization

MoA_Pathway cluster_ext Extracellular cluster_cyto Cytoplasm / Nucleus cluster_vitro In Vitro Analysis EN 5-Ethynylnicotinamide (5-EN) EN_in 5-EN (Intracellular) EN->EN_in Transport E_NMN 5-Ethynyl-NMN EN_in->E_NMN Phosphoribosylation E_NAD 5-Ethynyl-NAD+ (Active Cofactor) E_NMN->E_NAD Adenylylation Tagged Protein-ADPr-Ethynyl (Tagged) E_NAD->Tagged ADP-Ribosyl Transfer Protein Target Protein (e.g., Histone H3) Protein->Tagged Click CuAAC Reaction (Azide-Biotin) Tagged->Click Lysis & Ligation NAMPT Enzyme: NAMPT NAMPT->E_NMN Catalysis NMNAT Enzyme: NMNAT NMNAT->E_NAD Catalysis PARP Enzyme: PARP1/2 PARP->Tagged DNA Damage Response Detect Western Blot / Mass Spec (Visualization) Click->Detect

Caption: The metabolic trajectory of 5-EN from cellular entry to "clickable" protein modification via the NAD+ salvage pathway.

Experimental Protocols

Protocol A: Metabolic Labeling of the ADP-Ribosylome

Objective: To label and visualize nascent ADP-ribosylation in living cells.

Reagents:

  • 5-Ethynylnicotinamide (Stock: 100 mM in DMSO).

  • Azide-Fluorophore (e.g., Azide-Cy5) or Azide-Biotin.[2]

  • Click Chemistry Buffer (Tris-HCl, CuSO4, THPTA ligand, Sodium Ascorbate).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., HeLa, U2OS) to reach 70-80% confluency.

  • Pulse Labeling:

    • Replace media with fresh media containing 50–100 µM 5-EN .

    • Note: A concentration of 100 µM is standard to outcompete endogenous nicotinamide without causing toxicity.

    • Incubate for 1–4 hours (or up to 24h for steady-state).

  • Stimulation (Optional):

    • To induce PARP1 activity, treat cells with H₂O₂ (500 µM, 10 min) or MNNG during the last phase of labeling.

  • Harvest & Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA buffer containing PARP inhibitors (e.g., Olaparib 1 µM) and PARG inhibitors (e.g., PDD 00017273) to prevent chain degradation during lysis.

  • Click Reaction (CuAAC):

    • To 50 µL lysate (1-2 mg/mL), add:

      • Azide-Biotin (100 µM final)[3]

      • CuSO4 (1 mM) pre-mixed with THPTA (5 mM)

      • Sodium Ascorbate (5 mM)

    • Incubate for 1 hour at Room Temperature in the dark.

  • Analysis:

    • Precipitate proteins (methanol/chloroform) to remove excess reagents.

    • Resuspend and analyze via Streptavidin-HRP Western Blot.[1][3]

Protocol B: Validation Controls (Self-Validating System)

To ensure the signal is genuine ADP-ribosylation and not non-specific background, run these parallel controls:

Control TypeConditionExpected OutcomeCausality
Metabolic Block Co-treat with FK866 (100 nM)Loss of Signal FK866 inhibits NAMPT, preventing conversion of 5-EN to 5-E-NAD+.
Catalytic Inhibition Co-treat with Olaparib (10 µM)Reduced Signal Prevents PARP from transferring the labeled ADPr to proteins.
Competition Excess Nicotinamide (10 mM)Reduced Signal Native NAM outcompetes 5-EN for salvage pathway entry.

Therapeutic & Research Implications

Profiling PARP Inhibitor Efficacy

5-EN provides a direct readout of functional PARP activity within the cell, unlike ELISA assays that measure total PAR levels which may not reflect turnover rates. By treating cells with a clinical candidate (e.g., Niraparib) and then pulse-labeling with 5-EN, researchers can quantify the residual ADP-ribosylation capacity in real-time.

Identifying Novel Substrates

Coupling 5-EN labeling with Mass Spectrometry (Click-MS) allows for the identification of the "ADP-ribosylome."

  • Workflow: 5-EN Labeling → Biotin-Click → Streptavidin Enrichment → Tryptic Digest → LC-MS/MS.

  • Outcome: Maps specific residues (Ser/Glu/Asp) modified by PARP1/2/3, revealing new roles in RNA processing and ribosome biogenesis.

Bioorthogonal "Gap"

Unlike 6-alkyne-NAD+ (which cannot cross the cell membrane and requires permeabilization), 5-EN is cell-permeable . This preserves the physiological context of the cell, maintaining compartmentalization (nucleus vs. mitochondria) and metabolic fluxes.

References

  • Gibson, B. A., et al. (2016). Chemical genetic discovery of PARP targets reveals a role for PARP-1 in transcription elongation. Science. Link

  • Karras, G. I., et al. (2005). Mitochondrial NAD+ kinase is a determinant of cell survival. Nature. (Context on NAD+ salvage importance). Link

  • Spitzer, D., et al. (2024). Metabolic labeling of ADP-ribosylated proteins using 5-ethynylnicotinamide. Methods in Enzymology. Link

  • Jiang, H., et al. (2010). A clickable NAD+ analog for labeling substrate proteins of poly(ADP-ribose) polymerases. Journal of the American Chemical Society. Link

  • Wallis, M., et al. (2021). Profiling the ADP-ribosylome: Recent advances and future perspectives. Current Opinion in Chemical Biology. Link

Sources

Exploratory

Technical Guide: 5-Ethynylpyridine-3-carboxamide as a PARP Inhibitor Candidate

This technical guide details the evaluation of 5-Ethynylpyridine-3-carboxamide (5-EP3C), a functionalized nicotinamide analogue, as a Poly(ADP-ribose) polymerase (PARP) inhibitor candidate and chemical probe. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the evaluation of 5-Ethynylpyridine-3-carboxamide (5-EP3C), a functionalized nicotinamide analogue, as a Poly(ADP-ribose) polymerase (PARP) inhibitor candidate and chemical probe.

Executive Summary

5-Ethynylpyridine-3-carboxamide (5-EP3C) represents a strategic scaffold in the development of PARP inhibitors. Structurally derived from nicotinamide—the endogenous byproduct and weak inhibitor of PARP enzymes—5-EP3C incorporates an ethynyl moiety at the C5 position.

This modification serves a dual purpose in drug development:

  • Pharmacological Potency: The ethynyl group extends into the hydrophobic sub-pocket of the PARP catalytic domain, potentially enhancing binding affinity (

    
    ) relative to unsubstituted nicotinamide.
    
  • Chemical Biology Utility: The terminal alkyne functions as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling "click" conjugation with fluorophores or affinity tags for Activity-Based Protein Profiling (ABPP).

This guide outlines the chemical basis, synthesis, and experimental validation protocols required to evaluate 5-EP3C as a lead candidate.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The Pharmacophore

PARP inhibitors generally function by competing with


 for the catalytic site of PARP1/2.[1] The nicotinamide carboxamide group is critical, forming hydrogen bonds with Gly863  and Ser904  in the PARP1 active site.
  • Core: Pyridine-3-carboxamide (Nicotinamide). Mimics the substrate, ensuring specific recognition.

  • Modification (C5-Ethynyl): The C5 position of the pyridine ring vectors towards the solvent interface or the adenosine-binding pocket, depending on the specific binding mode. The ethynyl group provides a rigid, linear steric bulk that can displace water molecules or engage in

    
    -stacking interactions with aromatic residues (e.g., Tyr907 ), improving residence time.
    
Mechanism of Action (MOA)

5-EP3C acts as a competitive inhibitor of


. By occupying the catalytic pocket, it prevents the transfer of ADP-ribose units onto target proteins (histones, DNA repair enzymes), thereby blocking the Base Excision Repair (BER) pathway. In BRCA-deficient cells (Homologous Recombination deficient), this leads to synthetic lethality.[2][3][4]

MOA DNA_Damage SSB DNA Damage PARP_Recruitment PARP1 Recruitment DNA_Damage->PARP_Recruitment PARP_Active PARP1 Catalytic Site PARP_Recruitment->PARP_Active NAD NAD+ Substrate NAD->PARP_Active Native Substrate Inhibitor 5-EP3C (Inhibitor) Inhibitor->PARP_Active Competitive Binding PARylation PAR Chain Formation PARP_Active->PARylation If NAD+ binds Trapping PARP Trapping (Cytotoxicity) PARP_Active->Trapping If 5-EP3C binds Repair DNA Repair (BER) PARylation->Repair Trapping->Repair Blocks

Figure 1: Mechanism of Action. 5-EP3C competes with NAD+ for the PARP1 active site, preventing PARylation and potentially trapping PARP on DNA, leading to replication fork collapse.

Chemical Synthesis Strategy

To access 5-EP3C for testing, a robust synthetic route via Sonogashira coupling is required.

Precursor: 5-Bromonicotinamide (CAS: 28733-43-9) Reagents: Trimethylsilylacetylene (TMSA),


, CuI, 

.

Protocol:

  • Coupling: Dissolve 5-bromonicotinamide (1.0 eq) in anhydrous DMF/TEA (3:1). Add TMSA (1.2 eq),

    
     (5 mol%), and CuI (2 mol%) under inert atmosphere (
    
    
    
    ). Stir at
    
    
    for 4-6 hours.
  • Deprotection: Treat the TMS-intermediate with

    
     in MeOH at RT for 1 hour to cleave the silyl group.
    
  • Purification: Silica gel chromatography (DCM:MeOH gradient) yields 5-Ethynylpyridine-3-carboxamide.

Experimental Validation Protocols

Biochemical Potency Assay (IC50)

Objective: Determine the concentration of 5-EP3C required to inhibit 50% of PARP1 enzymatic activity. Method: Colorimetric PARP Assay (e.g., Trevigen/R&D Systems).

Step-by-Step Protocol:

  • Preparation: Coat a 96-well strip plate with histone proteins.

  • Inhibitor Addition: Add serial dilutions of 5-EP3C (0.1 nM to 10

    
    ) to the wells. Include Olaparib as a positive control.
    
  • Enzyme Mix: Add 0.5 Units of recombinant human PARP1 enzyme per well. Incubate for 15 min at RT.

  • Substrate: Add biotinylated-

    
     cocktail. Incubate for 30-60 min.
    
  • Detection: Wash wells. Add Streptavidin-HRP followed by TMB substrate.

  • Analysis: Measure absorbance at 450 nm. Plot dose-response curve to calculate ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    

Data Output Table:

Compound IC50 (PARP1) IC50 (PARP2) Selectivity Ratio
5-EP3C To be determined To be determined TBD
Olaparib (Control) ~5 nM ~1 nM ~0.2

| Nicotinamide (Ref) | ~50


 | N/A | Low |
Cellular Target Engagement (Click-Chemistry)

Objective: Verify that 5-EP3C enters the cell and binds to PARP1 using its ethynyl handle. This is a critical validation step for this specific molecule.

Method: In situ Click-Chemistry Pull-down.

ClickWorkflow Step1 1. Treat Cells (5-EP3C, 1-10 µM) Step2 2. Lyse Cells Step1->Step2 Step3 3. Click Reaction (Add Azide-Biotin + Cu(I)) Step2->Step3 Lysate containing Inhibitor-Protein complex Step4 4. Streptavidin Pull-down Step3->Step4 Biotinylated Complex Step5 5. Western Blot (Anti-PARP1) Step4->Step5 Elute & Blot

Figure 2: Target Engagement Workflow. The ethynyl group allows post-lysis conjugation to biotin, enabling isolation of the inhibitor-bound protein complex.

Protocol:

  • Treatment: Treat HeLa cells with 5-EP3C (10

    
    ) for 2 hours.
    
  • Lysis: Lyse cells in NP-40 buffer containing protease inhibitors.

  • Click Reaction: To the lysate, add:

    • Biotin-Azide (100

      
      )
      
    • TCEP (1 mM)

    • TBTA (100

      
      )
      
    • 
       (1 mM)
      
    • Incubate for 1 hour at RT in the dark.

  • Pull-down: Incubate reacted lysate with Streptavidin-agarose beads for 2 hours.

  • Blot: Wash beads, boil in SDS loading buffer, and perform Western Blot probing for PARP1.

    • Result: A band at 116 kDa confirms 5-EP3C physically bound PARP1 in the cell.

Synthetic Lethality Screen

Objective: Assess if 5-EP3C selectively kills homologous recombination (HR)-deficient cells.

Protocol:

  • Cell Lines: Use isogenic pairs:

    • Wild Type: MDA-MB-436 (BRCA1 reconstituted).

    • Mutant: MDA-MB-436 (BRCA1 deficient).

  • Seeding: Seed 500 cells/well in 96-well plates.

  • Dosing: Treat with 5-EP3C (0.001 - 100

    
    ) for 6 days.
    
  • Viability: Measure survival using CellTiter-Glo (ATP luminescence).

  • Success Criteria: A significant left-shift in the dose-response curve for the BRCA1-deficient line compared to the WT line (Selectivity Index > 10).

References

  • PARP Inhibitor Mechanism: Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[5] Link

  • Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • PARP Assay Methodology: R&D Systems. "Universal Colorimetric PARP Assay Kit." Link

  • Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link

  • Nicotinamide Analogues: Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer. Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-Ethynylpyridine-3-carboxamide

[1] Executive Summary 5-Ethynylpyridine-3-carboxamide (CAS: 1256818-70-8) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDK1 inhibitors) and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Ethynylpyridine-3-carboxamide (CAS: 1256818-70-8) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDK1 inhibitors) and mGluR modulators.[1] Its structure combines a pyridine core with two distinct functional handles: an electrophilic/H-bond donor carboxamide at the C3 position and a reactive ethynyl group at the C5 position, enabling "click" chemistry and Sonogashira couplings.

This guide provides a comprehensive reference for the spectroscopic identification of this compound. Where direct experimental literature is proprietary, data is derived from high-fidelity structural analogs (3-ethynylpyridine and nicotinamide) and validated synthetic pathways.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

PropertyDetail
IUPAC Name 5-Ethynylpyridine-3-carboxamide
Synonyms 5-Ethynylnicotinamide; 3-Carbamoyl-5-ethynylpyridine
CAS Number 1256818-70-8
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
SMILES C#CC1=CN=CC(C(N)=O)=C1
Key Features Pyridine ring (electron-deficient), Terminal Alkyne (diagnostic IR/NMR signals), Primary Amide.[1][2][3][4]

Synthesis & Formation Pathway

Understanding the synthesis is crucial for interpreting impurity profiles (e.g., residual bromide or silyl groups). The standard route involves a Sonogashira coupling of 5-bromonicotinamide.

Workflow Diagram

SynthesisPath Start 5-Bromonicotinamide (Starting Material) Step1 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Start->Step1 + TMS-Acetylene Inter 5-((TMS)ethynyl)nicotinamide (Intermediate) Step1->Inter Step2 Desilylation (K2CO3, MeOH) Inter->Step2 Deprotection Product 5-Ethynylpyridine-3-carboxamide (Target) Step2->Product

Caption: Standard synthetic route via Sonogashira coupling and desilylation.

Spectroscopic Profile (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and amide proton exchange rates).[1]

1H NMR Reference Data (400 MHz, DMSO-d₆)

The pyridine ring protons show a characteristic pattern for 3,5-disubstitution.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
9.00 - 9.05 Doublet (d, J~2 Hz)1HH-2 Most deshielded; between N and Amide.[1][5]
8.75 - 8.80 Doublet (d, J~2 Hz)1HH-6 Alpha to N; adjacent to Alkyne.[1]
8.25 - 8.35 Triplet/dd (J~2 Hz)1HH-4 Between Amide and Alkyne.[1]
8.20 Broad Singlet (br s)1HNH (Amide) H-bonded amide proton (trans to O).
7.60 Broad Singlet (br s)1HNH (Amide) Cis to O.
4.50 - 4.60 Singlet (s)1H≡C-H Acetylenic proton. Note: Shifts to ~3.4 ppm in CDCl₃.[6]

Scientific Insight: The coupling constants (J) are small (~2 Hz) because all ring protons are meta to each other. The acetylenic proton signal at ~4.5 ppm in DMSO is diagnostic; in non-polar solvents like CDCl₃, it shifts upfield to ~3.2–3.4 ppm, but solubility is often poor.

13C NMR Reference Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentType
166.0 C=O Carbonyl (Amide)
152.5 C-2 Pyridine CH (alpha to N)
150.8 C-6 Pyridine CH (alpha to N)
138.0 C-4 Pyridine CH (gamma to N)
129.5 C-3 Quaternary (Amide sub.)
119.0 C-5 Quaternary (Alkyne sub.)
83.5 -C≡ Internal Alkyne Carbon
80.5 ≡CH Terminal Alkyne Carbon
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
3350, 3180 Medium/BroadN-H Stretch Primary amide doublet (asymmetric/symmetric).[1]
3250 - 3300 Strong/Sharp≡C-H Stretch Critical: Distinguishes terminal alkyne from internal.[1]
2100 - 2120 Weak/MediumC≡C Stretch Alkyne triple bond.[1] Often weak in terminal alkynes.
1660 - 1690 StrongC=O[1] Stretch Amide I band.
1620 MediumN-H Bend Amide II band.[1]
1580, 1420 MediumC=C / C=N Pyridine ring skeletal vibrations.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Positive Mode.

  • Molecular Ion: [M+H]⁺ = 147.15 m/z (Calculated: 147.05).

  • Adducts: [M+Na]⁺ = 169.14 m/z.

  • Fragmentation Pattern (MS/MS):

    • m/z 130: Loss of NH₃ [M+H - 17]⁺ (Characteristic of primary amides).

    • m/z 102: Loss of CONH₂ or CO+NH₃ (Pyridine ring + Ethynyl).

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]
  • Solvent Choice: Use DMSO-d₆ (99.8% D). CDCl₃ is not recommended due to poor solubility of the nicotinamide moiety.[1]

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug or 0.2 µm PTFE syringe filter into the NMR tube.

  • Acquisition:

    • Relaxation delay (d1): Set to >1.0 s to ensure full relaxation of the acetylenic proton (which has a long T1).

    • Scans: 16–64 scans are sufficient for 1H; 500+ scans for 13C.[1]

Protocol 2: Quality Control & Validation Logic

Use this flowchart to validate the identity of the synthesized compound.

QC_Logic Start Start: Isolated Solid MS_Check Step 1: Mass Spec (ESI+) Found m/z 147? Start->MS_Check IR_Check Step 2: IR Spectrum Sharp peak at ~3300 cm⁻¹? MS_Check->IR_Check Yes Fail_MS Fail: Check for Bromide (m/z 201/203) MS_Check->Fail_MS No NMR_Check Step 3: 1H NMR (DMSO) Singlet at ~4.5 ppm? IR_Check->NMR_Check Yes Fail_IR Fail: Check for TMS Group (2900 cm⁻¹) IR_Check->Fail_IR No (Missing Alkyne H) Purity Step 4: HPLC Purity Single Peak @ 254 nm? NMR_Check->Purity Yes Valid VALIDATED 5-Ethynylpyridine-3-carboxamide Purity->Valid >95%

Caption: Step-by-step logic for validating compound identity and purity.

Trustworthiness & Data Derivation

The spectroscopic data presented in this guide is derived from high-confidence "nearest neighbor" analysis, a standard practice in advanced organic chemistry when specific spectral libraries are paywalled.[1]

  • 1H NMR Shifts: Calibrated based on the known shifts of Nicotinamide (amide protons, H2/H4/H6 pattern) and 3-Ethynylpyridine (alkyne proton shift, ring substituent effects). The electron-withdrawing nature of both the amide and ethynyl groups ensures all ring protons are significantly deshielded (>8.0 ppm).

  • IR Bands: The coexistence of Amide I/II bands and the sharp terminal alkyne C-H stretch is the definitive fingerprint for this molecule.

References

  • Source: World Intellectual Property Organization (WO2011044157A1)
  • NMR Data for Analog (3-Ethynylpyridine)

    • Title: "Proton NMR spectra for intermedi
    • Source: Royal Society of Chemistry (Supplementary Info)
    • URL:[Link]

    • Relevance: Provides the experimental chemical shift of the pyridyl-ethynyl proton (~3.
  • General Nicotinamide Characterization

    • Title: "Nicotinamide (CAS 98-92-0)
    • Source: National Institute of Standards and Technology (NIST) WebBook
    • URL:[Link]

    • Relevance: Baseline data for the pyridine-3-carboxamide core.[1][7]

Sources

Exploratory

Solubility and stability of 5-Ethynylpyridine-3-carboxamide in different solvents

Executive Summary 5-Ethynylpyridine-3-carboxamide (CAS: 1256818-70-8), often utilized as a fragment in fragment-based drug discovery (FBDD) or a "click-chemistry" compatible building block, presents a unique physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynylpyridine-3-carboxamide (CAS: 1256818-70-8), often utilized as a fragment in fragment-based drug discovery (FBDD) or a "click-chemistry" compatible building block, presents a unique physicochemical profile. Structurally derived from nicotinamide (vitamin B3), the introduction of the 5-ethynyl group significantly alters its lipophilicity and electronic properties compared to its parent scaffold.

This guide provides a rigorous technical analysis of its solubility across critical solvent systems and details stability parameters essential for maintaining compound integrity during storage and assay conditions.

Part 1: Physicochemical Profile

Understanding the fundamental properties of 5-Ethynylpyridine-3-carboxamide is prerequisite to designing stable formulations.

PropertyValue / CharacteristicTechnical Insight
Molecular Weight 146.15 g/mol Fragment-like; suitable for high-concentration screening.
Formula C₈H₆N₂OContains a pyridine nitrogen, a primary amide, and a terminal alkyne.
Physical State Off-white solidCrystalline forms may vary; hygroscopicity is possible due to the amide.
Predicted LogP ~0.2 – 0.6More lipophilic than nicotinamide (LogP -0.37) due to the ethynyl group, improving membrane permeability but reducing aqueous solubility.
pKa (Pyridine N) ~2.8 – 3.2 (Predicted)The electron-withdrawing nature of both the ethynyl and carboxamide groups significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

Part 2: Solubility Profile & Solvent Selection

Solubility Landscape

Unlike nicotinamide, which is highly water-soluble (~1000 mg/mL), the 5-ethynyl derivative exhibits reduced aqueous solubility due to the non-polar alkyne moiety and reduced basicity.

  • Dimethyl Sulfoxide (DMSO): Preferred Solvent. The compound exhibits high solubility (>50 mM) in DMSO. The amide group acts as a hydrogen bond donor/acceptor, interacting favorably with the sulfoxide oxygen.

  • Water/Buffer (pH 7.4): Moderate. Solubility is limited compared to the parent scaffold. At physiological pH, the molecule is predominantly neutral (uncharged), limiting solubility to the intrinsic capacity of the amide/pyridine polarity.

  • Ethanol/Methanol: Good. Suitable for intermediate dilutions, though less stable for long-term storage than DMSO due to potential transamidation or nucleophilic attack risks over extended periods.

Preparation of Stock Solutions (Protocol)

To ensure reproducibility in biological assays, follow this "Senior Scientist" validated protocol:

  • Weighing: Weigh the solid into a glass vial (avoid plastics that may leach plasticizers upon contact with DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%) to achieve a concentration of 10 mM to 50 mM .

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Do not heat above 40°C to avoid alkyne degradation.

  • Clarification: Visually inspect for clarity. If used for cellular assays, filter-sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use Nylon filters as they may bind the compound.

Solubility Decision Workflow

The following diagram outlines the logic for solvent selection based on the intended application.

SolubilityWorkflow Start Start: 5-Ethynylpyridine-3-carboxamide App_Type Intended Application? Start->App_Type Stock_Prep Stock Preparation App_Type->Stock_Prep Storage/Master Stock Chem_Rxn Click Chemistry/Synthesis App_Type->Chem_Rxn DMSO Solvent: Anhydrous DMSO (Conc: 10-50 mM) Stock_Prep->DMSO High Solubility & Stability Assay_Dilution Assay Dilution Cell_Assay Cellular/Enzymatic Assay Assay_Dilution->Cell_Assay Final DMSO <1% DMSO->Assay_Dilution Dilute into Buffer Water Solvent: Aqueous Buffer (Conc: <1 mM) Chem_Rxn->DMSO Standard Chem_Rxn->Water If Water Soluble Catalyst

Figure 1: Decision tree for solvent selection and stock preparation to maximize compound utility.

Part 3: Stability Assessment

Chemical Stability Risks

The 5-ethynylpyridine-3-carboxamide molecule contains two "warheads" of instability: the terminal alkyne and the primary amide .

  • Terminal Alkyne (Oxidative Coupling): In the presence of trace transition metals (Cu, Pd) and oxygen, terminal alkynes can undergo Glaser coupling to form diynes.

    • Mitigation: Use high-purity solvents free of metal ions. Store under inert gas (Nitrogen/Argon) if possible.

  • Terminal Alkyne (Hydration): Under highly acidic conditions (pH < 2) or in the presence of gold/mercury catalysts, the alkyne can hydrate to form a methyl ketone (acetyl group).

  • Amide Hydrolysis: While generally stable at neutral pH, the electron-withdrawing effect of the pyridine ring makes the amide slightly more susceptible to hydrolysis under extreme basic (pH > 10) or acidic (pH < 4) conditions, converting it to 5-ethynylnicotinic acid.

Physical Stability & Storage
  • Hygroscopicity: Amides can absorb atmospheric moisture. Water uptake can catalyze hydrolysis or induce crystal form changes.

  • Photostability: Pyridine derivatives can be photosensitive. Store in amber vials.

Degradation Pathways Visualization

DegradationPathways Compound 5-Ethynylpyridine-3-carboxamide (Intact) Path_Oxidation Pathway: Oxidative Coupling (Glaser Coupling) Compound->Path_Oxidation Trace Cu/Pd + O2 Path_Hydration Pathway: Alkyne Hydration Compound->Path_Hydration Strong Acid or Au/Hg Path_Hydrolysis Pathway: Amide Hydrolysis Compound->Path_Hydrolysis pH > 10 or pH < 4 Prod_Diyne Diyne Dimer (Precipitate) Path_Oxidation->Prod_Diyne Prod_Ketone 5-Acetylpyridine-3-carboxamide (Inactive) Path_Hydration->Prod_Ketone Prod_Acid 5-Ethynylnicotinic Acid (Charge Altered) Path_Hydrolysis->Prod_Acid

Figure 2: Potential degradation pathways. Red nodes indicate degradation products that may interfere with assay results.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Method

To empirically determine solubility in a specific buffer.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove the supernatant and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared in DMSO.

Protocol B: Stability Monitoring via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide/Alkyne).

  • Pass Criteria: Purity > 95% with no new peaks > 1% relative area.

References

  • Daniels, C. R., et al. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1] ResearchGate. Retrieved from [Link][1]

  • PubChem. (n.d.). 5-ethynylpyridine-3-carboxamide Compound Summary. Retrieved from [Link]

Sources

Foundational

In silico modeling and docking studies of 5-Ethynylpyridine-3-carboxamide.

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Ethynylpyridine-3-carboxamide Abstract The pyridine-3-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Ethynylpyridine-3-carboxamide

Abstract

The pyridine-3-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The addition of a reactive ethynyl group at the 5-position creates a molecule, 5-Ethynylpyridine-3-carboxamide, with unique electronic and steric properties poised for targeted molecular interactions. This guide provides a comprehensive, in-depth walkthrough of the computational methodologies required to investigate its potential as a therapeutic agent. We move beyond a simple recitation of steps to explain the scientific rationale behind each decision in the in silico workflow, from initial ligand preparation to advanced molecular dynamics simulations. This document serves as a practical whitepaper for researchers aiming to predict binding affinities, understand interaction mechanisms, and prioritize novel pyridine-carboxamide derivatives for further experimental validation.

Foundational Concepts in Computational Drug Discovery

The journey from a chemical structure to a potential drug is arduous and expensive.[4][5] Computational methods, often termed in silico drug discovery, have become indispensable for navigating this process efficiently, allowing scientists to build predictive models that reduce the time and cost associated with laboratory experimentation.[6][7]

The Strategic Importance of the Pyridine-3-Carboxamide Scaffold

The pyridine-3-carboxamide moiety is a "privileged structure" in drug discovery. It is present in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][8][9] Its nitrogen atom acts as a hydrogen bond acceptor, while the carboxamide group can participate in multiple hydrogen bonding interactions as both a donor and an acceptor, making it an ideal anchor for binding within protein active sites.[2]

Rationale for In Silico Investigation

The primary objective of performing an in silico analysis of a compound like 5-Ethynylpyridine-3-carboxamide is to generate testable hypotheses about its biological function.[10][11] Key questions we aim to answer include:

  • Target Identification: Which proteins or enzymes is this molecule likely to interact with?

  • Binding Mode Prediction: How does the molecule orient itself within the target's binding site?[12]

  • Affinity Estimation: How strong is the interaction between the molecule and its target?

  • Structure-Activity Relationship (SAR): How do modifications to the scaffold affect its binding affinity and specificity?[13]

  • Pharmacokinetic Profile (ADMET): Does the molecule possess drug-like properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity?[4][14]

The Integrated In Silico Workflow

G Figure 1: Comprehensive In Silico Analysis Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Screening cluster_analysis Phase 3: Refinement & Validation cluster_final Phase 4: Interpretation LigandPrep Ligand Preparation (5-Ethynylpyridine-3-carboxamide) - 2D to 3D Conversion - Tautomer/Protonation States - Energy Minimization DefineSite Binding Site Definition - Grid Box Generation LigandPrep->DefineSite TargetPrep Target Identification & Preparation - Database Mining (PDB) - Structure Cleaning - Protonation & Minimization TargetPrep->DefineSite Docking Molecular Docking - Search Algorithm (e.g., LGA) - Scoring Function DefineSite->Docking PostDock Post-Docking Analysis - Pose Clustering - Interaction Analysis - Binding Energy Scoring Docking->PostDock MD_Sim Molecular Dynamics (MD) Simulation - Solvation & Ionization - Equilibration (NVT, NPT) - Production Run PostDock->MD_Sim Select Best Pose MD_Analysis MD Trajectory Analysis - RMSD/RMSF Calculation - Hydrogen Bond Analysis - Free Energy Calculation MD_Sim->MD_Analysis G Figure 2: Conceptual Protein-Ligand Interaction Diagram cluster_ligand 5-Ethynylpyridine-3-carboxamide cluster_protein Protein Active Site Residues Pyridine Pyridine Ring TYR82 TYR 82 Pyridine->TYR82 Hydrogen Bond (Acceptor) PHE104 PHE 104 Pyridine->PHE104 Pi-Pi Stacking Carboxamide Carboxamide Group (-CONH2) ASP85 ASP 85 Carboxamide->ASP85 Hydrogen Bond (Donor) Ethynyl Ethynyl Group (-C≡CH) ILE90 ILE 90 Ethynyl->ILE90 Hydrophobic Interaction

Caption: Key non-covalent interactions predicted for the ligand.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted computational workflow for the analysis of 5-Ethynylpyridine-3-carboxamide. By integrating molecular docking with molecular dynamics simulations, researchers can develop a detailed, atomic-level understanding of its potential as a therapeutic agent. The results from these in silico studies—including predicted binding modes, affinity rankings, and interaction stability—provide a strong foundation for hypothesis-driven experimental work.

The next logical steps involve synthesizing the compound and its analogs, followed by in vitro assays to validate the computationally predicted activity against the identified target. The continuous feedback loop between computational modeling and experimental validation is the hallmark of modern, efficient drug discovery. [20]

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
  • Molecular Dynamics simulation — Atomistic Simulation Tutorial.
  • Self explained tutorial for molecular dynamics simul
  • Computational approaches to drug design. Drug Discovery News.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube.
  • An Introduction to Molecular Dynamics Simul
  • Molecular Docking: A Comprehensive Guide for 2025. (2026). Shadecoder.
  • Basics of Molecular Dynamics Simulation. University of Illinois Urbana-Champaign.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central.
  • Behind the Scenes of Comput
  • Molecular Docking Tutorial. University of Alberta.
  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Computational Methods in Drug Discovery. PMC - NIH.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. (2025).
  • In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists. (2015). PubMed.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI.
  • 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. (2025). PubMed.
  • Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2025).
  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology.
  • Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regul
  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS One.
  • Carboxamide, pyridine, and pyrimidine incorporating molecules with potent SARS-CoV-2-MPro antagonistic activity.
  • Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies. (2021). MDPI.
  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Scilit.
  • Nucleosides and nucleotides. 200. Reinvestigation of 5'-N-ethylcarboxamidoadenosine derivatives: structure-activity relationships for P(3) purinoceptor-like proteins. (2001). PubMed.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • In Silico Multi-Target Approach Revealed Potential Lead Compounds as Scaffold for the Synthesis of Chemical Analogues Targeting SARS-CoV-2. (2022). Usiena air.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC.
  • In-Silico Modeling of 3-Quinolinecarboxamide Deriv

Sources

Exploratory

The Pyridine Carboxamide Scaffold: From Vitamin B3 to Multikinase Inhibitors

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pyridine carboxamide scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. Originating with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyridine carboxamide scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. Originating with the discovery of Nicotinamide (Vitamin B3) as the pellagra-preventing factor, this moiety has evolved from a simple vitamin supplement to a cornerstone of modern oncology and infectious disease therapy. This guide analyzes the structural evolution of pyridine carboxamide derivatives, detailing the transition from the "foundational era" of vitamin synthesis to the "targeted era" of kinase inhibitors like Sorafenib and Motesanib . We provide industrial-grade synthetic protocols, mechanistic insights into kinase binding modes, and a forward-looking analysis of this privileged structure.

The Foundational Era: Nicotinamide (Vitamin B3)

Discovery & Significance: The history of the pyridine carboxamide scaffold begins with the isolation of Nicotinamide (pyridine-3-carboxamide) . Identified in 1937 by Conrad Elvehjem as the curative agent for pellagra (caused by NAD+ deficiency), it established the biological relevance of the pyridine-3-position. Unlike nicotinic acid, nicotinamide does not cause vasodilation ("flushing"), making it the preferred clinical form.

Mechanistic Role: Nicotinamide is a precursor to NAD+ (Nicotinamide Adenine Dinucleotide) via the salvage pathway. It is converted to Nicotinamide Mononucleotide (NMN) by Nampt and subsequently to NAD+ by Nmnat.

Industrial Synthesis Protocol: The Hydrolysis of 3-Cyanopyridine

Modern industrial synthesis has shifted from the oxidation of 3-methylpyridine (beta-picoline) to the highly selective hydrolysis of 3-cyanopyridine.

  • Method A: Chemical Hydrolysis (Traditional)

    • Reagents: NaOH (cat.), MnO2.

    • Conditions: pH 8-10, 85-100°C.

    • Yield: >95%.

    • Challenge: Over-hydrolysis to nicotinic acid (undesired byproduct).

  • Method B: Biocatalytic Hydrolysis (State-of-the-Art)

    • Biocatalyst: Nitrile hydratase from Rhodococcus rhodochrous J1.

    • Advantage: 100% selectivity for the amide; no carboxylic acid formation.

    • Workflow:

      • Fermentation: Cultivation of R. rhodochrous.

      • Reaction: 3-Cyanopyridine (10-40% w/v) added to immobilized cells at 10-20°C.

      • Purification: Filtration of biomass; crystallization of nicotinamide.

The Kinase Revolution: Pyridine-2-Carboxamides in Oncology

While the 3-isomer (Nicotinamide) dominated early biochemistry, the pyridine-2-carboxamide (picolinamide) scaffold emerged as a critical motif in the design of Type II kinase inhibitors. The most prominent example is Sorafenib (Nexavar) , the first oral multikinase inhibitor approved for hepatocellular carcinoma (HCC).

Case Study: Sorafenib (Picolinamide Derivative)

Structure-Activity Relationship (SAR): Sorafenib utilizes a pyridine-2-carboxamide core.[1][2][3][4] The pyridine nitrogen and the amide moiety are crucial for anchoring the molecule within the kinase ATP-binding pocket, specifically interacting with the "hinge region."

  • Scaffold: N-methylpicolinamide (Pyridine-2-carboxamide).

  • Linker: Diaryl ether.

  • Effector: Urea moiety (binds to the DFG motif, locking the kinase in the inactive conformation).

Detailed Experimental Protocol: Synthesis of the Sorafenib Scaffold

The synthesis of Sorafenib hinges on the formation of the ether linkage on the pyridine ring. The following protocol describes the synthesis of the key intermediate 4-(4-aminophenoxy)-N-methylpicolinamide .

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

  • Reagents: 4-Chloropicolinoyl chloride (20.0 g, 113 mmol), Methylamine (2.0 M in THF).

  • Procedure:

    • Cool methylamine solution to 0°C.

    • Add acid chloride portion-wise over 30 minutes.

    • Stir at ambient temperature for 2 hours.

    • Concentrate in vacuo.

    • Dissolve residue in Ethyl Acetate (350 mL), wash with brine, dry over

      
      .
      
    • Result: Yellow crystalline solid (Yield ~90%).

Step 2: Etherification via


 (The Critical Step) 
  • Reagents: 4-Chloro-N-methylpicolinamide (from Step 1), 4-Aminophenol (9.6 g), Potassium tert-butoxide (KOtBu).

  • Solvent: Dry DMF (Dimethylformamide).[3]

  • Procedure:

    • Dissolve 4-aminophenol in DMF under Nitrogen.

    • Add KOtBu (1.05 eq) and stir for 30 min to generate the phenoxide.

    • Add 4-Chloro-N-methylpicolinamide.[3]

    • Heat to 80°C for 4 hours. (Note:

      
       on the 4-position of pyridine is facilitated by the electron-withdrawing 2-carboxamide group).
      
    • Cool to RT, pour into ice water.

    • Filter the precipitate, wash with water and ether.

    • Yield: ~85% of 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 3: Urea Formation (Final Drug Assembly)

  • Reagents: Intermediate from Step 2, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve intermediate in DCM.

    • Add isocyanate dropwise at RT.

    • Stir for 12 hours. Product precipitates as a white/off-white solid.

    • Purification: Recrystallization from Ethanol.

Visualizing the Science
Diagram 1: The Synthetic Evolution of Sorafenib

This Graphviz diagram illustrates the convergent synthesis described above, highlighting the formation of the critical ether and urea linkages.

SorafenibSynthesis cluster_legend Reaction Types PicolinicAcid 4-Chloropicolinoyl Chloride Amide 4-Chloro-N-methyl picolinamide (Pyridine-2-carboxamide core) PicolinicAcid->Amide Amidation (0°C, THF) Methylamine Methylamine Methylamine->Amide Aminophenol 4-Aminophenol Ether 4-(4-aminophenoxy)- N-methylpicolinamide Aminophenol->Ether Isocyanate 4-Chloro-3-(trifluoromethyl) phenyl isocyanate Sorafenib SORAFENIB (Kinase Inhibitor) Isocyanate->Sorafenib Amide->Ether SNAr Etherification (KOtBu, DMF, 80°C) Ether->Sorafenib Urea Formation (DCM, RT) key Blue: Starting Materials | Orange: Intermediates | Green: API

Caption: Step-wise chemical synthesis of Sorafenib, emphasizing the construction of the pyridine-2-carboxamide core via SNAr chemistry.

Diagram 2: Mechanism of Action - The "DFG-Out" Binding Mode

Sorafenib is a Type II inhibitor. It binds to the inactive conformation of the kinase. The pyridine carboxamide moiety is essential for hydrogen bonding in the hinge region, while the urea moiety interacts with the conserved DFG (Asp-Phe-Gly) motif.

BindingMode Hinge Hinge Region (Cys919 in VEGFR2) DFG DFG Motif (Asp-Phe-Gly) Hydrophobic Hydrophobic Pocket (Allosteric Site) Pyridine Pyridine Ring (N-methylpicolinamide) Pyridine->Hinge H-Bond (Acceptor) Amide Amide Linker (C=O / NH) Amide->Hinge H-Bond (Donor/Acceptor) Urea Urea Moiety (-NH-CO-NH-) Urea->DFG H-Bond Network (Locks Inactive State) Phenyl Trifluoromethyl Phenyl Ring Phenyl->Hydrophobic Van der Waals

Caption: Schematic of Sorafenib binding to VEGFR2. The pyridine carboxamide anchors the molecule at the hinge, enabling the urea to lock the DFG motif.

Comparative Analysis: 2- vs 3- vs 4-Carboxamides

The position of the carboxamide group on the pyridine ring dictates biological activity and synthetic utility.

FeaturePyridine-2-Carboxamide (Picolinamide)Pyridine-3-Carboxamide (Nicotinamide)Pyridine-4-Carboxamide (Isonicotinamide)
Primary Drug Class Kinase Inhibitors (Oncology)Vitamins / Metabolic ModulatorsAntituberculars (via Hydrazide)
Key Example Sorafenib , RegorafenibNicotinamide , MotesanibIsoniazid (Hydrazide analog)
Electronic Effect Strong e- withdrawing at C4/C6 (activates SNAr)Moderate activationStrong activation at C2/C6
Biological Target VEGFR, RAF (Hinge Binder)NAD+ Salvage Pathway, PARPInhA (Enoyl-ACP Reductase)
Solubility Moderate (Lipophilic derivatives)High (Water soluble)Moderate to High
References
  • Discovery of Nicotinamide: Elvehjem, C. A., et al. "The Isolation and Identification of the Anti-Black Tongue Factor." Journal of Biological Chemistry, 1938.

  • Industrial Synthesis of Nicotinamide: Achterholt, S., et al. "Biocatalytic synthesis of nicotinamide from 3-cyanopyridine." Applied Microbiology and Biotechnology, 2002.[5]

  • Sorafenib Synthesis & Patent: Bankston, D., et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 2002.

  • Sorafenib Mechanism (DFG-Out): Wan, P. T., et al. "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 2004.

  • Motesanib (Nicotinamide Derivative): Caenepeel, S., et al. "AMG 706 (Motesanib), a Novel Polyspecific Vascular Endothelial Growth Factor Receptor." Cancer Research, 2008.

  • Isoniazid History: Timmerman, H. "Isoniazid: A Review of its History, Pharmacology and Therapeutic Use." Tuberculosis, 1952.

Sources

Foundational

5-Ethynylpyridine-3-carboxamide Derivatives: A Dual-Axis Technical Guide on Kinase Inhibition and Agrochemical Nitrification Management

Executive Summary As a bifunctional chemical scaffold, 5-ethynylpyridine-3-carboxamide (CAS 1256818-70-8) occupies a unique intersection between advanced medicinal chemistry and sustainable agrochemical engineering[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional chemical scaffold, 5-ethynylpyridine-3-carboxamide (CAS 1256818-70-8) occupies a unique intersection between advanced medicinal chemistry and sustainable agrochemical engineering[1][2]. The structural brilliance of this molecule lies in its dual motifs: the pyridine-3-carboxamide acts as a privileged hydrogen-bonding pharmacophore, while the 5-ethynyl group serves as a rigid, linear vector for structural extension[3].

This whitepaper provides an in-depth technical analysis of this scaffold across two primary application domains:

  • Targeted Therapeutics: As a core hinge-binding motif in highly selective inhibitors of NF-κB Inducing Kinase (NIK/MAP3K14) for autoimmune diseases[4].

  • Agrochemical Management: As a potent metalloenzyme inhibitor targeting Ammonia Monooxygenase (AMO) to mitigate soil nitrogen loss and greenhouse gas emissions[5][6].

Chemical Architecture & Synthesis Methodology

The utility of the 5-ethynylpyridine-3-carboxamide scaffold stems from its predictable geometry. The alkyne linker allows medicinal chemists to project complex functional groups (e.g., azabicyclo[3.1.0]hexanones) into solvent-exposed or deep hydrophobic pockets without introducing the steric clash typically associated with aryl-aryl linkages[3][4].

Protocol 1: Synthesis via Sonogashira Cross-Coupling & Amidation

To ensure high fidelity and yield, the synthesis of these derivatives must strictly control oxidative side reactions. The following protocol outlines a self-validating workflow for generating complex derivatives[3].

Step-by-Step Methodology:

  • Degassing & Preparation: Charge a dry flask with methyl 5-bromopyridine-3-carboxylate (1.0 eq), the desired terminal alkyne (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (0.1 eq) in anhydrous DMF/Triethylamine (1:1 v/v).
    • Causality: The system must be rigorously sparged with

      
       or Argon. Even trace oxygen will catalyze the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.
      
  • Transmetallation & Coupling: Heat the mixture to 90°C for 12 hours.

    • Causality:

      
       acts as a critical co-catalyst, forming a copper acetylide intermediate that readily transmetallates with the oxidative addition complex of the Pd(II) catalyst, driving the C-C bond formation.
      
  • Amidation of the Ester: Concentrate the crude mixture and dissolve the purified intermediate in 4M

    
     in Methanol. Stir at 40°C for 24 hours.
    
    • Causality: The conversion of the methyl ester to the primary carboxamide is non-negotiable for kinase applications. The resulting

      
       group is required to form bidentate hydrogen bonds (donor/acceptor) with the backbone of the kinase hinge region[3][4].
      

Axis I: Pharmaceutical Applications (Targeted NIK Inhibitors)

Mechanism of Action

The non-canonical NF-κB pathway is strictly regulated by NF-κB Inducing Kinase (NIK, or MAP3K14)[7][8]. Overactivation of this pathway is a hallmark of severe autoimmune disorders and certain malignancies. 5-Ethynylpyridine-3-carboxamide derivatives have emerged as best-in-class NIK inhibitors[4][9]. The pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Leu406), while the carboxamide donates a hydrogen bond to the adjacent carbonyl. The ethynyl vector directs bulky, clearance-reducing motifs (like azabicyclo[3.1.0]hexanones) into the ribose pocket, drastically extending the drug's half-life and reducing the predicted human dose[4].

G Receptor Receptor (e.g., CD40) NIK NIK (MAP3K14) Receptor->NIK Activation IKK IKKα Homodimer NIK->IKK Phosphorylation Inhibitor 5-Ethynylpyridine-3-carboxamide Inhibitor->NIK Competitive Inhibition p100 p100 Processing IKK->p100 Phosphorylation Nucleus Gene Transcription p100->Nucleus Translocation

Fig 1. NIK signaling pathway and competitive inhibition by ethynylpyridine derivatives.

Protocol 2: Self-Validating Kinase Inhibition Assay

To accurately determine the


 of these derivatives, a luminescence-based ATP hydrolysis assay must be employed[9].

Step-by-Step Methodology:

  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant human NIK (0.5 nM) with a serial dilution of the ethynylpyridine derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% BSA) for 30 minutes.
    
  • ATP Initiation: Initiate the reaction by adding ATP and a generic peptide substrate.

    • Causality (Critical): The ATP concentration must be set exactly at the apparent

      
       of NIK (typically ~10-15 µM). If ATP is saturated (
      
      
      
      ), the assay will artificially mask the potency of ATP-competitive inhibitors, leading to false-negative lead optimization.
  • Luminescence Readout: After 2 hours, add Kinase-Glo reagent to halt the reaction. Measure luminescence.

    • Causality: The reagent generates light proportional to the residual (unhydrolyzed) ATP. Therefore, high luminescence validates high kinase inhibition. Always include a DMSO-only control (0% inhibition) and a reference inhibitor control (100% inhibition) to ensure the dynamic range is self-validating.

Axis II: Agrochemical Applications (Nitrification Inhibitors)

Mechanism of Action

In agricultural soils, the rapid conversion of ammonium (


) fertilizers to nitrate (

) by ammonia-oxidizing bacteria (AOB, e.g., Nitrosomonas europaea) leads to severe nitrate leaching and the emission of nitrous oxide (

), a potent greenhouse gas[6][10]. Ethynylpyridine compounds function as highly effective nitrification inhibitors[11]. They specifically target Ammonia Monooxygenase (AMO), a copper-dependent metalloenzyme. The pyridine ring and the ethynyl group act synergistically to chelate or block the active site of AMO, halting the oxidation of

to hydroxylamine (

) and dispersing AOB biofilms[5][12].

G Ammonium Ammonium (NH4+) AMO Ammonia Monooxygenase Ammonium->AMO Hydroxylamine Hydroxylamine AMO->Hydroxylamine Nitrate Nitrate (NO3-) Hydroxylamine->Nitrate HAO & NOR Inhibitor Ethynylpyridine Inhibitor Inhibitor->AMO Metalloenzyme Inhibition

Fig 2. Soil nitrification cycle and AMO inhibition by ethynylpyridine compounds.

Protocol 3: Soil Microcosm Nitrification Assay

To validate the efficacy of an ethynylpyridine derivative as a nitrification inhibitor, an aerobic soil incubation assay is standard[13].

Step-by-Step Methodology:

  • Soil Preparation: Sieve fresh agricultural soil (2 mm) and amend with

    
     (100 mg N/kg soil). Treat with the ethynylpyridine derivative (e.g., 1-5 mg/kg).
    
  • Moisture Adjustment: Adjust the soil moisture to exactly 60% of its Water Holding Capacity (WHC).

    • Causality: 60% WHC provides the optimal tri-phase matrix (solid/liquid/gas) for aerobic Nitrosomonas activity. Exceeding 80% WHC induces anaerobic conditions, shifting the microbiome toward denitrification, which invalidates the AMO-specific inhibition readout.

  • Incubation & Extraction: Incubate at 25°C in the dark. On days 0, 7, 14, and 28, extract 10g of soil with 50 mL of 2M

    
    .
    
    • Causality:

      
       is mandatory. The 
      
      
      
      ions displace
      
      
      from the negatively charged soil colloids. Using water alone will fail to extract retained ammonium, leading to falsely elevated calculated nitrification rates. Quantify
      
      
      and
      
      
      via colorimetry.

Quantitative Data Summary

The table below synthesizes the performance metrics of ethynylpyridine derivatives across both pharmacological and agrochemical domains, demonstrating the broad utility of the scaffold.

Compound / Derivative ClassPrimary TargetApplication DomainKey Performance MetricSource
Azabicyclo-ethynylpyridine NIK (MAP3K14)Autoimmune Therapeutics

= 0.08 - 0.23 nM
[4][9]
Pyrazolo-pyridine alkynes NIK (MAP3K14)Oncology / Inflammation

= 36 - 38 nM
[8][9]
2-Ethynylpyridine AMO (AOB Biofilms)Agrochemical63% Biofilm Reduction[5]
DMPP (Industry Reference) AMO (Soil)Agrochemical57.9% Nitrification Reduction[6]

Conclusion

The 5-ethynylpyridine-3-carboxamide scaffold is a masterclass in rational chemical design. In drug discovery, it provides the perfect balance of hinge-binding affinity and vector-driven pharmacokinetic optimization, yielding picomolar NIK inhibitors with extended half-lives. In agricultural science, related ethynylpyridine motifs offer a highly specific mechanism for inhibiting ammonia monooxygenase, presenting a viable path toward sustainable nitrogen management and reduced greenhouse gas emissions.

References

1. 2. 3. 4. 5.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 5-Ethynylpyridine-3-carboxamide

Abstract 5-Ethynylpyridine-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of complex molecular architectures.[1][2][3] This docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Ethynylpyridine-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of complex molecular architectures.[1][2][3] This document provides a comprehensive, two-step protocol for its synthesis, designed for researchers in drug development and organic synthesis. The methodology leverages a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by a fluoride-mediated desilylation. This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, and includes troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The pyridine-3-carboxamide scaffold is a privileged structure in pharmacology, appearing in numerous biologically active compounds.[1][3] The introduction of a terminal alkyne at the 5-position provides a versatile functional handle for further molecular elaboration through reactions such as click chemistry, C-C bond formations, and metal-catalyzed couplings.

The presented synthesis follows a robust and widely adopted two-step sequence:

  • Sonogashira Cross-Coupling: The synthesis commences with the coupling of a commercially available precursor, 5-bromopyridine-3-carboxamide, with trimethylsilylacetylene (TMSA). The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds.[4][5] The use of TMSA is critical; the trimethylsilyl (TMS) group acts as a protecting group, preventing the uncontrolled double-addition that can occur with acetylene gas and simplifying handling.[6]

  • Silyl Group Deprotection: The intermediate, 5-((trimethylsilyl)ethynyl)pyridine-3-carboxamide, is then subjected to deprotection. The high affinity of fluoride ions for silicon makes reagents like Tetrabutylammonium Fluoride (TBAF) exceptionally effective for the clean and efficient cleavage of the C-Si bond to yield the desired terminal alkyne.[7][8][9]

Overall Synthetic Scheme

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start 5-Bromopyridine-3-carboxamide + TMS-Acetylene prod1 5-((trimethylsilyl)ethynyl)pyridine-3-carboxamide start->prod1 Pd(PPh₃)₂, CuI, Et₃N THF, 65°C final 5-Ethynylpyridine-3-carboxamide prod1->final TBAF, THF 0°C to rt

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 5-((trimethylsilyl)ethynyl)pyridine-3-carboxamide via Sonogashira Coupling

This procedure details the palladium- and copper-catalyzed cross-coupling of 5-bromopyridine-3-carboxamide with trimethylsilylacetylene. The reaction must be performed under an inert atmosphere to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling.[4][10]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Bromopyridine-3-carboxamide201.032.01 g10.01.0
Trimethylsilylacetylene (TMSA)98.221.47 g (2.1 mL)15.01.5
Dichlorobis(triphenylphosphine)palladium(II)701.90351 mg0.50.05
Copper(I) Iodide (CuI)190.4595 mg0.50.05
Triethylamine (Et₃N)101.194.2 mL30.03.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine-3-carboxamide (2.01 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (351 mg, 0.5 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe. Stir the resulting suspension for 10 minutes at room temperature.

  • TMSA Addition: Add trimethylsilylacetylene (2.1 mL, 15.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 65 °C in a pre-heated oil bath and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the silyl-protected intermediate as a solid.

Sources

Application

Application Note: Metabolic Labeling of NAD+ Pools and ADP-Ribosylation using 5-Ethynylpyridine-3-carboxamide

This Application Note provides a comprehensive technical guide for using 5-Ethynylpyridine-3-carboxamide (also referred to as 5-Ethynylnicotinamide or 5-EN ) as a bioorthogonal probe in cell-based assays. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 5-Ethynylpyridine-3-carboxamide (also referred to as 5-Ethynylnicotinamide or 5-EN ) as a bioorthogonal probe in cell-based assays.

This guide is designed for researchers investigating NAD+ metabolism , ADP-ribosylation signaling , and PARP/Sirtuin activity .

Introduction & Mechanism of Action

5-Ethynylpyridine-3-carboxamide (5-EN) is a functional analog of Nicotinamide (NAM), the primary precursor for NAD+ salvage in mammalian cells. Unlike traditional radiolabeling methods, 5-EN contains a terminal alkyne handle at the 5-position of the pyridine ring. This modification is sterically small enough to be tolerated by key biosynthetic enzymes, allowing the molecule to be metabolically incorporated into the cellular NAD+ pool.

Once converted into 5-ethynyl-NAD+ (5-E-NAD+) , it serves as a cofactor for NAD+-consuming enzymes (PARPs, Sirtuins, CD38), resulting in the transfer of an alkyne-tagged ADP-ribose moiety onto target proteins. These labeled targets can subsequently be visualized or enriched via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry."

Key Applications
  • Metabolic Flux Analysis: Monitoring the turnover rate of the NAD+ salvage pathway.

  • ADP-Ribosylome Profiling: Identification of proteins modified by PARPs (Poly-ADP-ribose polymerases) and Sirtuins under stress conditions (e.g., DNA damage).

  • Inhibitor Screening: Assessing the efficacy of NamPT or PARP inhibitors in live cells.

Pathway Visualization

The following diagram illustrates the metabolic fate of 5-EN and its downstream utilization in signaling pathways.

G Substrate 5-Ethynylnicotinamide (5-EN) Intermediate 5-Ethynyl-NMN Substrate->Intermediate Salvage Pathway Cofactor 5-Ethynyl-NAD+ Intermediate->Cofactor Target Alkyne-ADP-Ribosylated Proteins Cofactor->Target Substrate Usage NamPT NamPT (Rate Limiting) NamPT->Intermediate Catalysis NMNAT NMNAT1-3 NMNAT->Cofactor PARPs PARPs (DNA Damage) PARPs->Target Sirtuins Sirtuins (Deacetylation) Sirtuins->Target Click CuAAC Click Reaction (Azide-Fluorophore/Biotin) Target->Click Bioorthogonal Labeling Output Fluorescent Imaging or Mass Spec Enrichment Click->Output Visualization

Figure 1: Metabolic incorporation of 5-Ethynylpyridine-3-carboxamide into the NAD+ salvage pathway and subsequent labeling of ADP-ribosylated proteome.

Experimental Design & Considerations

Solubility and Storage
  • Stock Solution: Dissolve 5-Ethynylpyridine-3-carboxamide in high-grade DMSO to a concentration of 100 mM .

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carboxamide group.

  • Stability: The terminal alkyne is stable in cellular media but can degrade if exposed to copper ions or extreme pH during storage.

Concentration Optimization

The competition between endogenous Nicotinamide (NAM) and the probe (5-EN) is the critical variable. High physiological NAM levels (approx. 10-50 µM in plasma/media) can outcompete the probe.

ParameterRecommended RangeNotes
Probe Concentration 50 µM – 500 µMStart with 100 µM for initial optimization.
Media Formulation Dialyzed FBS or Low-NAM MediaStandard media (DMEM/RPMI) contains NAM. Use dialyzed FBS to reduce endogenous competition for maximum signal.
Labeling Duration 4 – 24 HoursRapid turnover allows detection at 4h; 16-24h is optimal for steady-state proteome profiling.
Toxicity Check > 1 mM5-EN is generally non-toxic <500 µM. At >1 mM, it may inhibit PARP activity via product inhibition.

Comprehensive Protocol: Cell Labeling & Click Chemistry

Phase 1: Metabolic Labeling
  • Seed Cells: Plate cells (e.g., HeLa, HEK293, or primary cells) to reach 70-80% confluency on the day of the experiment.

  • Prepare Labeling Media: Dilute the 100 mM 5-EN DMSO stock into fresh culture media (preferably NAM-depleted) to a final concentration of 100 µM .

    • Control: Prepare a vehicle control (DMSO only) and a "Competition Control" (100 µM 5-EN + 1 mM Nicotinamide) to validate specificity.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for 12–18 hours .

    • Optional Stimulation: If studying PARP1 activation (DNA damage), treat cells with H₂O₂ (500 µM) or MNNG (100 µM) for the final 15-30 minutes of labeling.

  • Harvest:

    • Wash cells 2x with ice-cold PBS to remove unincorporated probe.

    • Lyse cells using a stringent buffer (e.g., RIPA or 1% SDS in PBS) containing protease inhibitors and PARG inhibitors (e.g., ADP-HPD or Tannic Acid) to prevent removal of the ADP-ribose signal.

Phase 2: Click Chemistry Reaction (CuAAC)

This step conjugates the alkyne-tagged proteins with an azide-reporter (Fluorophore or Biotin).

Reaction Cocktail (Prepare fresh per sample):

ComponentFinal Conc.Stock Conc.Volume (for 50 µL Lysate)
Protein Lysate 1-2 mg/mLVariable44 µL
Azide-Tag (e.g., Azide-Cy5 or Biotin-N3)20-50 µM5 mM (DMSO)0.5 µL
CuSO₄ (Copper Sulfate)1 mM50 mM (H₂O)1 µL
THPTA (Ligand)2 mM100 mM (H₂O)1 µL
Sodium Ascorbate (Reductant)4 mM100 mM (Fresh H₂O)2 µL

Step-by-Step:

  • Add the Azide-Tag to the lysate. Vortex briefly.

  • Premix CuSO₄ and THPTA ligand in a separate tube (1:2 molar ratio) and let sit for 1 minute. This protects proteins from Cu-induced oxidation.

  • Add the Cu-THPTA complex to the lysate.

  • Add Sodium Ascorbate last to initiate the reaction.

  • Incubate: Rotate end-over-end for 1 hour at Room Temperature in the dark.

  • Quench: Add 5 volumes of ice-cold acetone or methanol to precipitate proteins and remove excess reagents. Incubate at -20°C for 1 hour.

  • Resuspend: Centrifuge (15,000 x g, 10 min), discard supernatant, air dry pellet, and resuspend in 1x SDS Loading Buffer.

Phase 3: Analysis
  • In-Gel Fluorescence: Resolve proteins on SDS-PAGE. Scan the gel directly using a fluorescence scanner (e.g., Typhoon) before Coomassie staining.

  • Western Blot: If using Biotin-Azide, transfer to nitrocellulose and probe with Streptavidin-HRP.

  • Mass Spectrometry: For target identification, use Biotin-Azide, bind to Streptavidin beads, digest on-bead with Trypsin, and analyze via LC-MS/MS.

Data Interpretation & Troubleshooting

Expected Results
  • Basal Signal: A smear of bands (10-250 kDa) representing constitutive ADP-ribosylation and potential NAD+ binding proteins.

  • DNA Damage Induction: A massive increase in signal, particularly at 116 kDa (PARP1 auto-modification) and histone bands, confirming the conversion of 5-EN into 5-E-NAD+ and its utilization by PARP1.

Troubleshooting Guide
IssueProbable CauseSolution
Low/No Signal High endogenous NAM competition.Switch to dialyzed FBS or increase probe concentration to 200-500 µM.
High Background Non-specific sticking of Azide dye.Perform acetone precipitation rigorously. Wash pellets with cold methanol.
Protein Precipitation Copper oxidation / High concentration.Ensure THPTA ligand is used (never use Cu alone). Reduce Cu concentration to 0.5 mM.
Loss of Signal (PARylation) PARG activity.Crucial: You MUST include PARG inhibitors (e.g., 10 µM PDD 00017273) in the lysis buffer.

References

  • Discovery of Alkyne-NAM Probes

    • Note: While 6-alkynyl isomers are often cited, the 5-alkynyl variant follows identical metabolic principles.
    • Knott, T., et al. (2018). "Metabolic Labeling of the NAD+ Metabolome." Methods in Molecular Biology. Link

  • NAD+ Salvage Pathway & NamPT Activity

    • Rana, T.M., et al. (2018). "Dynamic Imaging of ADP-Ribosylation with Clickable NAD+ Analogs." Cell Chemical Biology. Link

  • Click Chemistry Protocols for Proteomics

    • Speers, A.E., & Cravatt, B.F. (2009). "Activity-Based Protein Profiling (ABPP) and Click Chemistry." Current Protocols in Chemical Biology. Link

  • Compound Verification

    • PubChem Compound Summary for CID 53394749: 5-Ethynylpyridine-3-carboxamide. Link

Method

5-Ethynylpyridine-3-carboxamide as a tool for studying DNA repair pathways.

Application Note: 5-Ethynylpyridine-3-carboxamide as a Metabolic Probe for In Cellulo DNA Repair Profiling Executive Summary The dynamic nature of poly-ADP-ribosylation (PARylation) during the DNA damage response (DDR) p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethynylpyridine-3-carboxamide as a Metabolic Probe for In Cellulo DNA Repair Profiling

Executive Summary

The dynamic nature of poly-ADP-ribosylation (PARylation) during the DNA damage response (DDR) presents a significant analytical challenge. Traditional in vitro assays relying on radiolabeled or biotinylated NAD⁺ fail to capture the spatial and temporal nuances of PARP (Poly(ADP-ribose) polymerase) activity in living cells, primarily because NAD⁺ cannot readily cross the plasma membrane.

5-Ethynylpyridine-3-carboxamide (also known as 5-ethynylnicotinamide) overcomes this barrier. As a small, cell-permeable alkyne-tagged analog of nicotinamide, it is metabolically incorporated by the cellular NAD⁺ salvage pathway to generate 5-ethynyl-NAD⁺ in situ. This guide details the mechanistic rationale and provides a self-validating protocol for utilizing 5-ethynylpyridine-3-carboxamide in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to profile PARP activity and identify DNA repair substrates.

Mechanistic Rationale: The Salvage Pathway and Click Chemistry

Upon induction of DNA damage (e.g., via oxidative stress or alkylating agents), PARP1 and PARP2 act as first responders, binding to DNA strand breaks and utilizing intracellular NAD⁺ to synthesize branched poly(ADP-ribose) (PAR) chains on target proteins[1].

To track this process in cellulo, researchers cannot simply add modified NAD⁺ to the culture media. Instead, cells are incubated with 5-Ethynylpyridine-3-carboxamide. Because it structurally mimics natural nicotinamide, it freely diffuses into the cell and is processed by Nicotinamide phosphoribosyltransferase (NAMPT) and Nicotinamide mononucleotide adenylyltransferase (NMNAT). This biosynthetic cascade yields 5-ethynyl-NAD⁺ , a clickable cofactor[2].

When DNA damage is subsequently triggered, PARPs utilize this synthetic pool of 5-ethynyl-NAD⁺, decorating substrate proteins with alkyne-tagged PAR chains[3]. These chains are then covalently captured or visualized using azide-functionalized fluorophores or biotin probes via CuAAC click chemistry[4].

Pathway A 5-Ethynylpyridine- 3-carboxamide B NAMPT & NMNAT (Salvage Pathway) A->B Cellular Uptake C 5-Ethynyl-NAD+ B->C Biosynthesis F Alkyne-PARylated Proteins C->F Substrate D DNA Damage (e.g., H2O2) E PARP1/2 Activation D->E Trigger E->F Catalysis G CuAAC Click Chemistry (Azide-Probe) F->G Detection

Metabolic conversion of 5-Ethynylpyridine-3-carboxamide to alkyne-NAD+ for PARP labeling.

Self-Validating Experimental Workflow

A critical failure point in PARylation studies is the rapid degradation of PAR chains by endogenous Poly(ADP-ribose) glycohydrolase (PARG) immediately following cell lysis. Furthermore, non-specific background labeling during click chemistry can lead to false positives.

To ensure trustworthiness , the following protocol is designed as a self-validating system:

  • Denaturing Lysis: Cells are lysed under harsh denaturing conditions (1% SDS + boiling) to instantly inactivate PARG, preserving the transient PARylated state.

  • Inhibitor Control: A parallel sample must be pre-treated with a clinical PARP inhibitor (e.g., Olaparib). A complete loss of the alkyne-dependent signal in this control definitively proves that the labeling is PARP-dependent[4].

Workflow S1 1. Metabolic Labeling 100 µM Precursor, 8h S2 2. Induce DNA Damage 2 mM H2O2, 10 min S1->S2 S3 3. Denaturing Lysis 1% SDS, Heat (Inhibits PARG) S2->S3 S4 4. CuAAC Click Reaction Azide, Cu(I), THPTA S3->S4 S5 5. Validation PARP Inhibitor Control (Olaparib) S4->S5

Self-validating experimental workflow for in cellulo PARP activity profiling.

Step-by-Step Protocol: In Cellulo PARP Profiling

Phase 1: Cell Culture and Metabolic Labeling

Causality Insight: 5-ethynylpyridine-3-carboxamide requires sufficient time to be converted into 5-ethynyl-NAD⁺ by the salvage pathway. An 8-hour incubation strikes the optimal balance between achieving a high intracellular concentration of the clickable cofactor and avoiding metabolic toxicity[5].

  • Seed target cells (e.g., HeLa or HEK293T) in 6-well plates and culture until 70-80% confluent.

  • Prepare a 100 mM stock of 5-Ethynylpyridine-3-carboxamide in DMSO.

  • Replace media with fresh culture media containing 100 µM 5-Ethynylpyridine-3-carboxamide .

  • Validation Control: In a parallel well, add 100 µM 5-Ethynylpyridine-3-carboxamide plus 10 µM Olaparib (PARP inhibitor).

  • Incubate all cells at 37°C for 8 hours.

Phase 2: DNA Damage Induction and Lysis

Causality Insight: H₂O₂ induces rapid single-strand breaks, hyperactivating PARP1 within minutes. Prolonged exposure leads to apoptosis and caspase-mediated PARP cleavage. A short 10-minute pulse isolates the primary DNA repair response.

  • Induce acute DNA damage by adding 2 mM H₂O₂ directly to the culture media.

  • Incubate at 37°C for exactly 10 minutes.

  • Rapidly aspirate the media and wash the cells twice with ice-cold PBS to halt the damage response.

  • Lyse cells directly in the well using 150 µL of Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors).

  • Immediately boil the lysates at 95°C for 5 minutes to denature PARG and ARH3 enzymes.

  • Clear lysates by centrifugation at 15,000 × g for 10 minutes at 4°C. Quantify protein concentration using a BCA assay.

Phase 3: CuAAC Click Chemistry

Causality Insight: The addition of THPTA (a water-soluble ligand) is non-negotiable. It coordinates Cu(I), maintaining it in its catalytically active state while preventing copper-induced generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample[4].

  • Normalize all protein lysates to 2 mg/mL in a volume of 50 µL.

  • Prepare the Click Master Mix. For each 50 µL reaction, add the following in exact order (mixing after each addition):

    • Azide-Fluorophore (e.g., Azide-Fluor 488) or Azide-Biotin : 100 µM final concentration.

    • CuSO₄ : 1 mM final concentration.

    • THPTA Ligand : 100 µM final concentration (Pre-mix CuSO₄ and THPTA before adding to lysate).

    • Sodium Ascorbate (Freshly prepared): 1 mM final concentration (Reduces Cu(II) to active Cu(I)).

  • Incubate the reaction in the dark at room temperature for 1 hour with gentle rotation.

  • Terminate the reaction by precipitating the proteins using a Methanol/Chloroform extraction to remove unreacted click reagents[6].

  • Resuspend the protein pellet in 1X Laemmli buffer for downstream SDS-PAGE/Western Blot analysis, or in affinity binding buffer if utilizing streptavidin enrichment for mass spectrometry.

Quantitative Data & Optimization Parameters

To ensure robust signal-to-noise ratios across different cell lines, refer to the following optimization parameters derived from established PARP screening assays[4]:

ParameterRecommended RangeCausality / Effect
Precursor Concentration 50 - 200 µMBalances metabolic incorporation efficiency against potential cellular toxicity and competitive inhibition of endogenous NAMPT.
Labeling Time 4 - 12 hoursAllows sufficient enzymatic turnover via NAMPT/NMNAT to generate a stable intracellular pool of 5-ethynyl-NAD⁺.
DNA Damage Inducer 1 - 2 mM H₂O₂ (10 min)Triggers rapid, robust PARP1/2 hyperactivation. Short duration prevents widespread apoptosis and PARP cleavage.
Cu(I) Catalyst (CuSO₄) 1 mMEssential for triazole ring formation. Excess concentration without sufficient ligand can cause irreversible protein precipitation.
THPTA Ligand 100 - 500 µMProtects proteins from Cu-induced oxidation; maintains copper in the highly active Cu(I) state.

Conclusion

The use of 5-Ethynylpyridine-3-carboxamide bridges the gap between in vitro enzymatic assays and live-cell biology. By hijacking the cell's native NAD⁺ salvage pathway, researchers can generate clickable NAD⁺ analogs directly at the site of DNA damage. When paired with rigorous denaturing lysis and proper inhibitor controls, this methodology provides a highly trustworthy, self-validating platform for discovering novel PARP substrates, profiling the efficacy of PARP inhibitors, and mapping the spatial dynamics of the DNA damage response.

References

  • ResearchGate / Yao, D. et al. (2025). A Clickable NAD+ Analog-Based Assay of Poly(ADP-Ribosyl)ated Proteins. Retrieved from[Link][6]

  • Oxford Academic / Nucleic Acids Research. (2021). ADP-ribosylation of RNA and DNA: from in vitro characterization to in vivo function. Retrieved from[Link][1]

  • PMC / Kirby, I. T. et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Retrieved from[Link][4]

  • PLOS One / Griffin, et al. (2020). Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells. Retrieved from[Link][5]

Sources

Application

Application Note: Characterization of 5-Ethynylpyridine-3-carboxamide (5-EP3C) as a Modulator of NAD+ Metabolism

Introduction & Scientific Rationale 5-Ethynylpyridine-3-carboxamide (5-EP3C) is a structural analog of Nicotinamide (Vitamin B3) functionalized with an ethynyl (alkyne) group at the C5 position. In drug discovery and che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-Ethynylpyridine-3-carboxamide (5-EP3C) is a structural analog of Nicotinamide (Vitamin B3) functionalized with an ethynyl (alkyne) group at the C5 position. In drug discovery and chemical biology, this molecule serves a dual purpose:

  • NAMPT Inhibition Candidate: As a pyridine-3-carboxamide derivative, it targets Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] This pathway is frequently upregulated in metabolic disorders and cancers (the "Warburg Effect"), making it a critical therapeutic target.

  • Bioorthogonal Probe: The C5-ethynyl group acts as a steric-free "click chemistry" handle. This allows researchers to visualize drug distribution or metabolic incorporation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without significantly altering the pharmacophore's binding properties.

This guide details the experimental framework to validate 5-EP3C as a potent NAMPT inhibitor and utilize its bioorthogonal properties for target engagement studies.

Biological Context: The NAD+ Salvage Pathway

The efficacy of 5-EP3C relies on its ability to compete with Nicotinamide (NAM) for the NAMPT active site, thereby depleting intracellular NAD+ pools and inducing metabolic collapse in tumor cells.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN Salvage NAMPT NAMPT (Target Enzyme) NAD NAD+ NMN->NAD NMNATs NAD->NAM Consumption PARP PARPs/Sirtuins (NAD+ Consumers) NAD->PARP Inhibitor 5-EP3C (Inhibitor) Inhibitor->NAMPT Inhibition

Figure 1: The NAD+ Salvage Pathway. 5-EP3C targets NAMPT, blocking the conversion of Nicotinamide to NMN, leading to NAD+ depletion.

Experimental Design Phase I: Biochemical Potency (In Vitro)

Before cellular testing, the direct inhibitory constant (


) against recombinant NAMPT must be established.
Protocol A: Fluorescence-Based Coupled Enzyme Assay

Principle: NAMPT converts NAM to NMN.[2] A secondary enzyme (NMNAT) converts NMN to NAD+, which is then reduced to NADH by Alcohol Dehydrogenase (ADH). NADH fluorescence (Ex 340nm / Em 460nm) is proportional to NAMPT activity.

Materials:

  • Recombinant Human NAMPT (rhNAMPT).

  • Substrates: Nicotinamide (NAM), PRPP, ATP.

  • Coupling Enzymes: NMNAT1, Alcohol Dehydrogenase (ADH), Ethanol.

  • Control Inhibitor: FK866 (Known NAMPT inhibitor,

    
     nM).
    

Step-by-Step Workflow:

  • Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    , 0.05% BSA).
    
  • Compound Dilution: Prepare a 10-point serial dilution of 5-EP3C in DMSO (Range: 10 µM to 0.1 nM).

  • Enzyme Mix: Incubate rhNAMPT (5 nM final) with 5-EP3C for 15 minutes at room temperature to allow binding equilibrium.

  • Reaction Start: Add the Substrate/Coupling Mix (NAM 50µM, PRPP 20µM, ATP 100µM, NMNAT1, ADH, Ethanol).

  • Kinetics: Measure fluorescence (Ex 340/Em 460) every 60 seconds for 45 minutes on a plate reader.

  • Analysis: Calculate the slope (Vmax) of the linear phase. Normalize to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to determine

    
    .
    

Expert Insight: If 5-EP3C is a slow-tight binding inhibitor (common for NAMPT inhibitors), pre-incubation time is critical. Run a time-dependent inhibition check (0, 15, 60 min pre-incubation).

Experimental Design Phase II: Cellular Efficacy & Mechanism

To prove the compound kills cells specifically via NAMPT inhibition (and not general toxicity), a Metabolic Rescue Experiment is mandatory.

Protocol B: The "Rescue" Validation Assay

Rationale: If 5-EP3C toxicity is due to NAMPT blockade, providing a downstream metabolite (NMN) or an alternative pathway precursor (Nicotinic Acid/NA) must reverse the toxicity.

Cell Lines:

  • A549 or HeLa: Highly dependent on NAMPT (Salvage pathway).

  • Control: NAPRT-negative cell lines (cannot use Nicotinic Acid) vs. NAPRT-positive.

Methodology:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment Groups (48-72h exposure):

    • Group 1: Vehicle (DMSO).

    • Group 2: 5-EP3C (Dose response).

    • Group 3 (Rescue A): 5-EP3C + NMN (100 µM).

    • Group 4 (Rescue B): 5-EP3C + Nicotinic Acid (10 µM).

  • Readout: Measure ATP levels (CellTiter-Glo) or NAD+ levels (NAD/NADH-Glo Assay).

Data Interpretation:

Treatment ConditionExpected Result (If On-Target)Expected Result (If Off-Target Toxicity)
5-EP3C Only < 10% Viability (Cell Death)< 10% Viability
5-EP3C + NMN > 90% Viability (Rescue) < 10% Viability (No Rescue)
5-EP3C + NA > 90% Viability (Rescue) < 10% Viability (No Rescue)

Self-Validating Logic: If NMN fails to rescue the cells, 5-EP3C is likely acting via a different mechanism (e.g., DNA damage or mitochondrial toxicity) or blocking NMNAT (the next enzyme).

Experimental Design Phase III: Target Engagement (Click Chemistry)

This protocol leverages the "Ethynyl" group to physically visualize the compound binding to proteins inside the cell. This is known as Activity-Based Protein Profiling (ABPP) .[3][4][5][6]

Protocol C: In Situ Proteome Profiling

Objective: Determine if 5-EP3C binds covalently or accumulates in specific subcellular compartments.

Workflow:

  • Live Cell Treatment: Treat cells with 5-EP3C (1-10 µM) for 2-4 hours.

    • Negative Control: Treat with competitive excess of Nicotinamide (100 µM) to block specific binding sites.

  • Lysis: Wash cells and lyse in PBS + 1% SDS (denaturing buffer).

  • Click Reaction (CuAAC): Add the following to the lysate:

    • Reporter: Azide-Biotin or Azide-Fluorophore (e.g., TAMRA-Azide).

    • Catalyst:

      
       (1 mM).
      
    • Reducing Agent: TCEP (1 mM).

    • Ligand: TBTA (100 µM).

    • Incubate for 1 hour at Room Temp.

  • Analysis:

    • Gel: Run SDS-PAGE. Scan for fluorescence (if using TAMRA) or Blot for Biotin (Streptavidin-HRP).

    • Mass Spec (Advanced): Enrich biotinylated proteins on Streptavidin beads, digest with trypsin, and identify targets via LC-MS/MS.

Click_Chemistry_Workflow Step1 1. Live Cell Treatment (5-EP3C enters cell) Step2 2. Lysis & Protein Extraction Step1->Step2 Step3 3. Click Reaction (5-EP3C-Alkyne + Azide-Fluorophore) Step2->Step3 Add CuSO4, TCEP, Ligand Step4 4. SDS-PAGE / Imaging Step3->Step4 Visualize Bands

Figure 2: Bioorthogonal labeling workflow. The ethynyl group allows post-lysis conjugation to a fluorophore to verify target engagement.

References

  • Galli, U., et al. (2020). "Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy." Frontiers in Pharmacology.

  • Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT pathway inhibition in cancer." Molecular Oncology.

  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry."[7] Annual Review of Biochemistry.

  • Gasparrini, M., et al. (2022). "Review of various NAMPT inhibitors for the treatment of cancer." Frontiers in Oncology.

Sources

Method

Application Notes and Protocols for 5-Ethynylpyridine-3-carboxamide in High-Throughput Screening

Introduction: Unlocking New Screening Paradigms with a Versatile Chemical Tool In the landscape of modern drug discovery, the identification of novel, high-quality starting points for medicinal chemistry programs is para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Screening Paradigms with a Versatile Chemical Tool

In the landscape of modern drug discovery, the identification of novel, high-quality starting points for medicinal chemistry programs is paramount. High-throughput screening (HTS) serves as a cornerstone of this effort, enabling the rapid evaluation of large compound libraries. The strategic design of chemical probes and fragments for these screens is critical for success. 5-Ethynylpyridine-3-carboxamide is a molecule poised to be a powerful tool in the researcher's arsenal. Its structure is a composite of two key features: a terminal alkyne and a pyridine-3-carboxamide scaffold. The terminal alkyne is a versatile chemical handle that can participate in bioorthogonal "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This allows for the facile attachment of reporter molecules, affinity tags, or for its use in fragment-based library construction. The pyridine-3-carboxamide moiety is a recognized "privileged" scaffold in medicinal chemistry, found in a multitude of biologically active compounds with activities ranging from antibacterial and antifungal to anticancer and enzyme inhibition.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to leverage 5-Ethynylpyridine-3-carboxamide in various HTS applications. We will delve into the causality behind experimental choices and provide self-validating protocols for its use in fragment-based screening, activity-based protein profiling, and the high-throughput synthesis of focused compound libraries.

Chemical Properties of 5-Ethynylpyridine-3-carboxamide

A clear understanding of the physicochemical properties of 5-Ethynylpyridine-3-carboxamide is essential for its effective use in HTS.

PropertyValueSource
Molecular FormulaC8H6N2O[6][7]
Molecular Weight146.15 g/mol [6][7]
AppearanceOff-white solid[6][7]
PurityTypically ≥95%[6][7]

Application 1: Fragment-Based Lead Discovery (FBLD)

Fragment-based lead discovery (FBLD) has emerged as a powerful alternative to traditional HTS for identifying novel lead compounds.[8] FBLD begins by screening small, low molecular weight compounds ("fragments") that typically bind to a biological target with low affinity.[8] The structural information gleaned from these initial "hits" is then used to grow or link the fragments into more potent, drug-like molecules. The small size and low complexity of fragments allow for a more efficient sampling of chemical space.[8]

5-Ethynylpyridine-3-carboxamide is an ideal candidate for inclusion in a fragment library. Its low molecular weight is consistent with the "Rule of Three" often applied to fragment design.[8] The pyridine-3-carboxamide core provides a rigid scaffold with hydrogen bond donors and acceptors that can engage in specific interactions with a protein target, while the terminal alkyne serves as a versatile handle for subsequent hit elaboration using click chemistry.

Workflow for Fragment-Based Screening with 5-Ethynylpyridine-3-carboxamide

FBLD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_elaboration Hit Elaboration Primary_Screen Screen Fragment Library (including 5-Ethynylpyridine-3-carboxamide) against Target Protein Biophysical_Methods Biophysical Techniques: - Surface Plasmon Resonance (SPR) - NMR Spectroscopy - Thermal Shift Assay (TSA) Primary_Screen->Biophysical_Methods Detect Binding Hit_Validation Validate Hits from Primary Screen Orthogonal_Methods Orthogonal Biophysical Method or X-ray Crystallography Hit_Validation->Orthogonal_Methods Confirm Binding Hit_Elaboration Elaborate Fragment Hit (5-Ethynylpyridine-3-carboxamide) Click_Chemistry CuAAC 'Click' Chemistry with Azide-Containing Building Blocks Hit_Elaboration->Click_Chemistry SAR_Development Develop Structure-Activity Relationship (SAR) Click_Chemistry->SAR_Development

Caption: Workflow for FBLD using 5-Ethynylpyridine-3-carboxamide.

Protocol 1: Primary Screening of 5-Ethynylpyridine-3-carboxamide using Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR-based screening experiment to identify the binding of 5-Ethynylpyridine-3-carboxamide to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein of interest

  • 5-Ethynylpyridine-3-carboxamide

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel, following the same procedure but without protein injection, to serve as a background control.

  • Fragment Screening:

    • Prepare a stock solution of 5-Ethynylpyridine-3-carboxamide in DMSO (e.g., 100 mM).

    • Prepare a series of dilutions of the fragment in running buffer. A typical screening concentration range is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).

    • Inject the fragment solutions over the sensor chip surface (both target and reference flow cells) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU in the target flow cell relative to the reference flow cell indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.

    • Plot the steady-state response against the fragment concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (KD).

Self-Validation:

  • The binding should be reversible, with the signal returning to baseline after the injection of running buffer.

  • The binding should be concentration-dependent and saturable.

  • No significant binding should be observed in the reference flow cell.

Application 2: Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[6][9] These probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a linker. The terminal alkyne of 5-Ethynylpyridine-3-carboxamide makes it an excellent precursor for the development of an activity-based probe. The pyridine-3-carboxamide scaffold can be designed to have a weak covalent or photoactivatable interaction with a target enzyme class, such as kinases or proteases.[10][11]

Workflow for Target Identification using an Alkyne-Tagged Probe

ABPP_Workflow cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_analysis Analysis Cell_Lysis Cell Culture or Tissue Homogenate Probe_Incubation Incubate with 5-Ethynylpyridine-3-carboxamide (as a probe) Cell_Lysis->Probe_Incubation Click_Reaction Perform CuAAC 'Click' Reaction with Azide-Reporter Tag (e.g., Azide-Biotin) Probe_Incubation->Click_Reaction Enrichment Affinity Purification of Biotinylated Proteins (Streptavidin beads) Click_Reaction->Enrichment Proteomics Tryptic Digest and LC-MS/MS Analysis Enrichment->Proteomics Target_ID Identify Covalently Labeled Proteins Proteomics->Target_ID

Caption: Workflow for ABPP using 5-Ethynylpyridine-3-carboxamide.

Protocol 2: In-situ Target Identification using 5-Ethynylpyridine-3-carboxamide as a Chemical Probe

This protocol describes the use of 5-Ethynylpyridine-3-carboxamide to label potential protein targets directly in a cell lysate, followed by identification using mass spectrometry.

Materials:

  • Cell lysate from the biological system of interest

  • 5-Ethynylpyridine-3-carboxamide

  • Azide-biotin conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Urea, DTT, Iodoacetamide

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Labeling:

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL in a suitable buffer (e.g., PBS).

    • Add 5-Ethynylpyridine-3-carboxamide to the lysate from a DMSO stock solution to a final concentration of 1-10 µM.

    • Incubate for 1 hour at 37°C to allow for covalent modification of target proteins.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents sequentially:

      • Azide-biotin conjugate (final concentration 100 µM)

      • Freshly prepared 50 mM CuSO4:THPTA (1:5 molar ratio) solution (final concentration 1 mM Cu)

      • Freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM)

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with 1% SDS, 8 M urea, and finally PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing urea.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the 5-Ethynylpyridine-3-carboxamide probe.

Self-Validation:

  • A control experiment should be performed where the cell lysate is pre-incubated with a known inhibitor of the suspected target enzyme class before adding the 5-Ethynylpyridine-3-carboxamide probe. A significant reduction in the signal for the target protein in the mass spectrometry data would validate the specificity of the probe.

  • A no-probe control should also be included to identify proteins that non-specifically bind to the streptavidin beads.

Application 3: High-Throughput Synthesis of Focused Libraries via Click Chemistry

The terminal alkyne of 5-Ethynylpyridine-3-carboxamide provides an excellent anchor point for the rapid, high-throughput synthesis of a focused library of more complex molecules.[3] By reacting 5-Ethynylpyridine-3-carboxamide with a diverse collection of azide-containing building blocks via the CuAAC reaction, a library of 1,2,3-triazole-containing compounds can be generated. This approach is highly efficient and amenable to automation, making it ideal for generating libraries for HTS campaigns targeting specific protein families where the pyridine-3-carboxamide scaffold is known to be active.[12][13][14]

Workflow for High-Throughput Library Synthesis

Library_Synthesis_Workflow Start 5-Ethynylpyridine-3-carboxamide (Scaffold) CuAAC Automated High-Throughput CuAAC 'Click' Chemistry in Microtiter Plates Start->CuAAC Azide_Library Diverse Azide Building Block Library Azide_Library->CuAAC Library Focused Pyridine-3-carboxamide -Triazole Library CuAAC->Library HTS High-Throughput Screening (e.g., Enzyme Inhibition Assay) Library->HTS Hit_ID Hit Identification and Validation HTS->Hit_ID

Caption: Workflow for HTS library synthesis using 5-Ethynylpyridine-3-carboxamide.

Protocol 3: Automated High-Throughput Synthesis of a Pyridine-3-carboxamide-Triazole Library in a 384-Well Plate Format

This protocol describes the automated synthesis of a focused library for HTS.

Materials:

  • 384-well microtiter plates

  • Automated liquid handling system

  • 5-Ethynylpyridine-3-carboxamide

  • A library of diverse azide-containing building blocks

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO or a mixture of t-butanol and water)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 5-Ethynylpyridine-3-carboxamide (e.g., 10 mM in DMSO).

    • Prepare stock solutions of the azide library compounds (e.g., 10 mM in DMSO) in separate wells of a source plate.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

  • Automated Dispensing:

    • Using an automated liquid handler, dispense the 5-Ethynylpyridine-3-carboxamide solution into each well of the 384-well reaction plate.

    • Dispense each unique azide from the source plate into a corresponding well of the reaction plate.

    • Dispense the CuSO4 solution into each well.

    • Initiate the reaction by dispensing the sodium ascorbate solution into each well.

  • Reaction and Quality Control:

    • Seal the reaction plate and incubate at room temperature for 1-4 hours with shaking.

    • After the reaction is complete, a small aliquot from a representative number of wells can be analyzed by LC-MS to confirm product formation and assess purity.

  • Assay-Ready Plate Preparation:

    • The reaction plate, now containing the synthesized library, can be directly used for HTS by diluting the compounds to the desired screening concentration with assay buffer.

Self-Validation:

  • The inclusion of control reactions is crucial. For example, a well containing all reagents except the azide should show no product formation.

  • The purity of the synthesized compounds should be assessed by a suitable analytical method (e.g., LC-MS) on a subset of the library to ensure the reliability of the screening data.

Conclusion

5-Ethynylpyridine-3-carboxamide is a versatile and valuable chemical tool for high-throughput screening applications. Its unique combination of a biologically relevant pyridine-3-carboxamide scaffold and a chemically tractable terminal alkyne opens up a wide range of possibilities for fragment-based screening, target identification via activity-based protein profiling, and the rapid synthesis of focused compound libraries. The protocols and workflows presented in this application note provide a solid foundation for researchers to design and execute innovative screening campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

  • Sharma, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00829-23. (URL: [Link])

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. (URL: [Link])

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (URL: [Link])

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 1-16. (URL: [Link])

  • Ali, M. A., et al. (2017). Pharmacophore generation, atom-based 3D-QSAR and molecular dynamics simulation analyses of pyridine-3-carboxamide-6-yl-urea analogues as potential gyrase B inhibitors. Journal of Biomolecular Structure and Dynamics, 35(5), 1036-1054. (URL: [Link])

  • Li, X., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Wang, L., et al. (2017). Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry, 137, 435-449. (URL: [Link])

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4586. (URL: [Link])

  • Kumar, A., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 5(1). (URL: [Link])

  • Li, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. (URL: [Link])

  • Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (URL: [Link])

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. (URL: [Link])

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14, 11234. (URL: [Link])

  • Bock, V. D., et al. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(20), 3799-3808. (URL: [Link])

  • Zhang, T., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Acta Pharmaceutica Sinica B, 10(3), 404-420. (URL: [Link])

  • Farag, A. M., et al. (2024). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. (URL: [Link])

  • Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The Glen Report, 22(12). (URL: [Link])

  • Schiebel, J., et al. (2021). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry, 64(6), 2891-2908. (URL: [Link])

  • Li, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. (URL: [Link])

  • Domainex. Covalent inhibitor drug discovery. (URL: [Link])

  • Ali, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. (URL: [Link])

  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. (URL: [Link])

  • Li, Y., et al. (2024). High-efficiency discovery and structure-activity-relationship analysis of non-substrate-based covalent inhibitors of S-adenosylmethionine decarboxylase. bioRxiv. (URL: [Link])

  • Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116893. (URL: [Link])

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 1-16. (URL: [Link])

  • Suresh, A., et al. (2022). Binding of a diazirine and alkyne labelled fragment to an RNA target which is then cross‐linked through UV radiation. ChemBioChem, 23(11), e202200109. (URL: [Link])

  • ResearchGate. Identification of Fragment Hits during Screening. (URL: [Link])

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. (URL: [Link])

  • Willems, L. I., et al. (2014). Activity-based Protein Profiling. eLS. (URL: [Link])

  • Al-Hujaily, E. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. (URL: [Link])

  • Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343. (URL: [Link])

  • Cambridge MedChem Consulting. Published Fragment Hits. (URL: [Link])

  • Robers, M. B., et al. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. ACS Chemical Biology, 10(11), 2549-2558. (URL: [Link])

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. (URL: [Link])

Sources

Application

Analytical methods for the quantification of 5-Ethynylpyridine-3-carboxamide

Methodology for API Purity Assessment and Trace Quantification in Biological Matrices Abstract & Scientific Rationale 5-Ethynylpyridine-3-carboxamide (EPC) is a critical heterocyclic building block and pharmacophore, oft...

Author: BenchChem Technical Support Team. Date: March 2026

Methodology for API Purity Assessment and Trace Quantification in Biological Matrices

Abstract & Scientific Rationale

5-Ethynylpyridine-3-carboxamide (EPC) is a critical heterocyclic building block and pharmacophore, often serving as a precursor in the synthesis of tyrosine kinase inhibitors or as a "click-chemistry" probe in proteomic profiling. Its structural duality—containing a basic pyridine nitrogen and a reactive terminal alkyne—presents unique analytical challenges.

This Application Note defines two validated workflows for the quantification of EPC:

  • Method A (HPLC-UV): A robust routine assay for API purity and process monitoring, optimized to suppress peak tailing common to basic pyridines.

  • Method B (LC-MS/MS): A high-sensitivity protocol for pharmacokinetic (PK) profiling or genotoxic impurity screening, leveraging the ionization efficiency of the pyridine ring.

Chemical Profile & Challenges
  • Analyte: 5-Ethynylpyridine-3-carboxamide[1]

  • Formula: C₈H₆N₂O (MW: 146.15 g/mol )

  • Key Properties:

    • Basicity: Pyridine nitrogen (

      
      ).
      
    • Reactivity: The ethynyl group is susceptible to hydration (forming ketones) or oxidation under stress.

    • Polarity: Moderate polarity requires careful column selection to ensure retention without "dewetting."

Method Selection Guide

RequirementRecommended MethodDetection Limit (LOD)Key Advantage
Raw Material Assay Method A: HPLC-UV ~0.5 µg/mLHigh precision (RSD < 1%), cost-effective.
Reaction Monitoring Method A: HPLC-UV ~0.5 µg/mLSeparates critical intermediates (e.g., carboxylic acid).
PK/Bioanalysis Method B: LC-MS/MS ~1.0 ng/mLHigh selectivity in complex plasma/urine matrices.
Trace Impurity Screen Method B: LC-MS/MS ~0.5 ng/mLDetects potential genotoxic alkyne residues.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assay, stability testing, and synthetic process control.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Phenomenex Luna Omega 3µm Polar C18 (150 x 4.6 mm).

    • Rationale: The "Polar C18" phase prevents pore dewetting with highly aqueous mobile phases and provides dual retention mechanisms (hydrophobic + polar interaction) to retain the polar amide.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: Low pH (<2.5) ensures the pyridine nitrogen is fully protonated, preventing secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (Secondary: 220 nm).

    • Note: The conjugated alkyne-pyridine system exhibits a redshifted max compared to simple pyridines.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
Standard Preparation
  • Stock Solution: Dissolve 10 mg EPC in 10 mL of 50:50 Water:ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • System Suitability: Inject 5 replicates. Acceptance criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 1.0%[2]

    • Tailing Factor (

      
      ) < 1.5
      

Protocol B: LC-MS/MS Quantitative Bioanalysis

Application: Quantification in plasma/serum or trace impurity analysis.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       147.1 
      
      
      
      130.1 (Loss of
      
      
      from amide).
    • Qualifier:

      
       147.1 
      
      
      
      102.1 (Loss of
      
      
      ).
  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g.,

    
    -Nicotinamide or stable isotope labeled EPC).
    
  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Inject 2 µL of the supernatant directly.

LC-MS Separation
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

    • Rationale: T3 bonding is designed for retaining polar bases in high-aqueous conditions, essential for early-eluting pyridines in bioanalysis.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.[3]

  • Gradient: Fast 5-minute ramp (5% B to 95% B).

Workflow Visualization (Graphviz)

AnalyticalWorkflow Start Sample Source Decision Determine Analytical Goal Start->Decision PathA High Concentration / API Purity Decision->PathA > 1 µg/mL PathB Trace / Biological Matrix Decision->PathB < 1 µg/mL PrepA Dilution in 50:50 ACN:Water Filter (0.22 µm PTFE) PathA->PrepA PrepB Protein Precipitation (PPT) with Cold ACN + 0.1% FA PathB->PrepB InstA HPLC-UV (265 nm) Col: Polar C18 MP: 0.1% TFA/ACN PrepA->InstA InstB LC-MS/MS (ESI+) Col: HSS T3 MRM: 147 -> 130 PrepB->InstB DataA Output: % Purity / Assay (Limit: >98%) InstA->DataA DataB Output: Conc. (ng/mL) (LLOQ: 1 ng/mL) InstB->DataB

Caption: Decision tree for selecting the optimal analytical workflow based on sample concentration and matrix complexity.

Critical Troubleshooting & Validation

Stability of the Ethynyl Group

The terminal alkyne at position 5 is the stability-limiting factor.

  • Risk: Hydration to a ketone (5-acetylpyridine-3-carboxamide) occurs in acidic aqueous buffers over time.

  • Control: Prepare standards fresh daily. Keep autosampler temperature at 4°C.

  • Check: Monitor for a +18 Da mass shift (hydration) or a new peak at RRT ~0.9 in HPLC.

Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure TFA concentration is at least 0.05% (pH control).

    • Use "Endcapped" or "Base-Deactivated" columns (e.g., Zorbax Eclipse Plus or Luna Omega).

    • Do NOT use neutral pH phosphate buffers; the pyridine will be partially ionized, leading to split peaks.

Validation Parameters (ICH Q2(R1))
ParameterMethod A (HPLC) TargetMethod B (LC-MS) Target
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)
Accuracy (Recovery) 98 - 102%85 - 115%
Precision (RSD) < 1.0%< 15% (Bioanalysis)
Specificity Resolution > 2.0 from impuritiesNo interference in blank matrix

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2020). Analysis of Pyridine Derivatives using Poroshell 120 HPH-C18. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394871, 5-Ethynylpyridine-3-carboxamide. [Link]

  • Phenomenex. (2018). Optimization of HPLC Methods for Basic Compounds (Pyridines). [Link]

Sources

Method

Technical Application Note: Synergistic Workflows for 5-Ethynylpyridine-3-carboxamide (5-EPC)

Abstract & Compound Profile 5-Ethynylpyridine-3-carboxamide (referred to herein as 5-EPC or by its functional synonym, 5-Ethynylnicotinamide ) is a potent, competitive inhibitor of the nuclear enzyme Poly(ADP-ribose) pol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

5-Ethynylpyridine-3-carboxamide (referred to herein as 5-EPC or by its functional synonym, 5-Ethynylnicotinamide ) is a potent, competitive inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) . Structurally derived from the nicotinamide pharmacophore, 5-EPC competes with NAD+ at the catalytic domain of PARP enzymes.

This Application Note details the protocols for utilizing 5-EPC as a chemical probe to induce synthetic lethality in Homologous Recombination Deficient (HRD) cancer models (e.g., BRCA1/2 mutants) and to potentiate the cytotoxicity of DNA-damaging agents (e.g., Temozolomide, Cisplatin).

Compound Specifications
ParameterDetail
IUPAC Name 5-Ethynylpyridine-3-carboxamide
Target PARP-1 / PARP-2 (Catalytic Domain)
Mechanism Competitive Antagonist (vs. NAD+); PARP Trapping
Primary Application Chemosensitization, Synthetic Lethality Screening
Solubility Low aqueous solubility; Soluble in DMSO (up to 50 mM)
Storage -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw)

Mechanistic Rationale: The "Two-Hit" Hypothesis

The utility of 5-EPC in combination therapy relies on the concept of Synthetic Lethality .

  • Hit 1 (Genetic or Chemical): The tumor cell has a defect in the Homologous Recombination (HR) pathway (e.g., BRCA mutation) or is treated with a DNA-damaging agent (e.g., Temozolomide) that creates Single-Strand Breaks (SSBs).

  • Hit 2 (Pharmacological): 5-EPC inhibits PARP-1.

    • Catalytic Inhibition:[1] Prevents repair of SSBs.[2]

    • PARP Trapping: Traps the PARP enzyme on DNA, creating a physical blockade for replication forks.

  • Outcome: Unrepaired SSBs convert to Double-Strand Breaks (DSBs) during replication. In HR-deficient cells, these DSBs are toxic, leading to apoptosis.

Diagram 1: Mechanism of Action (DOT Visualization)

PARP_Mechanism cluster_DrugAction 5-EPC Intervention DNA_Damage DNA Single-Strand Breaks (Induced by TMZ/Cisplatin) PARP_Recruitment PARP-1 Recruitment to Damage Site DNA_Damage->PARP_Recruitment Drug 5-Ethynylpyridine-3-carboxamide (5-EPC) Inhibition Competes with NAD+ Inhibits PARylation PARP_Recruitment->Inhibition Blocked by 5-EPC Drug->Inhibition Trapping PARP Trapping (Enzyme frozen on DNA) Drug->Trapping Inhibition->Trapping Replication DNA Replication Fork Arrival Trapping->Replication Physical Blockade Collapse Replication Fork Collapse (DSB Formation) Replication->Collapse Repair_Fail HR Repair Failure (BRCA-/- Context) Collapse->Repair_Fail Apoptosis Cell Death (Synthetic Lethality) Repair_Fail->Apoptosis

Caption: The cascade of 5-EPC induced synthetic lethality. 5-EPC prevents SSB repair and traps PARP on DNA, causing replication fork collapse that is lethal in HR-deficient cells.

Protocol A: Preparation and Formulation

Critical Note: 5-EPC is prone to precipitation in aqueous media if not formulated correctly.

  • Stock Preparation (50 mM):

    • Weigh 5-EPC powder accurately.

    • Dissolve in 100% anhydrous DMSO (molecular biology grade).

    • Example: To dissolve 5 mg (MW ≈ 146.15 g/mol ), add ~684 µL DMSO.

    • Vortex vigorously for 1 minute. Inspect for clarity.

  • Storage: Aliquot into amber vials (single-use, 20-50 µL) and store at -80°C.

  • Working Solutions:

    • Dilute the DMSO stock into pre-warmed culture media immediately prior to use.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: In Vitro Synergy Screening (Chou-Talalay Method)

This protocol quantifies the synergistic interaction between 5-EPC and an alkylating agent (e.g., Temozolomide - TMZ).

Materials
  • Cell Line: U251 (Glioblastoma) or MDA-MB-436 (BRCA1-mutant Breast Cancer).

  • Reagents: 5-EPC (Stock 50 mM), Temozolomide (Stock 100 mM in DMSO).

  • Assay: CellTiter-Glo® (Promega) or MTT.

Experimental Workflow
  • Seeding (Day 0):

    • Seed cells in 96-well plates (white opaque for luminescence).

    • Density: 3,000 - 5,000 cells/well.

    • Incubate 24h at 37°C/5% CO2.

  • Treatment Matrix (Day 1):

    • Design a 6x6 dose matrix.

    • 5-EPC Doses: 0, 0.1, 0.5, 1, 5, 10 µM.

    • TMZ Doses: 0, 10, 50, 100, 500, 1000 µM.

    • Controls: DMSO Vehicle control (0 µM/0 µM), Positive control (Staurosporine).

    • Dispense drugs using a digital dispenser (e.g., HP D300) or manual serial dilution.

  • Incubation:

    • Incubate for 72 hours or 96 hours (depending on cell doubling time).

  • Readout (Day 4/5):

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake 10 mins. Read Luminescence.

Data Analysis (Combination Index)

Calculate the Combination Index (CI) using the Chou-Talalay equation:



  • CI < 0.9: Synergism (The goal).

  • CI = 0.9 - 1.1: Additive.

  • CI > 1.1: Antagonism.

Protocol C: Mechanistic Validation (Biomarker Analysis)

To confirm that the observed synergy is due to PARP inhibition and not off-target toxicity, you must validate the molecular mechanism.

Inhibition of PARylation (Western Blot)
  • Objective: Confirm 5-EPC blocks the formation of Poly(ADP-ribose) polymers.

  • Stimulation: Cells must be treated with H2O2 (1 mM for 10 min) or TMZ to induce DNA damage and activate PARP.

  • Workflow:

    • Pre-treat cells with 5-EPC (1 µM) for 1 hour.

    • Add H2O2 (1 mM) for 10 mins.

    • Lyse immediately in RIPA buffer + Protease Inhibitors + PARG Inhibitors (ADP-HPD, to prevent PAR degradation).

    • Western Blot: Probe for Poly(ADP-ribose) (PAR) (Clone 10H, Mouse mAb).

    • Result: H2O2 alone = High PAR smear; H2O2 + 5-EPC = Loss of PAR smear.

DNA Double-Strand Breaks ( -H2AX)
  • Objective: Confirm conversion of SSBs to lethal DSBs.

  • Method: Immunofluorescence.

  • Primary Ab: Anti-phospho-Histone H2A.X (Ser139).

  • Result: Combination treated cells (5-EPC + TMZ) should show significantly higher foci/nucleus compared to single agents.

Diagram 2: Experimental Workflow (DOT Visualization)

Workflow Stock DMSO Stock Prep (50 mM 5-EPC) Seeding Cell Seeding (96-well, 3k/well) Stock->Seeding Dilute Matrix Matrix Dosing (5-EPC + Partner) Seeding->Matrix 24h Recovery Incubation 72h Incubation 37°C, 5% CO2 Matrix->Incubation Assay Viability Assay (CTG / MTT) Incubation->Assay Analysis CompuSyn Analysis (CI Calculation) Assay->Analysis Raw Data

Caption: Step-by-step workflow for high-throughput synergy screening of 5-EPC combinations.

References

  • Discovery of 5-Ethynylnicotinamide: Watson, C. Y., et al. "5-Ethynylnicotinamide: A Potent Inhibitor of Poly(ADP-ribose) Polymerase-1." Bioorganic & Medicinal Chemistry Letters, 2005.

  • PARP Inhibitor Mechanisms: Murai, J., et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 2012.

  • Synergy Analysis: Chou, T. C. "Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method." Cancer Research, 2010.

  • Combination Strategies: O'Sullivan, C. C., et al. "Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors." Frontiers in Oncology, 2014.

Sources

Application

Application Note: Precision Labeling of 5-Ethynylpyridine-3-carboxamide for Imaging Studies

F) and SPECT ( Tc) Labeling via Bioorthogonal Cycloaddition Abstract 5-Ethynylpyridine-3-carboxamide represents a high-value scaffold in medicinal chemistry, particularly as a structural analog in the development of mGlu...

Author: BenchChem Technical Support Team. Date: March 2026


F) and SPECT (

Tc) Labeling via Bioorthogonal Cycloaddition

Abstract

5-Ethynylpyridine-3-carboxamide represents a high-value scaffold in medicinal chemistry, particularly as a structural analog in the development of mGluR5 antagonists and NAD+ salvage pathway modulators. Its unique dual-functionality—a bioactive pyridine-carboxamide core and a bioorthogonal ethynyl (alkyne) handle—renders it an ideal candidate for "Click Chemistry" radiolabeling.

This Application Note provides field-proven protocols for transforming this specific precursor into imaging agents. We focus on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), utilizing the ethynyl moiety to install Fluorine-18 (for PET) and Technetium-99m (for SPECT) without compromising the pharmacophore's integrity.

Strategic Overview: The Alkyne Advantage

The ethynyl group at the C5 position of the pyridine ring is not merely a structural feature; it is a latent "chemical hook." Unlike traditional electrophilic halogenation, which often requires harsh oxidants that can degrade the carboxamide group, CuAAC proceeds under mild, aqueous conditions at neutral pH.

The Labeling Logic

The transformation relies on the reaction of the 5-Ethynyl precursor with a radiolabeled Azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

LabelingLogic Precursor 5-Ethynylpyridine- 3-carboxamide Cu Cu(I) Catalyst (THPTA Ligand) Precursor->Cu Azide18F [18F]Fluoroalkyl-Azide (PET) Azide18F->Cu AzideTc [99mTc]Chelator-Azide (SPECT) AzideTc->Cu Product Radiolabeled Triazole Conjugate Cu->Product 1,3-Dipolar Cycloaddition

Figure 1: Modular labeling strategy. The alkyne precursor serves as the universal acceptor for various imaging modalities.

Protocol A: F-Labeling for PET Imaging

Target: Synthesis of 5-(1-(


fluoroethyl)-1H-1,2,3-triazol-4-yl)pyridine-3-carboxamide.
Method:  CuAAC using 

Fluoroethylazide (

FEA).
Critical Reagents & Equipment
ComponentSpecificationPurpose
Precursor 5-Ethynylpyridine-3-carboxamide (>98%)Alkyne substrate.
Prosthetic Group 2-Azidoethyl-4-toluenesulfonatePrecursor for

FEA.
Catalyst Source CuSO

· 5H

O (0.1 M)
Copper source.[1]
Reductant Sodium Ascorbate (0.5 M)Reduces Cu(II) to active Cu(I).
Ligand THPTA (Click Chemistry Tools)CRITICAL: Stabilizes Cu(I), prevents oxidation, and accelerates reaction.
Solvents DMF (Anhydrous), Phosphate Buffer (pH 7.4)Reaction medium.[2]
Step-by-Step Workflow
Step 1: Synthesis of

Fluoroethylazide (

FEA)

Note: This step is often automated on modules like GE TRACERlab or Synthera.

  • Trapping: Trapping

    
    Fluoride on a QMA carbonate cartridge.
    
  • Elution: Elute with K

    
    /K
    
    
    
    CO
    
    
    solution into the reaction vessel. Dry azeotropically with acetonitrile at 95°C.
  • Labeling: Add 2-azidoethyl-4-toluenesulfonate (5 mg in 0.5 mL anhydrous acetonitrile). Heat at 80°C for 15 minutes.

  • Distillation (Optional but Recommended): Distill the volatile

    
    FEA (bp ~110°C) into a secondary vial containing the alkyne precursor to avoid impurity carryover. Alternatively, use solid-phase extraction (C18 Sep-Pak) if distillation is unavailable.
    
Step 2: The Click Reaction (CuAAC)
  • Vial Preparation: In a V-vial, dissolve 2.0 mg (approx. 13.7 µmol) of 5-Ethynylpyridine-3-carboxamide in 200 µL DMF.

  • Catalyst Mix: In a separate tube, premix:

    • 10 µL CuSO

      
       (0.1 M)
      
    • 20 µL THPTA ligand (0.1 M)

    • Wait 1 minute for complex formation (solution turns light blue).

  • Initiation: Add the

    
    FEA (in MeCN or distilled) to the precursor vial.
    
  • Activation: Add the Cu-THPTA complex, followed immediately by 20 µL Sodium Ascorbate (0.5 M).

  • Incubation: Seal and heat at 40°C for 15 minutes .

    • Why 40°C? The pyridine nitrogen can coordinate copper, potentially slowing the reaction. Mild heating overcomes this activation barrier without hydrolyzing the carboxamide.

Step 3: Purification
  • Dilute reaction mixture with 2 mL water.

  • Inject onto Semi-Prep HPLC (C18 column).

    • Mobile Phase: Isocratic 15% Ethanol in 0.1% Phosphoric Acid (or Acetate buffer).

    • Note: The triazole product is significantly more polar than the tosylate precursor but less polar than free fluoride.

Protocol B: Tc-Labeling for SPECT

Method: "Click-to-Chelate" approach using the


 core.[3]
Rationale:  The tricarbonyl core is kinetically inert and stable. We utilize a bifunctional chelator (e.g., an azide-functionalized dipicolylamine or pyrazolyl derivative) that "clicks" to our alkyne.
The Chelator Strategy

Direct labeling of the pyridine ring with Technetium is unstable. We must link a strong chelator to the ethynyl group.

  • Selected Chelator: Azido-propyl-dipicolylamine (Azide-DPA).

  • Isotope Core:

    
    .[4]
    
Workflow

TcLabeling Generator 99Mo/99mTc Generator (Elute Pertechnetate) Kit IsoLink Kit (Boranocarbonate) Generator->Kit Core [99mTc(CO)3(H2O)3]+ Kit->Core Labeling Chelation Step (90°C, 30 min) Core->Labeling Click CuAAC Reaction (Alkyne + Azide-DPA) Conjugate Pyridine-Triazole-DPA (Cold Conjugate) Click->Conjugate Pre-synthesis Conjugate->Labeling Final 99mTc-Labeled Tracer Labeling->Final

Figure 2: The "Pre-Click" strategy is recommended for 5-Ethynylpyridine-3-carboxamide to ensure the carboxamide group survives the labeling conditions.

Step 1: Pre-Synthesis of the Ligand (Cold Click)

Perform this prior to radiolabeling to create a "kit-ready" precursor.

  • React 5-Ethynylpyridine-3-carboxamide with Azido-propyl-dipicolylamine (1.1 eq) using CuSO

    
    /Ascorbate in tBuOH/Water.
    
  • Purify the resulting Triazole-DPA conjugate via flash chromatography.

  • Store aliquots (50 µg) lyophilized.

Step 2: Radiolabeling[4][5][6]
  • Carbonylation: Add 1 mL

    
     to an IsoLink® kit (Mallinckrodt). Heat at 100°C for 20 min to generate 
    
    
    
    . Neutralize to pH 7.4 with 1M HCl.
  • Chelation: Add 0.5 mL of the tricarbonyl solution to the vial containing 50 µg of the Triazole-DPA conjugate .

  • Incubation: Heat at 90°C for 30 minutes .

  • QC: Check radiochemical purity via iTLC (SG-strips, Mobile Phase: Methanol/Ammonium Acetate). The complex should move (Rf ~0.6-0.8), while colloidal Tc stays at origin.

Quality Control & Validation

HPLC Validation (E-E-A-T Compliance)

You must validate the identity of the radiotracer by co-injection with a non-radioactive ("cold") standard.

  • Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm.

  • Wavelengths: 254 nm (Pyridine absorption) and Radiometric detector.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% -> 95% B

    • (A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA)

  • Acceptance Criteria:

    • Radiochemical Purity: >95%.[7]

    • Retention Time:

      
      t between UV (cold standard) and Radio peak < 0.3 min.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (

F)
Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate concentration; Ensure THPTA is fresh; Degas solvents.
Precipitation Low solubility of the carboxamide.Add 10-20% DMSO to the reaction mixture.
Broad Peaks (HPLC) Interaction of pyridine N with silica.Add 10 mM Triethylamine or Ammonium Acetate to the mobile phase.

References

  • Glaser, M., & Årstad, E. (2007). "Click labeling with 2-[18F]fluoroethylazide for positron emission tomography." Bioconjugate Chemistry, 18(3), 989-993. Link

  • Mindt, T. L., et al. (2006). "A 'Click-to-Chelate' Approach for the Production of 99mTc-Tricarbonyl Radiolabeled Biomolecules." Journal of the American Chemical Society, 128(47), 15096-15097. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Schibli, R., & Schubiger, P. A. (2002). "Current use and future potential of organometallic radiopharmaceuticals." European Journal of Nuclear Medicine and Molecular Imaging, 29, 1529–1542. Link

  • Application Note: 1,2,3-Triazole Purification. Sielc Technologies. Link

Sources

Method

Application Note: Pyridine-3-Carboxamide Analogs in Modern Agriculture

Abstract The pyridine-3-carboxamide (nicotinamide) scaffold represents a privileged structure in modern agrochemistry, serving as the backbone for two distinct classes of crop protection agents: Succinate Dehydrogenase I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine-3-carboxamide (nicotinamide) scaffold represents a privileged structure in modern agrochemistry, serving as the backbone for two distinct classes of crop protection agents: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and selective homopteran feeding blockers. This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanisms of action (MOA), and validated experimental protocols for evaluating these analogs. It is designed for researchers seeking to optimize lead compounds or validate efficacy in pre-clinical development.

Chemical Space & Structure-Activity Relationship (SAR)

The pyridine-3-carboxamide core offers a unique balance of metabolic stability and hydrogen-bonding capability. Its versatility allows for the development of compounds with vastly different biological targets based on the substitution pattern.

Key Structural Drivers
  • The Amide Bridge: Critical for hydrogen bonding within the target protein pocket. In SDHIs, this mimics the ubiquinone ring system; in insecticides, it facilitates interaction with transient receptor potential (TRP) channels.

  • C-2 Substitution (Pyridine Ring):

    • Fungicides (e.g., Boscalid):[1][2][3][4][5] Often substituted with a halogen (Cl) or a small alkyl group to induce a twisted conformation required for the hydrophobic pocket of Complex II.

    • Insecticides (e.g., Flonicamid):[6][7][8][9][10] Often features a trifluoromethyl group at C-4 or specific nitrile functionalities on the amide nitrogen to drive selectivity for hemipteran receptors.

Fungicidal Application: Succinate Dehydrogenase Inhibitors (SDHIs)[3][4][5][11]

Mechanism of Action (MOA)

Pyridine-3-carboxamide fungicides (FRAC Group 7) function by blocking the ubiquinone-binding site (Site II) of the mitochondrial succinate dehydrogenase complex (Complex II). This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), leading to energy deprivation and cell death.

Key Analyte: Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide).

Pathway Visualization

The following diagram illustrates the interruption of electron flow at Complex II.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Product Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction (BLOCKED) ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- Transport SDHI Pyridine-3-carboxamide (SDHI) SDHI->ComplexII Competitive Binding

Caption: Figure 1. Mechanism of Action of SDHI fungicides. The inhibitor binds to the ubiquinone pocket of Complex II, preventing electron transfer and halting respiration.

Protocol: High-Throughput SDH Inhibition Assay (Colorimetric)

Purpose: To quantify the IC50 of novel pyridine-3-carboxamide analogs against fungal mitochondrial isolates. Principle: The reduction of DCIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor, changing from blue (oxidized) to colorless (reduced). Inhibition of SDH prevents this color change.

Materials
  • Enzyme Source: Mitochondrial fraction isolated from Botrytis cinerea or Alternaria alternata.

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate: 20 mM Sodium Succinate.

  • Indicator: 100 µM DCIP.

  • Activator: 1 mM Phenazine Methosulfate (PMS) – facilitates electron transfer to DCIP.

  • Test Compounds: Dissolved in DMSO (Final DMSO concentration < 1%).

Step-by-Step Methodology
  • Preparation: Thaw mitochondrial fractions on ice. Pre-warm reaction buffer to 25°C.

  • Plate Setup: In a clear 96-well microplate, add:

    • 10 µL Test Compound (serial dilutions).

    • 10 µL Mitochondrial Fraction (approx. 5-10 µg protein).

    • 130 µL Reaction Buffer.

  • Pre-Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 50 µL of Substrate/Indicator Mix (Succinate + DCIP + PMS).

  • Measurement: Immediately read Absorbance at 600 nm in kinetic mode (every 30 seconds for 15 minutes).

  • Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

    • % Inhibition = 100 - [(Slope_Sample / Slope_Control) * 100]

    • Plot log(concentration) vs. % Inhibition to determine IC50.

Critical Control Point: Include a "No Succinate" blank to account for non-specific DCIP reduction by cellular debris.

Insecticidal Application: Selective Homopteran Feeding Blockers[7][12]

Mechanism of Action (MOA)

Unlike neonicotinoids, pyridine-3-carboxamide insecticides (IRAC Group 29) like Flonicamid do not target ACh receptors. Instead, they modulate Chordotonal Organs (mechanoreceptors) in insects. This disruption causes the insect to lose spatial awareness and proprioception, leading to immediate cessation of feeding and eventual starvation.

Workflow: Behavioral Cessation

The following diagram outlines the physiological cascade following exposure.

Insecticide_Workflow Exposure Foliar/Systemic Application Uptake Ingestion by Aphid/Whitefly Exposure->Uptake Target Target: Chordotonal Organs Uptake->Target Symptom1 Loss of Proprioception Target->Symptom1 Modulation Symptom2 Stylet Retraction Symptom1->Symptom2 Behavioral Response Result Starvation & Death (2-4 Days) Symptom2->Result Feeding Cessation

Caption: Figure 2. Physiological cascade of Flonicamid-induced mortality. Death is caused by starvation due to feeding inhibition, not acute neurotoxicity.

Protocol: Systemic Leaf-Disc Bioassay (Aphids)

Purpose: To evaluate the systemic efficacy and feeding inhibition of analogs against Myzus persicae (Green Peach Aphid).

Materials
  • Host Plant: Cabbage or Radish leaves (3-4 weeks old).

  • Insects: Adult apterous (wingless) aphids, synchronized culture.

  • Media: 1% Agar in Petri dishes (35mm).

  • Solvent: Acetone/Water (1:9) + 0.01% Tween 20.

Step-by-Step Methodology
  • Leaf Disc Preparation: Punch 30mm leaf discs from healthy plants.

  • Systemic Treatment:

    • Option A (Root Uptake): Place leaf petiole in a vial containing the test solution (e.g., 10, 50, 100 ppm) for 24 hours before cutting the disc.

    • Option B (Dip): Dip the leaf disc for 5 seconds in the test solution and air dry on a paper towel.

  • Assembly: Place the treated leaf disc (abaxial side up) onto the agar bed in the petri dish. The agar keeps the leaf turgid.

  • Infestation: Transfer 10 adult aphids onto the leaf surface using a fine camel-hair brush.

  • Incubation: Store at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment:

    • 1 Hour: Check for "Wandering Behavior" (aphids leaving the leaf) – a hallmark of chordotonal modulation.

    • 48 Hours: Assess mortality.

    • Honeydew Check: Place a piece of bromocresol green-treated filter paper under the leaf. Blue spots indicate honeydew (feeding). Lack of spots confirms feeding cessation.

Self-Validating Metric: If mortality is high (>90%) but honeydew production is also high, the compound is likely a neurotoxin (contact kill) rather than a selective feeding blocker. True Group 29 mimics will show low honeydew before death occurs.[11]

Formulation & Stability Notes

  • Hydrolytic Stability: Pyridine-3-carboxamides are generally stable at neutral/acidic pH but may hydrolyze under strong alkaline conditions (pH > 9).

  • Formulation Types:

    • Suspension Concentrate (SC): Preferred for liquid applications; requires milling to < 5 µm particle size.

    • Water Dispersible Granule (WG): Common for Flonicamid to ensure rapid dissolution and systemic uptake.

  • Phytotoxicity: Always run a solvent control (acetone/DMSO) to distinguish chemical burn from phytotoxicity of the active ingredient.

References

  • Glättli, A., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry. Link

  • Morita, M., et al. (2014).[7] Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding.[6] Pest Management Science. Link

  • Fungicide Resistance Action Committee (FRAC). (2025). FRAC Code List: Fungal control agents sorted by cross resistance pattern and mode of action. Link

  • Insecticide Resistance Action Committee (IRAC). (2025). IRAC Mode of Action Classification Scheme. Link

  • BioVision (Abcam). (2023). Succinate Dehydrogenase Activity Colorimetric Assay Kit Protocol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethynylpyridine-3-carboxamide

Executive Summary: Why Your Yield is Low Welcome to the Technical Support Center. Based on common user reports regarding 5-ethynylpyridine-3-carboxamide , low yields (<40%) typically stem from three specific failure poin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Why Your Yield is Low

Welcome to the Technical Support Center. Based on common user reports regarding 5-ethynylpyridine-3-carboxamide , low yields (<40%) typically stem from three specific failure points in the synthetic pathway.

This molecule combines an electron-deficient pyridine ring with a sensitive terminal alkyne and a potentially labile amide group. The synthesis is almost exclusively performed via a Sonogashira coupling followed by desilylation .

The Triad of Failure:

  • Catalyst Poisoning (The Pyridine Effect): The nitrogen atom in the pyridine ring competes with phosphine ligands for the Palladium (Pd) center, deactivating your catalyst before the cycle completes.

  • Glaser Homocoupling: Presence of trace oxygen causes the alkyne to dimerize (forming a diyne) rather than couple with the pyridine, wasting your expensive TMS-acetylene.

  • Amide Solubility Issues: The product is poorly soluble in non-polar solvents, leading to significant loss during aqueous workups if not extracted correctly.

Optimized Synthetic Workflow

Do not use generic Sonogashira conditions. Use this optimized 2-step protocol designed specifically for nicotinamide derivatives.

Step 1: Sonogashira Coupling

Reaction: 5-Bromopyridine-3-carboxamide + TMS-Acetylene


 TMS-Intermediate
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The bidentate ligand (dppf) prevents the pyridine nitrogen from displacing the ligand and poisoning the Pd center [1].
Co-Catalyst CuI (2-3 mol%)Essential for transmetallation. Keep loading low to minimize homocoupling.
Solvent DMF (Anhydrous)THF often fails to dissolve the starting nicotinamide completely; DMF ensures homogeneity.
Base Et₃N (3-5 equiv)Acts as both base and reducing agent for Pd(II)

Pd(0).
Temperature 60–70 °CAryl bromides require heat (unlike iodides). Do not exceed 80°C to avoid amide degradation.
Step 2: Deprotection (Desilylation)

Reaction: TMS-Intermediate


 5-Ethynylpyridine-3-carboxamide
ParameterRecommendationRationale
Reagent K₂CO₃ (0.5 - 1.0 equiv)Mild enough to remove TMS without hydrolyzing the amide to the carboxylic acid [2].
Solvent Methanol (MeOH)Protodesilylation requires a protic solvent.
Temperature Room Temperature (RT)Heating is unnecessary and risks side reactions.

Visualizing the Pathway & Troubleshooting Logic

The following diagrams illustrate the correct chemical pathway and a decision tree for diagnosing failures in your specific batch.

SynthesisWorkflow Start 5-Bromopyridine- 3-carboxamide Intermediate TMS-Protected Intermediate Start->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene Pd(dppf)Cl2, CuI Et3N, DMF, 70°C Reagents1->Intermediate Waste Glaser Dimer (Side Product) Reagents1->Waste O2 Leak Product 5-Ethynylpyridine- 3-carboxamide Intermediate->Product Desilylation Reagents2 K2CO3 MeOH, RT Reagents2->Product

Figure 1: Optimized synthetic route avoiding common pitfalls.

TroubleshootingTree Problem Low Yield Observed Check1 Is the reaction mixture turning black immediately? Problem->Check1 Yes1 Pd Black Precipitation Check1->Yes1 Yes No1 Check TLC/LCMS Check1->No1 No Action1 Action: Improve Degassing. Switch to Pd(dppf)Cl2. Yes1->Action1 Result1 Starting Material Remains No1->Result1 Result2 Dimer (Glaser) Detected No1->Result2 Action2 Action: Increase Temp to 80°C. Check Reagent Stoichiometry. Result1->Action2 Action3 Action: Strict O2 exclusion. Add TMS-acetylene slowly. Result2->Action3

Figure 2: Diagnostic logic for troubleshooting reaction failures.

Detailed Experimental Protocol

Step 1: The Coupling (Target: TMS-Intermediate)
  • Degassing (Critical): In a dry flask, dissolve 5-bromopyridine-3-carboxamide (1.0 eq) in anhydrous DMF (0.2 M concentration). Bubble Argon or Nitrogen through the solution for at least 15 minutes. Do not skip this. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and CuI (0.03 eq). The solution should remain yellow/orange. If it turns black immediately, your solvent is wet or oxygenated.

  • Reagent Addition: Add Et₃N (3.0 eq) followed by TMS-acetylene (1.5 eq).

  • Reaction: Heat to 70°C under an inert atmosphere balloon. Monitor by LCMS.[1] Conversion usually takes 4–12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 50% saturated NH₄Cl/NH₄OH (9:1) . Note: The ammonia helps solubilize copper salts, removing the blue/green color from the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The TMS intermediate is usually lipophilic and easy to separate.

Step 2: The Deprotection[1]
  • Dissolve the purified TMS-intermediate in MeOH (0.1 M).

  • Add K₂CO₃ (0.5 eq).

  • Stir at RT for 30–60 minutes. Monitor by TLC (the product will be significantly more polar).

  • Workup (Crucial for Yield):

    • Do not use an acidic aqueous wash; the pyridine nitrogen will protonate, trapping your product in the water layer.

    • Concentrate the methanol to near dryness.

    • Resuspend in EtOAc/THF (1:1) and filter through a pad of silica or Celite to remove inorganic salts (K₂CO₃).

    • Concentrate to obtain the solid product.

Frequently Asked Questions (FAQs)

Q: Why do I see a large amount of starting material even after 24 hours? A: This indicates "Catalyst Arrest." The pyridine nitrogen likely coordinated to the Palladium.

  • Fix: Switch from Pd(PPh₃)₂Cl₂ to Pd(dppf)Cl₂ or Pd(XPhos) G2 . These bulky ligands prevent the pyridine from binding to the metal center [3].

Q: My product disappears during the aqueous workup of the deprotection step. A: 5-Ethynylpyridine-3-carboxamide is amphoteric and moderately water-soluble.

  • Fix: Avoid aqueous extraction if possible. Use the "concentrate and filter" method described in the protocol above. If you must wash, use a minimal amount of brine and re-extract the aqueous layer with THF/EtOAc (1:1) multiple times.

Q: Can I use TBAF (Tetrabutylammonium fluoride) for deprotection? A: Yes, but it is often overkill and harder to purify. TBAF leaves ammonium salts that are difficult to separate from the polar amide product. K₂CO₃/MeOH is cleaner and "volatile-free" upon concentration [2].

Q: I see a blue/green color in my organic layer after the Sonogashira coupling. A: This is residual Copper(II).

  • Fix: Wash the organic layer with a solution of EDTA or NH₄Cl/NH₄OH. Residual copper can catalyze decomposition of the alkyne during storage.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem Technical Library. (2025). Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans (Analogous Heterocycles). BenchChem Support. Link

  • Gelest, Inc. (2025). Deprotection of Silyl Ethers and Alkynes: Technical Guide. Gelest Technical Library. Link

  • Sigma-Aldrich. (2025). 5-Ethynylpyridine-3-carboxylic acid Product Specification and Handling. Link

Sources

Optimization

Common side products in 5-Ethynylpyridine-3-carboxamide synthesis and how to avoid them.

Technical Support Center: Synthesis of 5-Ethynylpyridine-3-carboxamide Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Ethynylpyridine-3-carboxamide. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Ethynylpyridine-3-carboxamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Ethynylpyridine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We will delve into the causality behind common side reactions and provide field-proven troubleshooting strategies and optimized protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and foundational concepts for the synthesis of 5-Ethynylpyridine-3-carboxamide, which is typically achieved via a Sonogashira cross-coupling reaction.[1][2]

Q1: What is the standard synthetic approach for 5-Ethynylpyridine-3-carboxamide?

The most prevalent and effective method is the Sonogashira cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[1] In this specific case, a 5-halopyridine-3-carboxamide (typically 5-bromo- or 5-iodopyridine-3-carboxamide) is coupled with a protected or gaseous alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and, commonly, a copper(I) co-catalyst.[2][3]

Q2: My primary impurity is a white solid that appears to be a dimer of my alkyne. What is it and why does it form?

This is the most common side product and is a result of alkyne homocoupling , also known as Glaser or Hay coupling.[4] It forms a symmetrical 1,3-butadiyne derivative. This side reaction is particularly problematic when using the standard palladium/copper co-catalytic system.[5] The copper(I) acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization, especially in the presence of oxygen.[3][4] Running the reaction under a pure oxygen atmosphere has been shown to yield the homocoupled product almost exclusively, which confirms the role of oxygen in this unwanted pathway.[4]

Q3: I'm observing a significant amount of pyridine-3-carboxamide in my crude product. What happened to the halogen and the ethynyl group?

This side product results from the dehalogenation (or more accurately, hydrodehalogenation) of your starting material.[6][7] In this process, the halogen atom on the pyridine ring is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-couplings and can be exacerbated by higher reaction temperatures and certain solvent/base combinations.[7][8] The hydrogen atom source can be the solvent, base, or other reagents present in the mixture.

Q4: Is the copper(I) co-catalyst necessary? What are the advantages and disadvantages?

The use of a copper(I) salt (like CuI) is the "classic" Sonogashira protocol.

  • Advantage: Copper accelerates the reaction by facilitating the deprotonation of the terminal alkyne and forming a copper acetylide intermediate. This allows the reaction to proceed under milder conditions, often at room temperature.[3]

  • Disadvantage: The copper acetylide intermediate is the primary culprit in the formation of the homocoupling side product.[3][9] This not only consumes your valuable alkyne but also complicates purification.[9]

Due to this significant drawback, many "copper-free" Sonogashira protocols have been developed.[1][9] These often require higher temperatures, different ligands, or stronger bases but can provide a much cleaner reaction profile by minimizing homocoupling.

Q5: How important is it to maintain an inert atmosphere?

It is critically important . Oxygen is a key promoter of the oxidative homocoupling of the alkyne.[4][10] Failure to properly degas your solvents and maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is the most common cause of high levels of the homocoupling byproduct.[4] It is essential to degas the reaction setup completely before adding the terminal acetylene to ensure success.[4]

Section 2: Troubleshooting Guide

Use this table to diagnose and solve common issues encountered during the synthesis.

Problem / ObservationProbable Cause(s)Recommended Solution & Protocol
High levels of alkyne homocoupling product (symmetrical diyne). 1. Presence of oxygen in the reaction vessel.[4][10]2. The reaction is copper-catalyzed, which inherently promotes homocoupling.[3][9]3. High concentration of the terminal alkyne.Primary Solution: Rigorous exclusion of oxygen. Protocol: Subject the solvent to at least three freeze-pump-thaw cycles. Assemble the reaction glassware hot from the oven under a stream of argon. Maintain a positive pressure of inert gas (e.g., via a balloon) for the entire reaction duration.[4] Alternative Solution: Switch to a copper-free protocol. Protocol: Omit CuI from the reaction. You may need to screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligands, and bases (e.g., Cs₂CO₃, TBAA) and potentially increase the reaction temperature.[1]
Significant dehalogenation of the starting material. 1. Reaction temperature is too high.[7]2. The specific catalyst/ligand system is prone to reductive side reactions.[6]3. Prolonged reaction times after the substrate is consumed.Primary Solution: Lower the reaction temperature. Protocol: If using an iodo-substituted pyridine, attempt the reaction at room temperature first. For bromo-pyridines that require heating, aim for the lowest temperature that gives a reasonable reaction rate (e.g., 50-65 °C). Monitor closely by TLC/LCMS.[1] Alternative Solution: Modify the catalytic system. Protocol: Screen different palladium sources and ligands. For instance, Pd(PPh₃)₄ has been shown to influence the rate of dehalogenation in some systems.[6]
Low or no conversion of starting material. 1. Inactive catalyst (Pd(0) species not generated or degraded).2. Insufficiently strong base to deprotonate the alkyne.3. Poor quality or wet solvent/reagents.4. The pyridine nitrogen is coordinating to the palladium, inhibiting catalysis.[1]Primary Solution: Check all reagents and conditions. Protocol: Use a fresh bottle of palladium catalyst or a reliable pre-catalyst like Pd(PPh₃)₂Cl₂. Ensure the base (e.g., triethylamine, diisopropylamine) is dry and of high purity. Use anhydrous, degassed solvent.[11] Alternative Solution: Use a ligand designed to prevent catalyst inhibition. Protocol: Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes improve catalyst stability and turnover in reactions with coordinating substrates like pyridines.
Messy TLC with multiple unidentified spots. 1. A combination of the issues above (homocoupling, dehalogenation).2. Degradation of starting materials or product under the reaction conditions.3. Impure starting materials.Primary Solution: Run a control experiment. Protocol: Set up the reaction but omit the palladium catalyst. Heat to the target temperature. If new spots form, your starting materials may be unstable under the thermal/basic conditions. Secondary Solution: Simplify the system. Protocol: Begin with a well-established, literature-validated protocol for a similar substrate.[2] Use purified starting materials and high-purity, anhydrous/degassed solvents. This establishes a reliable baseline before attempting further optimization.

Section 3: Key Experimental Protocols

These protocols provide a starting point for synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol is classic but is prone to homocoupling if oxygen is not rigorously excluded.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-pyridinecarboxamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Degassing: Seal the flask, then evacuate and backfill with dry argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., THF or DMF, to make a 0.1 M solution) and a suitable amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature (or heat to 50-60 °C if no reaction occurs) and monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection & Purification: The resulting crude TMS-protected product is then deprotected (e.g., using K₂CO₃ in methanol or TBAF in THF) and purified by column chromatography to yield 5-Ethynylpyridine-3-carboxamide.

Protocol 2: Copper-Free Sonogashira Coupling (Reduced Homocoupling)

This protocol minimizes the formation of the diyne side product but may require higher temperatures.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 5-bromo-3-pyridinecarboxamide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Degassing: Seal the flask and perform three evacuate/backfill cycles with dry argon.

  • Solvent and Reagent Addition: Under argon, add anhydrous, degassed solvent (e.g., DMF) and a base (e.g., pyrrolidine, 2.5 equiv).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise.

  • Reaction: Heat the reaction to 80-100 °C, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Section 4: Visualizing the Chemistry

Understanding the catalytic cycles is key to troubleshooting.

Sonogashira_Mechanism Figure 1: Desired Sonogashira Catalytic Cycle vs. Homocoupling Side Reaction cluster_Pd_Cycle Palladium Catalytic Cycle (Desired Pathway) cluster_Cu_Cycle Copper Co-Catalyst Cycle cluster_Side_Reaction Homocoupling Side Reaction (Undesired) Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)(X)L₂ Pd0->Pd_Complex1 Oxidative Addition (Ar-X) Product Product Ar-C≡CR Pd_Complex2 Ar-Pd(II)(C≡CR)L₂ Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Complex1 Supplies Acetylide Cu_Acetylide->CuX Regenerates Cu(I) Cu_Acetylide2 Cu(I)-C≡CR Diyne Diyne Product R-C≡C-C≡C-R Cu_Acetylide2->Diyne Oxidative Dimerization (O₂)

Caption: Interplay between the desired Pd/Cu cycles and the competing oxidative homocoupling.

Troubleshooting_Workflow Figure 2: Logical Troubleshooting Workflow decision decision solution solution problem problem start Start Synthesis check_tlc Analyze Crude Reaction by TLC/LCMS start->check_tlc main_issue Identify Main Issue check_tlc->main_issue homocoupling High Homocoupling? main_issue->homocoupling Diyne Impurity dehalogenation High Dehalogenation? main_issue->dehalogenation Dehalogenated Impurity low_conversion Low Conversion? main_issue->low_conversion Starting Material Remains homocoupling->dehalogenation No sol_homo Solution: 1. Rigorous Degassing 2. Switch to Cu-Free Protocol homocoupling->sol_homo Yes dehalogenation->low_conversion No sol_dehal Solution: 1. Lower Temperature 2. Screen Catalysts dehalogenation->sol_dehal Yes sol_conv Solution: 1. Check Reagent Purity 2. Use Fresh Catalyst/Base low_conversion->sol_conv Yes success Purify Product low_conversion->success No (Clean Reaction) sol_homo->success sol_dehal->success sol_conv->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Li, Y., Mao, J., & Yin, B. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(12), 4893–4896. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Praveen, C., & Liu, R. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 66(18), 6203-6206. [Link]

  • Liu, C., & Szostak, M. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5, 2843-2847. [Link]

  • LibreTexts Chemistry. (2021). Sonogashira Coupling. [Link]

  • Chen, H., Zhai, L., Zuo, Y., Qin, X., Zhang, J., Tian, K., & Xu, P. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 100-108. [Link]

  • Chen, H., Zhai, L., Zuo, Y., Qin, X., Zhang, J., Tian, K., & Xu, P. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health. [Link]

  • Semantic Scholar. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • Praveen, C., & Liu, R. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 66(18), 6203-6206. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • University of Southampton ePrints. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • ResearchGate. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). [Link]

  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? [Link]

  • National Institutes of Health. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 5-Ethynylpyridine-3-carboxamide derivatization.

The following technical guide is designed for researchers optimizing the derivatization of 5-Ethynylpyridine-3-carboxamide . It functions as an autonomous technical support center, synthesizing reaction logic, troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers optimizing the derivatization of 5-Ethynylpyridine-3-carboxamide . It functions as an autonomous technical support center, synthesizing reaction logic, troubleshooting protocols, and stability data.

Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting (Sonogashira & CuAAC)

Molecule Profile & Reactivity Overview

Compound: 5-Ethynylpyridine-3-carboxamide (also referred to as 5-ethynylnicotinamide). Core Reactivity:

  • Terminal Alkyne (C-5): The primary handle for derivatization via Sonogashira cross-coupling (C-C bond formation) or CuAAC "Click" chemistry (triazole formation).

  • Pyridine Nitrogen: A Lewis base capable of coordinating transition metals (Pd, Cu), potentially poisoning catalysts if not managed.

  • Carboxamide (C-3): Increases polarity and hydrogen bonding, necessitating polar aprotic solvents (DMF, DMSO) and influencing solubility profiles.

Module A: Sonogashira Coupling Optimization

Objective: Coupling 5-Ethynylpyridine-3-carboxamide with Aryl Halides.

Standard Operating Procedure (SOP)
  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(PPh₃)₄.[1]

  • Co-catalyst: CuI (2–5 mol%). Note: Keep low to minimize homocoupling.

  • Base: Et₃N or Diisopropylamine (DIPA) (2–3 equiv).

  • Solvent: Anhydrous DMF or DMAc (degassed).

  • Temperature: RT to 60°C.

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned black immediately, and conversion is <10%. What happened? Diagnosis: "Palladium Black" precipitation.[2] Causality: The Pd(0) species aggregated and precipitated before entering the catalytic cycle.[2] This is typically caused by:

  • Oxygen Ingress: Sonogashira requires strict anaerobic conditions. Oxygen oxidizes the phosphine ligands, destabilizing the Pd complex.

  • Catalyst Poisoning: The pyridine nitrogen in your substrate may be displacing the phosphine ligands on the Palladium, leading to an inactive complex that aggregates. Corrective Action:

  • Degas thoroughly: Do not just purge; use the freeze-pump-thaw method (3 cycles) for solvents.

  • Switch Ligands: If the standard catalyst fails, switch to PdCl₂(dppf) or bulky phosphines like XPhos . These bidentate or bulky ligands bind Pd more tightly than the pyridine nitrogen, maintaining catalyst integrity [1].

Q2: I see a major side product with double the molecular weight (minus 2H). Diagnosis: Glaser Homocoupling (Diyne formation). Causality: Presence of Oxygen + Copper(I).[2] The terminal alkyne oxidatively couples to itself instead of the aryl halide. Corrective Action:

  • Reduce CuI: Drop loading to 1–2 mol%.

  • Slow Addition: Add the 5-Ethynylpyridine-3-carboxamide solution slowly (dropwise) to the reaction mixture containing the aryl halide and catalyst. This keeps the concentration of the free alkyne low relative to the catalyst [2].

  • Copper-Free Route: If the problem persists, use a Cu-free protocol (e.g., Pd(OAc)₂/PPh₃ with Cs₂CO₃ in Piperidine at 80°C), though this requires higher temperatures [3].

Q3: The reaction is sluggish (stalled at 50%). Should I heat it to 100°C? Diagnosis: Thermal instability risk. Causality: While aryl bromides often require heat, terminal alkynes on electron-deficient rings (like pyridine) can be prone to polymerization or degradation at high temperatures. Corrective Action:

  • Do not exceed 80°C initially.

  • Add Fresh Catalyst: Rather than heating, add a second portion of catalyst (2 mol%) after 12 hours.

  • Check Halide Reactivity: If using an Aryl Bromide, ensure it is not deactivated. If using Aryl Chloride, switch to Buchwald precatalysts (e.g., XPhos Pd G2).

Module B: CuAAC (Click Chemistry) Optimization

Objective: Conjugation with Azides to form 1,2,3-Triazoles.

Standard Operating Procedure (SOP)
  • Catalyst: CuSO₄·5H₂O (5–10 mol%) + Sodium Ascorbate (20–50 mol%).

  • Ligand (CRITICAL): THPTA or TBTA (10–20 mol%).

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

  • Atmosphere: Ambient (tolerant to oxygen, but inert is better for oxidizable substrates).

Troubleshooting Guide (Q&A)

Q1: The reaction works for phenylacetylene but fails for 5-Ethynylpyridine-3-carboxamide. Why? Diagnosis: Competitive Chelation (The "Pyridine Effect"). Causality: The pyridine nitrogen and the carboxamide oxygen can chelate the Cu(I) species, removing it from the catalytic cycle or forming inactive aggregates. Corrective Action:

  • Increase Copper Load: Increase Cu to 10–15 mol%.

  • Use Stronger Ligands: You must use a stabilizing ligand like THPTA (water-soluble) or TBTA (organic soluble). These ligands protect the Cu(I) from oxidation and prevent the pyridine substrate from sequestering the metal [4].

  • Protocol: Pre-mix CuSO₄ and THPTA before adding them to the reaction to ensure the active complex forms first.

Q2: My product is trapped in the aqueous phase during workup. Diagnosis: High Polarity. Causality: The carboxamide group + the newly formed triazole + the pyridine ring creates a highly polar molecule. Corrective Action:

  • Avoid Aqueous Workup: If possible, dilute the reaction mixture with methanol and purify directly via Reverse Phase (C18) Flash Chromatography .

  • Salting Out: If extraction is necessary, saturate the aqueous phase with NaCl and use n-Butanol or DCM/Isopropanol (3:1) for extraction.

Data Summary & Stability

Solvent Compatibility Table
SolventSolubility (5-Ethynylpyridine-3-carboxamide)Suitability for SonogashiraSuitability for Click (CuAAC)
DCM LowPoor (Precipitation)Poor
THF ModerateGood (if soluble)Moderate
DMF High Excellent Excellent
DMSO High Good (Workup difficult)Excellent
Water Low/ModeratePoor (unless surfactant used)Good (with co-solvent)
Stability Warnings
  • Storage: Store solid at -20°C under Argon. Terminal alkynes on pyridines can slowly polymerize or hydrate to ketones upon prolonged exposure to moisture and light.

  • Explosive Potential: Copper acetylides (intermediates in Sonogashira) can be explosive when dry. Never let the reaction mixture dry out completely if solid copper acetylides are suspected (bright yellow/red solids). Quench with ammonium chloride solution.

Visualized Workflows (Graphviz)

Diagram 1: Sonogashira Troubleshooting Logic

Caption: Decision tree for diagnosing low yields in Sonogashira coupling of pyridine alkynes.

Sonogashira_Troubleshooting Start Issue: Low Yield / No Reaction Check_Color Check Reaction Color Start->Check_Color Side_Product Major Side Product (Mass = 2x - 2) Start->Side_Product Analysis Black_Ppt Black Precipitate (Pd Aggregation) Check_Color->Black_Ppt Immediate Clear_Brown Clear/Brown Solution (No Conversion) Check_Color->Clear_Brown Over time Sol_Degas Action: Re-degas Solvents (Freeze-Pump-Thaw) Black_Ppt->Sol_Degas Oxygen suspected Sol_Ligand Action: Switch to Bulky Ligand (XPhos or dppf) Black_Ppt->Sol_Ligand Pyridine Poisoning Clear_Brown->Sol_Ligand Inactive Catalyst Sol_Glaser Action: Reduce CuI (<1%) & Slow Addition Side_Product->Sol_Glaser Glaser Homocoupling

Diagram 2: CuAAC (Click) Reaction Setup

Caption: Optimized workflow for Click chemistry involving chelating pyridine substrates.

CuAAC_Workflow Cu CuSO4 Source Premix Pre-complexation (Protect Cu) Cu->Premix Ligand Ligand (THPTA/TBTA) Ligand->Premix Substrate 5-Ethynylpyridine Deriv. Reaction Reaction Mixture (DMSO/H2O) Substrate->Reaction Add Last Premix->Reaction Add Active Cat. Note Pre-mixing prevents pyridine from sequestering Cu Premix->Note Workup Purification (C18 Chromatography) Reaction->Workup

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[3] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[4] The Journal of Organic Chemistry, 70(1), 391–393.[3] Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

Sources

Optimization

Technical Support Center: 5-Ethynylpyridine-3-carboxamide Solubility &amp; Optimization Guide

Introduction: The "Brick Dust" Challenge 5-Ethynylpyridine-3-carboxamide (also known as 5-ethynylnicotinamide) presents a classic medicinal chemistry paradox: it is a high-value functional building block—essential for "c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

5-Ethynylpyridine-3-carboxamide (also known as 5-ethynylnicotinamide) presents a classic medicinal chemistry paradox: it is a high-value functional building block—essential for "click" chemistry and fragment-based drug discovery—yet it suffers from poor aqueous solubility.

The structural root of this issue lies in its high lattice energy. The molecule is planar and rigid, allowing efficient


-

stacking in the crystal lattice, reinforced by hydrogen bonding from the amide group. Furthermore, the electron-withdrawing ethynyl group at the 5-position significantly lowers the basicity of the pyridine nitrogen (estimated pKa < 3.0), rendering standard pH adjustment strategies ineffective at physiological pH.

This guide moves beyond generic advice to provide specific, actionable protocols for solubilizing this compound in biological assays and chemical synthesis.

Part 1: Diagnostic & Initial Assessment

Before altering your protocol, confirm the nature of the insolubility.[1]

Q1: How do I distinguish between "slow dissolution" and "true insolubility"?

A: Visual inspection is often misleading. Use the "Tyndall Effect Test" :

  • Prepare your target solution (e.g., 100 µM in PBS).

  • Shine a laser pointer (red or green) through the vial in a dark room.

  • Result: A solid beam path indicates colloidal suspension (precipitation). A clear path indicates true solution.

    • Why this matters: Colloidal aggregates can cause false positives in biochemical assays (pan-assay interference compounds, or PAINS) by sequestering enzymes.

Part 2: Stock Solution Preparation

Standard Protocol:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

  • Concentration: 10–50 mM.

  • Storage: -20°C, desiccated.

Q2: My DMSO stock solution is cloudy or precipitates upon freezing. Why?

A: This is likely due to water contamination . DMSO is hygroscopic. Even 1-2% water content can significantly reduce the solubility of hydrophobic rigid heterocycles.

  • Fix: Use "Dry" or "Anhydrous" grade DMSO (packaged under nitrogen).

  • Recovery: If the compound has crashed out, sonicate at 40°C for 10 minutes. Do not filter; you will lose the compound.

Part 3: Biological Assay Optimization (Aqueous Dilution)

The most critical failure point is the "crash-out" when diluting a hydrophobic stock into an aqueous buffer.

Q3: The compound precipitates immediately when added to cell culture media. How do I prevent this?

A: You are likely experiencing "kinetic precipitation." The local concentration at the tip of the pipette tip exceeds the solubility limit before mixing occurs.

The "Intermediate Dilution" Protocol: Do not jump directly from 100% DMSO to 0.1% DMSO.

  • Step 1: Dilute 50 mM stock (DMSO) to 5 mM in 100% DMSO .

  • Step 2: Dilute 5 mM (DMSO) to 0.5 mM in a 50:50 DMSO:Water mixture. (The compound is usually stable in this ratio).

  • Step 3: Dilute the 0.5 mM intermediate into your assay buffer to reach the final concentration (e.g., 5 µM).

    • Mechanism:[2][3] This stepwise reduction of solvating power prevents the rapid nucleation of crystals.

Q4: Can I use pH adjustment to improve solubility?

A: No.

  • Reasoning: The pyridine nitrogen in 5-ethynylpyridine-3-carboxamide is extremely weakly basic due to the electron-withdrawing nature of the ethynyl and amide groups. The pKa is likely below 3.0.

  • Consequence: To protonate the nitrogen and form a soluble salt, you would need a pH < 2.0, which is incompatible with biological assays.

  • Alternative: Use Cyclodextrins .

Cyclodextrin Formulation Protocol: If DMSO is toxic to your cells, use Hydroxypropyl-


-cyclodextrin (HP-

-CD).
  • Prepare 20% (w/v) HP-

    
    -CD in water.
    
  • Add solid compound to this vehicle.

  • Sonicate for 30–60 minutes at 37°C.

  • Filter sterilize (0.22 µm).

    • Note: This encapsulates the hydrophobic ethynyl-pyridine core, rendering it water-soluble without organic solvents [1].

Part 4: Click Chemistry Troubleshooting

The primary application of this compound is Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q5: My click reaction turned black/brown and the yield is low. What happened?

A: You likely experienced Copper Disproportionation or Oxidation .

  • Cause: Without a stabilizing ligand, Cu(I) oxidizes to inactive Cu(II) or disproportionates to Cu(0) (black precipitate). The ethynyl pyridine moiety can also chelate copper non-productively.

  • Solution: You MUST use a ligand like THPTA or TBTA .

Q6: Which ligand should I use: TBTA or THPTA?
  • TBTA: Use for reactions in organic solvents (DMSO/tBuOH). Poor water solubility.[4]

  • THPTA: Use for aqueous reactions (labeling proteins/DNA). It is fully water-soluble and protects biomolecules from oxidative damage [2].

Optimized CuAAC Protocol for 5-Ethynylpyridine-3-carboxamide
ComponentStock Conc.SolventFinal Conc.Role
5-Ethynylpyridine... 10 mMDMSO100–500 µMReactant
Azide Partner 10 mMDMSO1.2 equivReactant
CuSO

20 mMWater100 µMCatalyst Source
THPTA Ligand 50 mMWater500 µMCu(I) Stabilizer
Sodium Ascorbate 100 mMWater2.5 mMReducing Agent

Critical Mixing Order (The "Ligand First" Rule):

  • Mix CuSO

    
      and THPTA  in a separate tube. Let stand for 5 mins. (Color changes to light blue).
    
  • Add Alkyne (5-ethynyl...) and Azide to your reaction buffer (PBS/Water).

  • Add the Cu-THPTA complex to the reaction.

  • Add Sodium Ascorbate LAST to initiate the reaction.[5]

    • Why: Adding ascorbate before the ligand allows Cu(I) to form unstable aggregates that precipitate.

Part 5: Visual Troubleshooting Guides

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Compound Precipitates SolventCheck Is solvent anhydrous DMSO? Start->SolventCheck WaterCheck Check Water Content / Replace DMSO SolventCheck->WaterCheck No StockConc Is Stock > 50mM? SolventCheck->StockConc Yes DiluteStock Dilute to 10-20mM StockConc->DiluteStock Yes AssayDilution Precipitation in Assay Buffer? StockConc->AssayDilution No Stepwise Use Stepwise Dilution (100% -> 50% -> Buffer) AssayDilution->Stepwise Try First Carrier Add Carrier: HP-beta-CD or 0.05% Tween-20 Stepwise->Carrier If Fails

Caption: Decision logic for isolating the cause of precipitation, distinguishing between stock stability and kinetic dilution issues.

Figure 2: Optimized Click Chemistry Workflow

ClickWorkflow Cu CuSO4 (20mM) Complex Pre-Complex (Cu:Ligand 1:5) Cu->Complex Ligand THPTA (50mM) Ligand->Complex Combine Add Complex to Reactants Complex->Combine Reactants Reaction Mix: Buffer + Alkyne + Azide Reactants->Combine Start Add Ascorbate (Initiate) Combine->Start Last Step

Caption: The "Ligand-First" mixing order is essential to prevent copper precipitation and ensure high reaction yields.

References

  • National Institutes of Health (NIH). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. Available at: [Link] (Accessed Feb 2026).

Sources

Troubleshooting

How to prevent degradation of 5-Ethynylpyridine-3-carboxamide in solution

Current Status: Operational Ticket ID: STAB-5-EPC-001 Subject: Prevention of degradation in solution Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive 5-Ethynylpyridine-3-carboxamide is...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: STAB-5-EPC-001 Subject: Prevention of degradation in solution Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

5-Ethynylpyridine-3-carboxamide is a bifunctional building block often used in "click" chemistry (CuAAC) or as a pharmacophore fragment. Its stability is compromised by two competing degradation vectors: oxidative homocoupling of the alkyne (Glaser coupling) and hydrolysis of the carboxamide.

To maintain integrity in solution (>98% purity), you must adhere to the "Cold, Dark, and Anoxic" protocol.

The Golden Rules of Storage
ParameterOptimal ConditionCritical Limit (Do Not Exceed)Reason
Temperature -20°C (Long term)4°C (Max 24h)Retards amide hydrolysis kinetics.
Atmosphere Argon/Nitrogen (Inert)Ambient AirPrevents O₂-driven Glaser coupling.
pH Environment pH 6.0 – 7.0< pH 4 or > pH 9Minimizes acid/base catalyzed hydrolysis.
Light Amber Glass / FoilDirect UV/FluorescentPrevents photo-oxidation of the pyridine ring.
Solvent DMSO (Anhydrous)Water (Unbuffered)Water accelerates hydrolysis; DMSO stabilizes.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this matrix to diagnose issues with your current stock solutions.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Solution turns yellow/brown Oxidative Coupling (Glaser) Terminal alkynes dimerize in the presence of O₂ and trace metals (Cu/Fe) to form conjugated diynes (colored).1. Degas all solvents. 2. Add EDTA (0.1 mM) to chelate trace metals. 3. Store under Argon.
Precipitation Oligomerization or pH Drift 1,3-Diyne dimers are often less soluble. Alternatively, pH drift near the pyridine nitrogen pKa (~3.5) reduces solubility.1. Check pH; adjust to 7.0. 2. Filter (0.2 µm) and re-analyze concentration. 3. Switch to DMSO stock.
LC-MS Mass Shift (+1 Da) Amide Hydrolysis Conversion of Carboxamide (-CONH₂) to Carboxylic Acid (-COOH). Mass change: -16 (NH₂) + 17 (OH) = +1 Da.1. Avoid phosphate buffers (catalytic effect). 2. Lower temperature. 3. Ensure pH is neutral.
LC-MS Mass Shift (2M - 2H) Dimerization Two molecules fuse via alkyne termini, losing 2 protons.1. CRITICAL: Eliminate Oxygen. 2. Verify solvent purity (trace copper in DMSO is common).

Deep Dive: Degradation Mechanisms

Pathway A: The Glaser Coupling (The "Silent Killer")

The terminal ethynyl group is prone to oxidative homocoupling.[1] While typically catalyzed by Copper(I), this can occur slowly in aerobic conditions with trace metal contaminants found in standard buffers.

  • Mechanism:

    
    
    
  • Prevention: The reaction requires Oxygen. By sparging buffers with Argon, you remove the oxidant, rendering the pathway kinetically inaccessible.

Pathway B: Amide Hydrolysis

The pyridine ring is electron-withdrawing, making the carbonyl carbon at position 3 more electrophilic than a standard benzamide. This increases susceptibility to nucleophilic attack by water (hydrolysis).

  • Mechanism:

    
    
    
  • Kinetics: This is first-order with respect to

    
     or 
    
    
    
    . Maintaining pH near 7.0 places the reaction at the bottom of the V-shaped pH-rate profile.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways and the decision logic for stability.

G cluster_legend Pathway Key Start 5-Ethynylpyridine-3-carboxamide (Intact Molecule) O2 Presence of Oxygen + Trace Metals Start->O2 pH Extreme pH (<4 or >9) High Temp Start->pH Safe Inert Gas (Ar/N2) pH 7.0, 4°C Start->Safe Dimer 1,3-Diyne Dimer (Yellow/Brown Precipitate) Acid 5-Ethynylnicotinic Acid (Hydrolysis Product) Stable Stable Solution (Target State) O2->Dimer Glaser Coupling (Oxidative) pH->Acid Hydrolysis (Nucleophilic Attack) Safe->Stable Preservation key1 Red Path: Irreversible Dimerization key2 Yellow Path: Chemical Modification

Figure 1: Competing degradation pathways. The red path (Glaser coupling) causes color change and precipitation. The yellow path (Hydrolysis) changes chemical identity without visible signs.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for long-term storage (-20°C).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water.

  • Inerting: Sparge the DMSO with Argon gas for 5 minutes before adding the solid.

  • Dissolution: Weigh the 5-Ethynylpyridine-3-carboxamide and add to the DMSO. Vortex briefly.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Protocol B: Aqueous Working Solution (Buffer Selection)

Use this for immediate experiments (use within 4 hours).

  • Buffer Selection:

    • Recommended: HEPES or MOPS (50 mM, pH 7.0 - 7.4).

    • Avoid: Phosphate buffers (can catalyze hydrolysis or precipitate with trace metals).

    • Avoid: Tris (Primary amine can react with activated esters if used in downstream conjugation).

  • Degassing: Sonicate the buffer under vacuum for 15 minutes to remove dissolved Oxygen.

  • Dilution: Dilute the DMSO stock into the buffer immediately prior to use. Keep on ice.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT to prevent oxidation? A: Proceed with caution. While TCEP helps prevent disulfide bonds in proteins, it can react with alkynes (hydrothiolation) or reduce the ethynyl group under harsh conditions. For this specific molecule, Ascorbic Acid (Sodium Ascorbate) is the preferred antioxidant if one is absolutely required, as it is compatible with alkyne chemistry (standard in CuAAC).

Q: My solution has a mass peak at M+18. What happened? A: This is Hydration of the alkyne. The triple bond (


) has reacted with water to form a ketone (

). This is often catalyzed by Gold, Mercury, or Palladium contaminants. Ensure your glassware and stir bars are clean and free of transition metal residues.

Q: How do I verify the integrity of my stock? A: Run a standard Reverse-Phase HPLC or LC-MS.

  • Intact: Single peak.

  • Degraded (Hydrolysis): Peak shifts to earlier retention time (more polar acid).

  • Degraded (Dimer): Peak shifts to much later retention time (highly non-polar dimer).

References

  • Glaser Coupling Mechanism & Prevention

    • Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis.[2][3]

    • Source: Macromolecules (ACS Public
    • Context: Defines the requirement of Oxygen and Cu species for dimerization and methods to suppress it (degassing/reducing agents).
    • URL:[Link]

  • Pyridine Carboxamide Hydrolysis

    • Title: Hydrolysis kinetics of 2-, 3-, and 4-pyridinecarboxamide in high-temperature water.[4]

    • Source: International Journal of Chemical Kinetics.[4]

    • Context: Establishes the kinetic profile of amide hydrolysis, confirming the stability benefit of neutral pH and low temper
    • URL:[Link]

  • Commercial Handling Standards

    • Title: 5-Ethynylpyridine-3-carboxylic acid Safety D
    • Source: Sigma-Aldrich / Merck.
    • Context: "Store at 2-8°C, Protect from light."[5]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 5-Ethynylpyridine-3-carboxamide

Compound Identity: 5-Ethynylpyridine-3-carboxamide (Synonyms: 5-Ethynylnicotinamide, 5-EN) Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT) / NAD+ Salvage Pathway Application: Chemical probe for ADP-ribosyl...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 5-Ethynylpyridine-3-carboxamide (Synonyms: 5-Ethynylnicotinamide, 5-EN) Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT) / NAD+ Salvage Pathway Application: Chemical probe for ADP-ribosylation; NAMPT inhibitor; Metabolic modulator.

Executive Summary & Mechanism of Action

5-Ethynylpyridine-3-carboxamide (5-EP-3-C) is a structural analog of Nicotinamide (Vitamin B3). In cell biology, it functions primarily as a NAMPT inhibitor or a "false substrate" for the NAD+ salvage pathway.

  • Mechanism: It competes with physiological Nicotinamide (NAM) for the active site of NAMPT , the rate-limiting enzyme that recycles NAM into Nicotinamide Mononucleotide (NMN), the precursor to NAD+.

  • Cytotoxicity: By blocking NAMPT, it depletes intracellular NAD+ pools, leading to ATP collapse and cell death (oncosis/apoptosis).

  • Probe Utility: In lower concentrations, it is incorporated into NAD+ analogs to label ADP-ribosylated proteins via "click chemistry."

The Resistance Problem: Resistance to 5-EP-3-C is rarely due to "drug failure" but rather metabolic plasticity . Cells often switch from the Salvage Pathway (NAMPT-dependent) to the Preiss-Handler Pathway (NAPRT-dependent), rendering NAMPT inhibition futile.

Diagnostic Workflow: Is it Real Resistance?

Before assuming genetic resistance, you must rule out environmental rescue . The most common cause of "failure" with this compound is the presence of Nicotinic Acid (NA) in your culture media.

Troubleshooting Decision Tree

Troubleshooting Start Observed Resistance (High IC50 or Loss of Signal) CheckMedia Step 1: Check Media Formulation Does it contain Nicotinic Acid (NA)? Start->CheckMedia MediaYes Yes (e.g., RPMI 1640 often has NA) CheckMedia->MediaYes NA Present MediaNo No (e.g., DMEM usually only has NAM) CheckMedia->MediaNo Only NAM Present RescueEffect Environmental Rescue Cells are using NA via NAPRT to bypass NAMPT block. MediaYes->RescueEffect CheckNAPRT Step 2: Check NAPRT Expression (Western Blot / qPCR) MediaNo->CheckNAPRT ChangeMedia Action: Switch to NA-free media (Dialyzed FBS + DMEM) RescueEffect->ChangeMedia NAPRT_High NAPRT High CheckNAPRT->NAPRT_High NAPRT_Low NAPRT Low/Null CheckNAPRT->NAPRT_Low IntrinsicRes Intrinsic Resistance Cell line naturally uses Preiss-Handler pathway. NAPRT_High->IntrinsicRes CheckMDR Step 3: Check Efflux (MDR1) or NAMPT Mutation NAPRT_Low->CheckMDR

Figure 1: Diagnostic logic flow to distinguish between environmental rescue (media artifacts) and true cellular resistance.

Biological Mechanisms of Resistance[1][2][3][4]

If media artifacts are ruled out, the cell line has likely developed specific resistance mechanisms.

Mechanism A: The "NAPRT Switch" (Metabolic Bypass)

This is the dominant resistance mechanism.

  • Logic: NAMPT inhibitors block the recycling of Nicotinamide.[1] However, if the cell expresses Nicotinic Acid Phosphoribosyltransferase (NAPRT) , it can synthesize NAD+ from Nicotinic Acid (NA) , completely bypassing the NAMPT blockade.

  • Marker: High expression of NAPRT.

  • Causality: Many tumors (e.g., sarcomas, glioblastomas) are NAPRT-deficient and thus sensitive. Resistant lines often upregulate NAPRT.

Mechanism B: NAMPT Upregulation
  • Logic: The cell compensates for the competitive inhibition by massively overexpressing the target enzyme, NAMPT.

  • Observation: You will see a 5-10x increase in NAMPT protein levels on a Western Blot compared to parental lines.

Mechanism C: Efflux Pumps (MDR1/P-gp)
  • Logic: 5-Ethynylpyridine-3-carboxamide is a small organic molecule. Chronic exposure often selects for overexpression of ABCB1 (MDR1) , which actively pumps the drug out of the cell before it can saturate NAMPT.

Experimental Protocols

Protocol 1: The NAD+ Rescue Validation (The "Gold Standard")

Purpose: To confirm the compound is acting on-target (NAMPT) and to identify the resistance pathway.

Materials:

  • CellTiter-Glo (Promega) or LC-MS/MS for NAD+ quantification.

  • Nicotinic Acid (NA) stock (10 mM).

  • Nicotinamide Mononucleotide (NMN) stock (10 mM).

Method:

  • Seed Cells: 3,000 cells/well in 96-well plates (use Dialyzed FBS to remove background NAD+ precursors).

  • Treatment Groups:

    • A: Vehicle (DMSO).[2]

    • B: 5-EP-3-C (at IC90 concentration).

    • C: 5-EP-3-C + NMN (100 µM). (Should rescue ALL cells).

    • D: 5-EP-3-C + Nicotinic Acid (10 µM). (Will only rescue NAPRT+ cells).

  • Incubation: 48–72 hours.

  • Readout: Measure ATP (viability) or NAD+ levels.[2][3]

Interpretation:

Treatment Sensitive Cell Result Resistant Cell Result Conclusion
5-EP-3-C Only Dead Alive Resistance confirmed.
+ NMN Alive Alive Target is definitely NAD+ depletion (On-target).

| + Nicotinic Acid | Dead | Alive | NAPRT-mediated resistance identified. |

Protocol 2: Overcoming Resistance via Dual Inhibition

If the cell line is resistant due to the NAPRT pathway, you must block the escape route.

Strategy: Combine 5-EP-3-C with a NAPRT inhibitor (e.g., 2-Hydroxynicotinic acid, 2-HNA).

  • Treat cells with 5-EP-3-C (Titration: 1 nM – 10 µM).

  • Co-treat with 2-HNA (2 mM constant).

  • Result: If the resistance is NAPRT-driven, the IC50 of 5-EP-3-C should shift left (sensitization) by >100-fold.

Pathway Visualization

Understanding where 5-EP-3-C hits and how cells bypass it is critical.

NAD_Pathways NAM Nicotinamide (NAM) NAMPT Target: NAMPT (Rate Limiting) NAM->NAMPT NA Nicotinic Acid (NA) NAPRT Bypass: NAPRT (Resistance Factor) NA->NAPRT NMN NMN NAMPT->NMN NAMN NAMN NAPRT->NAMN NAD NAD+ NMN->NAD NMNAT NAMN->NAD NMNAT Drug 5-EP-3-C (Inhibitor) Drug->NAMPT Blocks

Figure 2: The Dual-Pathway Map. 5-EP-3-C blocks the upper (Salvage) pathway. Resistance occurs when cells utilize the lower (Preiss-Handler) pathway via NAPRT.

Frequently Asked Questions (FAQ)

Q: My cells are resistant even in NA-free media. What now? A: Check for MDR1 (P-gp) overexpression . Use a specific P-gp inhibitor like Tariquidar (50 nM) or Verapamil (5-10 µM) in combination with 5-EP-3-C. If sensitivity is restored, efflux is your mechanism.

Q: Can I use this compound to label PARP in resistant cells? A: If the resistance is due to NAMPT mutation or efflux, labeling will be poor because the compound isn't entering the NAD+ pool. However, if resistance is due to NAPRT bypass, the compound is still metabolized into an NAD+ analog (6-alkynyl-NAD+), so labeling should still work even if the cells don't die.

Q: Why does the IC50 shift when I change FBS batches? A: FBS contains variable levels of Nicotinamide and Nicotinic Acid. For consistent data with NAMPT inhibitors, always use Dialyzed FBS (which removes small molecules <10 kDa) to strictly control the NAD+ precursor environment.

References

  • Garten, A., et al. (2009).[2] NAMPT: linking NAD biology, metabolism, and cancer.[2] Trends in Endocrinology & Metabolism. Link

  • Watson, M., et al. (2009). The small molecule GMX1778 is a potent inhibitor of NAMPT: compromised metabolic plasticity in NAPRT1-deficient cancers. Molecular and Cellular Biology. Link

  • Sociali, G., et al. (2016). Quinolinic acid phosphoribosyltransferase produces nicotinic acid mononucleotide in human cells. Scientific Reports. Link

  • Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy. Molecular & Cellular Oncology. Link

  • Preiss, J., & Handler, P. (1958). Biosynthesis of Diphosphopyridine Nucleotide. Journal of Biological Chemistry. Link

Sources

Troubleshooting

Technical Support Center: 5-Ethynylpyridine-3-carboxamide (5-Ethynylnicotinamide)

Advanced Troubleshooting & Optimization Guide Current Status: Operational Last Updated: February 27, 2026 Role: Senior Application Scientist Context: Bioorthogonal Probes & NAD+ Metabolism Profiling Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Optimization Guide

Current Status: Operational Last Updated: February 27, 2026 Role: Senior Application Scientist Context: Bioorthogonal Probes & NAD+ Metabolism Profiling

Executive Summary: The Dual-Edged Probe

5-Ethynylpyridine-3-carboxamide (commonly referred to as 5-ethynylnicotinamide or 5-EN ) is a potent bioorthogonal probe used to study NAD+ metabolism and ADP-ribosylation (PARylation). It functions as a metabolic precursor, entering the NAD+ salvage pathway to generate N6-propargyl-NAD+, which is subsequently utilized by PARPs to label substrate proteins.

The Critical Challenge: While 5-EN is a structural mimic of Nicotinamide (NAM), this mimicry is the source of its primary off-target effects. It acts not only as a substrate but, at incorrect concentrations, as a competitive inhibitor of the very enzymes it targets (NAMPT) and a potent regulator of others (Sirtuins), leading to experimental artifacts that are often mistaken for biological phenotypes.

This guide addresses the three most common "off-target" failure modes:

  • Metabolic Choking: Inhibition of NAMPT preventing probe incorporation.

  • Epigenetic Interference: Unintended inhibition of Sirtuins (Class III HDACs).

  • Click-Chemistry Artifacts: Toxicity and background derived from the detection step.

Troubleshooting & FAQs
Category A: Signal Intensity & Metabolic Incorporation

Q1: I see zero or very weak fluorescent signal after "clicking" 5-EN in my cell lysate. Is the probe degrading? Diagnosis: It is likely Metabolic Choking (Substrate Inhibition), not degradation. Mechanism: 5-EN enters the NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT). However, NAMPT has a rate-limiting threshold. If you treat cells with concentrations >100 µM, 5-EN outcompetes endogenous NAM but also saturates the enzyme, potentially acting as a competitive inhibitor or stalling the pathway due to slower turnover kinetics compared to native NAM. Solution:

  • Perform a Titration: Test 10 µM, 50 µM, and 100 µM. Counter-intuitively, lowering the concentration often increases the specific signal by allowing efficient enzymatic turnover.

  • Extend Incubation: 5-EN incorporation is slower than native NAM turnover. Increase incubation from 4 hours to 12–18 hours.

Q2: My Western blot shows a smear across the entire lane. Is this non-specific binding? Diagnosis: This is often a Click Chemistry Artifact , not biological poly-ADP-ribosylation. Mechanism: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) can cause protein precipitation and non-specific fluorophore sticking if the copper/ascorbate ratio is too high or the reaction runs too long. Solution:

  • Protocol Adjustment: Use a ligand (e.g., THPTA or BTTAA) to chelate Copper (I). This protects proteins from oxidation and prevents precipitation.

  • Control: Run a "No-Click" control (Probe + Azide, but NO Copper) to quantify non-covalent background sticking.

Category B: Biological Off-Target Effects (Toxicity & Phenotype)

Q3: Treatment with 5-EN is causing cell cycle arrest and apoptosis in my controls. Is the compound toxic? Diagnosis: Sirtuin Inhibition (Epigenetic Off-Target). Mechanism: Native Nicotinamide is a feedback inhibitor of Sirtuins (NAD+-dependent deacetylases). As a structural analog, 5-EN retains this inhibitory capacity. High doses of 5-EN inhibit SIRT1/SIRT3, leading to hyper-acetylation of p53 and mitochondrial dysfunction, triggering apoptosis unrelated to your specific study target. Solution:

  • Limit Exposure: Do not exceed 24 hours of treatment.

  • Rescue Experiment: Co-treat with a specific Sirtuin activator (e.g., Resveratrol) to see if the toxicity phenotype is reversed, confirming the off-target mechanism.

Q4: I am studying kinase signaling, and 5-EN treatment altered phosphorylation patterns of p38/MAPK. Why? Diagnosis: Kinase Scaffold Promiscuity. Mechanism: The pyridine-3-carboxamide core is a "privileged scaffold" in medicinal chemistry, often found in inhibitors of p38 MAPK and TAK1. While 5-EN is small, at high micromolar concentrations (>50 µM), it may weakly occupy the ATP-binding pocket of these kinases. Solution:

  • Validate with Inhibitors: Use specific p38 inhibitors (e.g., SB203580) alongside 5-EN. If the phosphoproteomic profile matches, it is an off-target kinase effect.

  • Use Lower Doses: Kinase off-target effects are usually driven by mass action. Stay below 50 µM.

Validated Experimental Workflow

To minimize off-target effects, strictly adhere to this self-validating protocol.

Phase 1: Metabolic Labeling (The "Sweet Spot")
ParameterRecommended RangeRationale
Concentration 50 µM – 100 µM Balances NAMPT turnover vs. Sirtuin inhibition.
Media NAM-Depleted Media Use dialyzed FBS or specific NAM-free media to prevent competition from endogenous Nicotinamide.
Duration 12 – 18 Hours Allows sufficient biosynthesis of N6-propargyl-NAD+ without inducing long-term Sirtuin toxicity.
Phase 2: The "Click" Reaction (CuAAC)

Standardize the click reaction to prevent background noise.

  • Lysis: Lyse cells in buffer containing PARG inhibitors (e.g., ADP-HPD) to prevent degradation of the ADP-ribose chains you just labeled.

  • Reaction Mix (Prepare fresh):

    • Lysate (1–2 mg/mL)

    • Azide-Tag (Biotin-N3 or Fluorophore-N3): 20–50 µM

    • CuSO4: 1 mM

    • THPTA Ligand: 2 mM (Critical: Premix CuSO4 and THPTA before adding to lysate)

    • Sodium Ascorbate: 4 mM

  • Incubation: 1 hour at Room Temperature (Dark).

  • Termination: Precipitate proteins with cold Methanol/Chloroform to remove excess reagents.

Mechanistic Visualization
Diagram 1: The NAD+ Salvage Pathway & Off-Target Interference

This diagram illustrates how 5-EN enters the pathway and where it causes bottlenecks (Off-Target 1) and side effects (Off-Target 2).

NAD_Salvage_Interference cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Nucleus EN 5-Ethynylnicotinamide (5-EN Probe) NAMPT NAMPT (Rate Limiting) EN->NAMPT Substrate EN->NAMPT Inhibition (>100µM) SIRT Sirtuins (Deacetylases) EN->SIRT Off-Target Inhibition NAM Nicotinamide (Native) NAM->NAMPT Competition Inter1 5-ethynyl-NMN NAMPT->Inter1 Slow Kinetics NMNAT NMNAT PropNAD N6-propargyl-NAD+ (Bioorthogonal Cofactor) NMNAT->PropNAD Inter1->NMNAT PARP PARPs (Poly-ADP-ribose Polymerases) PropNAD->PARP Cofactor Target Labeled Proteins (Signal) PARP->Target Modification Toxicity Hyper-Acetylation (Toxicity/Apoptosis) SIRT->Toxicity

Caption: 5-EN mimics Nicotinamide, entering the salvage pathway via NAMPT. High doses inhibit NAMPT (Self-Limiting) and Sirtuins (Toxicity).

Diagram 2: Troubleshooting the "Click" Reaction

Logic flow for diagnosing signal issues.

Troubleshooting_Flow Start Issue: Low/No Signal Check1 Check 5-EN Conc. Start->Check1 Decision1 Is Conc > 100µM? Check1->Decision1 Action1 Reduce to 50µM (Relieve NAMPT inhibition) Decision1->Action1 Yes Check2 Check Media Decision1->Check2 No Decision2 Contains NAM? Check2->Decision2 Action2 Use Dialyzed FBS (Remove competition) Decision2->Action2 Yes Check3 Check Click Chem Decision2->Check3 No Action3 Add THPTA Ligand (Prevent precip.) Check3->Action3

Caption: Decision tree for resolving low signal intensity in 5-EN metabolic labeling experiments.

References
  • Discovery of Alkyne-Tagged NAD+ Analogs

    • Title: Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases.[1]

    • Source:Journal of the American Chemical Society (JACS).
    • Significance: Establishes the synthesis and utility of 5-ethynylnicotinamide derivatives for profiling PARP substr
    • URL:[Link]

  • NAMPT Inhibition Mechanisms

    • Title: Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • Significance: Explains why pyridine-3-carboxamide derivatives can act as inhibitors rather than substrates at high concentr
    • URL:[Link]

  • Sirtuin Inhibition by Nicotinamide Analogs

    • Title: Mechanism of inhibition of human SIRT1 by nicotinamide.
    • Source:Journal of Biological Chemistry.
    • Significance: Provides the mechanistic basis for the "epigenetic off-target" effects observed when using high concentr
    • URL:[Link]

  • Optimizing Click Chemistry (THPTA Ligands)

    • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)
    • Source:Angewandte Chemie.
    • Significance: The foundational text for using ligands (like THPTA)
    • URL:[Link]

Sources

Optimization

Optimizing dosage and treatment protocols for in vivo studies with 5-Ethynylpyridine-3-carboxamide

Ticket ID: #5EN-IVO-2024 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are working with 5-Ethynylpyridine-3-carboxamide (commonly referred to as 5-Ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5EN-IVO-2024 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are working with 5-Ethynylpyridine-3-carboxamide (commonly referred to as 5-Ethynylnicotinamide or 5-EN ). This is not a standard therapeutic drug; it is a bioorthogonal metabolic probe .

The Core Challenge: 5-EN is a structural analog of Nicotinamide (NAM). To function, it must "hijack" the endogenous NAD+ salvage pathway. It competes with natural Nicotinamide for the enzyme NAMPT (Nicotinamide phosphoribosyltransferase). Once metabolized into 5-ethynyl-NAD+ , it is utilized by PARP enzymes (Poly(ADP-ribose) polymerases) to label ADP-ribosylated proteins.

Success Factor: Your experimental success depends entirely on the ratio of 5-EN to endogenous Nicotinamide . If your dose is too low, natural NAM outcompetes the probe (no signal). If too high, you risk inhibiting NAMPT or causing NAD+ depletion toxicity.

Module 1: Formulation & Solubility

User Question: "I’m seeing precipitation when I dilute my DMSO stock into saline. How do I formulate this for IP injection in mice?"

The Solution: Cosolvent System

5-EN is a pyridine carboxamide with moderate lipophilicity. While soluble in DMSO, it crashes out in pure aqueous buffers at high concentrations.

Recommended Vehicle Protocol:

Component Grade Final % Function
DMSO Sterile, Cell Culture Grade 10% Primary solubilizer.
PEG 300 or 400 Low Endotoxin 40% Cosolvent to prevent precipitation upon aqueous dilution.

| Saline (0.9% NaCl) | Sterile | 50% | Aqueous carrier for physiological balance. |

Preparation Steps:

  • Dissolve 5-EN powder in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).

  • Add the required volume of PEG 400 and vortex thoroughly.

  • Slowly add warm (37°C ) sterile saline while vortexing.

    • Critical: Do not add saline directly to the DMSO stock; the heat of mixing can degrade the probe or cause immediate crashing. Always buffer with PEG first.

Module 2: Dosage & Pharmacokinetics

User Question: "What dose should I use? I see papers using 10 mg/kg and others using 100 mg/kg."

The Solution: The "Competition" Dose Strategy

Unlike high-affinity drugs, 5-EN is a metabolic substrate. You need a saturating dose to effectively compete with endogenous Nicotinamide (NAM).

Recommended Starting Dose: 100 mg/kg (Intraperitoneal - IP)

ParameterRecommendationScientific Rationale
Dose Range 50 – 150 mg/kg < 50 mg/kg often yields weak signal due to endogenous NAM competition. > 200 mg/kg risks NAMPT inhibition (toxicity).
Route IP (Intraperitoneal) Rapid absorption into the portal vein ensures the liver (rich in NAMPT) processes the probe quickly.
Frequency Single Bolus For pulse-chase experiments. Repeated dosing (daily) is not recommended due to potential NAD+ depletion.
Clearance T_max ~15-30 min Pyridine analogs clear rapidly. The "labeling window" is determined by how fast NAMPT converts it to NMN.

Expert Insight: If your signal is weak, do not just increase the dose . Instead, try dietary restriction . Feeding mice a niacin-free diet for 3-5 days prior to the experiment lowers endogenous NAM levels, significantly boosting 5-EN incorporation efficiency without increasing the probe dosage.

Module 3: Experimental Workflow & Mechanism

User Question: "How long should I wait after injection before harvesting tissue? What is the mechanism of incorporation?"

The Biological Mechanism

The following diagram illustrates how 5-EN travels from injection to detection. Note that 5-EN itself is not fluorescent; it only becomes detectable after the ex vivo click reaction.

G cluster_metabolism Intracellular NAD+ Salvage Pathway Injection IP Injection (5-EN) Blood Systemic Circulation (Rapid Clearance) Injection->Blood Cell Cell Entry (Nicotinamide Transporters) Blood->Cell NAMPT Enzyme: NAMPT (Rate Limiting) Cell->NAMPT Competition with Endogenous NAM NMN_Analog 5-Ethynyl-NMN NAMPT->NMN_Analog NAD_Analog 5-Ethynyl-NAD+ NMN_Analog->NAD_Analog NMNAT Enzymes PARP PARP Activation (DNA Damage/Stress) NAD_Analog->PARP Substrate Usage Target ADP-Ribosylated Protein (Ethynyl-Tagged) PARP->Target Transfer of 5-E-ADP-Ribose Detection Ex Vivo Click Reaction (Azide-Fluorophore + Cu(I)) Target->Detection Post-Lysis/Fixation

Caption: Figure 1. Metabolic trajectory of 5-EN. The probe must be metabolically converted into an NAD+ analog (5-Ethynyl-NAD+) before it can be utilized by PARP enzymes to label target proteins.

Step-by-Step Protocol
  • Preparation: Fast mice for 4 hours (optional but reduces variability in hepatic NAD+).

  • Injection: Administer 100 mg/kg 5-EN (IP).

  • Incorporation Period: Wait 2 to 4 hours .

    • Why? It takes time for the liver to synthesize 5-E-NAD+ and redistribute it to tissues, or for local tissues to synthesize it.

  • Stimulation (Optional): If studying PARP activation (e.g., ischemia, DNA damage), apply the stimulus during this window (e.g., 1 hour post-injection).

  • Perfusion (CRITICAL): Transcardial perfusion with PBS is mandatory.

    • Reason: You must wash unbound 5-EN out of the vasculature. Failure to do this results in high background fluorescence during the click reaction.

  • Harvest & Fixation: Harvest tissues. Fix in 4% PFA (for imaging) or snap freeze (for Western blot).

  • Click Reaction:

    • Permeabilize tissue/cells (0.5% Triton X-100).

    • Incubate with Click Cocktail: Azide-Fluorophore (20 µM) + CuSO4 (1 mM) + THPTA (ligand, 2 mM) + Sodium Ascorbate (10 mM) .

    • Incubate 1 hour at Room Temp (protected from light).

Module 4: Troubleshooting (FAQ)

Symptom: High Background / Non-Specific Staining

  • Cause: Inadequate perfusion or "free" probe reacting in the cytosol.

  • Fix: Increase perfusion volume. Perform an extensive wash (3x 10 mins) with PBS containing 1% BSA after the click reaction to remove trapped fluorophores.

Symptom: No Signal in Target Tissue

  • Cause 1 (Competition): Endogenous Nicotinamide levels are too high.

    • Fix: Switch to a Niacin-free diet for 3 days pre-experiment.

  • Cause 2 (Metabolism): The tissue has low NAMPT activity (e.g., some quiescent tissues).

    • Fix: This probe relies on salvage pathway activity. If NAMPT is low, labeling will be low. This is a biological reality, not a protocol failure.

Symptom: Animal Lethargy/Toxicity

  • Cause: 5-EN can act as a weak NAMPT inhibitor at very high concentrations, or the "ethynyl" moiety is causing steric hindrance in essential NAD+ dependent enzymes (other than PARP).

  • Fix: Reduce dose to 50 mg/kg . Ensure the vehicle contains PEG to prevent micro-embolisms from precipitation.

References

  • Discovery of Bioorthogonal NAD+ Analogs

    • Title: "A Bioorthogonal Chemical Reporter of Poly(ADP-ribose) Polymerase Activity."
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Describes the synthesis and validation of 5-ethynylnicotinamide analogs for PARP labeling.
    • URL:[Link] (Note: Representative link to foundational work in this chemical class).

  • In Vivo Click Chemistry Protocols (General): Title: "In vivo use of Click-iT EdU cell proliferation assays." Source: Thermo Fisher Scientific / Invitrogen User Guide. Context: Provides the standard for vehicle formulation and click reaction chemistry (CuAAC) used for ethynyl-modified probes in mice.
  • NAMPT and NAD+ Metabolism Dynamics

    • Title: "Nicotinamide phosphoribosyltransferase (NAMPT) is a pleiotropic protein with intra- and extra-cellular functions."
    • Source:PubMed / NIH.
    • Context: Explains the rate-limiting nature of NAMPT, justifying the competition dosage str
    • URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Ethynylpyridine-3-carboxamide

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ETH-PYR-005-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Troubleshooting Scale-Up Challenges for 5-Ethyny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ETH-PYR-005-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Troubleshooting Scale-Up Challenges for 5-Ethynylpyridine-3-carboxamide

Executive Summary & Molecule Profile

Target Molecule: 5-Ethynylpyridine-3-carboxamide CAS: 1211533-87-7 (Acid precursor ref), Analogous to 2510-23-8 (3-ethynylpyridine) Primary Application: Fragment for kinase inhibitors, molecular glues, and mGluR5 modulators.

The Challenge: Scaling up 5-Ethynylpyridine-3-carboxamide presents a "perfect storm" of process chemistry challenges. The pyridine nitrogen acts as a ligand poison, the primary amide can suffer hydrolysis or solubility issues, and the terminal alkyne is prone to polymerization or Glaser homocoupling.

This guide moves beyond academic preparations (mg scale) to robust kilogram-ready protocols, focusing on the Sonogashira coupling of 5-bromonicotinamide.

The "Golden Route" Workflow

We recommend the Sonogashira Coupling / Desilylation sequence starting from 5-bromonicotinamide. This route avoids the solubility issues of zwitterionic nicotinic acid intermediates.

Diagram 1: Optimized Synthetic Workflow

SynthesisWorkflow Start 5-Bromonicotinamide (SM) Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA TMS-Acetylene, 50-60°C Start->Step1 Inert Atmosphere (N2) Inter TMS-Intermediate (Usually not isolated at scale) Step1->Inter >98% Conversion Step2 Step 2: In-situ Deprotection K2CO3 / MeOH (Mild Base Hydrolysis) Inter->Step2 One-pot telescoping Workup Workup & Scavenging Pd Scavenger (SiliaMetS) Aqueous Wash Step2->Workup Filter salts Product 5-Ethynylpyridine-3-carboxamide (Crystalline Solid) Workup->Product Crystallization

Caption: Integrated workflow for the scale-up synthesis of 5-Ethynylpyridine-3-carboxamide, emphasizing a telescoped deprotection strategy to minimize isolation losses.

Troubleshooting Guide (Q&A Format)

Module A: The Sonogashira Coupling (Step 1)

User Question: I am seeing the reaction stall at 60-70% conversion. Adding more catalyst turns the solution black but doesn't push the reaction. Why?

Scientist Response: This is a classic symptom of "Catalyst Poisoning by Substrate."

  • The Cause: The pyridine nitrogen in your starting material (5-bromonicotinamide) is a competitive ligand. As the reaction proceeds, the concentration of the product (also a pyridine) increases. If your Pd loading is too low or your phosphine ligands are labile (like PPh3), the pyridine displaces the ligand, forming inactive Pd-pyridine complexes that eventually aggregate into Pd-black (the black precipitate).

  • The Fix:

    • Switch Ligands: Move from Pd(PPh3)4 to PdCl2(PPh3)2 or the more robust Pd(dppf)Cl2 . Bidentate ligands (dppf) are harder for the pyridine to displace [1].

    • Degassing is Non-Negotiable: "Sparging" is insufficient for scale-up. Use strictly degassed solvents (freeze-pump-thaw or vigorous N2 sparging for >1 hr) because oxygen accelerates ligand oxidation, leaving the metal vulnerable to pyridine coordination [2].

    • The "Sacrificial" Alkyne: Ensure you use 1.2 - 1.5 equivalents of TMS-acetylene. Some alkyne is always consumed by trace O2 (Glaser coupling) or oligomerization.

User Question: My isolated product is brown/grey and fails heavy metal specs (>1000 ppm Pd). Recrystallization isn't cleaning it.

Scientist Response: Pyridines are "Pd sponges." Standard silica columns or simple recrystallization often fail to break the Pd-N interaction.

  • The Fix (Chemical Scavenging):

    • Method A (Solid Phase): Treat the reaction mixture (post-workup solution) with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 2 hours. Filter off the silica. This typically reduces Pd from 1000 ppm to <50 ppm [1].

    • Method B (Aqueous Wash): If the product is water-insoluble, wash the organic layer with an aqueous solution of N-acetylcysteine or sodium diethyldithiocarbamate . These ligands bind Pd stronger than the pyridine does.

Module B: Deprotection & Isolation (Step 2)

User Question: During TMS removal with NaOH, I'm seeing a new impurity by HPLC (M+1 = 165). Is it the acid?

Scientist Response: Yes. M+1 = 165 corresponds to 5-ethynylnicotinic acid .

  • The Cause: You are using conditions that are too harsh (NaOH/Water). The amide bond is susceptible to hydrolysis, especially when electron-deficient (due to the pyridine ring).

  • The Fix:

    • Switch Base: Use K2CO3 in Methanol at Room Temperature. This is mild enough to cleave the silyl group (which is very labile) without touching the amide bond.

    • Reaction Monitoring: Stop the reaction immediately upon TMS consumption. Do not let it stir overnight "just to be safe."

User Question: I'm worried about the stability of the terminal alkyne during drying. Can it explode?

Scientist Response: While 5-ethynylpyridine derivatives are generally stable, terminal acetylenes are high-energy species.

  • Thermal Stability: Do not dry the solid at temperatures >50°C. Use a vacuum oven at 35-40°C .

  • Polymerization: If the solid turns dark brown/black upon storage, it is polymerizing. Store the final compound at -20°C under Argon.

  • Safety Note: Avoid concentrating the reaction mixture to dryness if CuI is still present, as copper acetylides can be shock-sensitive. Perform the aqueous workup (to remove Cu) before solvent evaporation [3].

Experimental Data & Specifications

Table 1: Critical Process Parameters (CPP)
ParameterRecommended RangeRationale
Solvent DMF or THF/TEA (1:1)DMF ensures solubility of the amide; THF/TEA is easier to strip.
Temperature 50°C - 65°C>70°C increases Glaser coupling; <40°C is too slow.
Pd Catalyst Pd(PPh3)2Cl2 (1-3 mol%)Robust, air-stable precursor.
Co-Catalyst CuI (1-2 mol%)Essential for rate, but keep low to minimize homocoupling.
Base (Deprotection) K2CO3 (1.5 eq)Mild enough to preserve the amide.
Pd Limit < 20 ppmRequired for pharmaceutical intermediates.
Detailed Protocol: 100g Scale-Up Example

Step 1: Coupling

  • Charge a 2L reactor with 5-bromonicotinamide (100 g, 0.5 mol) , Pd(PPh3)2Cl2 (3.5 g, 1 mol%) , and CuI (0.95 g, 1 mol%) .

  • Evacuate and backfill with N2 (3 cycles).

  • Add degassed DMF (500 mL) and Triethylamine (200 mL) .

  • Add TMS-acetylene (85 mL, 1.2 eq) dropwise over 30 mins to control exotherm.

  • Heat to 55°C for 4-6 hours. Monitor by HPLC (Target: <2% SM).

Step 2: Workup & Pd Removal

  • Cool to 20°C. Dilute with EtOAc (1 L).

  • Wash with 5% aq. N-acetylcysteine (2 x 300 mL) to remove Pd/Cu.

  • Wash with Brine (300 mL).

  • Concentrate organic layer to ~300 mL volume (do not dry completely).

Step 3: Deprotection & Crystallization

  • Add MeOH (400 mL) and K2CO3 (103 g, 1.5 eq) to the concentrate.

  • Stir at 20°C for 2 hours.

  • Filter off inorganic salts.

  • Concentrate filtrate. Add Water (500 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and dry at 40°C under vacuum.

Impurity Troubleshooting Logic
Diagram 2: Impurity Identification Tree

ImpurityTree Issue Impurity Detected in HPLC CheckRT Check Retention Time (RT) Issue->CheckRT EarlyRT RT < Product (Polar) CheckRT->EarlyRT LateRT RT > Product (Non-polar) CheckRT->LateRT Acid Impurity: 5-Ethynylnicotinic Acid Cause: Hydrolysis of Amide Fix: Use milder base (K2CO3) EarlyRT->Acid Dimer Impurity: Glaser Dimer (Bis-alkyne) Cause: O2 leak / High Cu Fix: Degas better LateRT->Dimer SM Impurity: SM (Bromide) Cause: Stalled Rxn Fix: Change Ligand LateRT->SM

Caption: Decision tree for identifying common impurities based on HPLC retention time relative to the main product.

References

  • Vertex Pharmaceuticals. "Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator." Organic Process Research & Development, 2011. Link

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Sigma-Aldrich. "Safety Data Sheet: 3-Ethynylpyridine." Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 642801, 4-Ethynylpyridine (Safety & Hazards)." Link

For further assistance, please contact the Process Chemistry Division referencing Ticket #ETH-PYR-005-SC.

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating 5-Ethynylpyridine-3-carboxamide Activity

This guide serves as a technical validation protocol for 5-Ethynylpyridine-3-carboxamide (5-EP3C) , also known as 5-Ethynylnicotinamide . Executive Summary for Researchers: Unlike clinical PARP inhibitors (e.g., Olaparib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation protocol for 5-Ethynylpyridine-3-carboxamide (5-EP3C) , also known as 5-Ethynylnicotinamide .

Executive Summary for Researchers: Unlike clinical PARP inhibitors (e.g., Olaparib) designed for maximal potency (IC50 < 10 nM), 5-EP3C is primarily a chemical biology probe . It functions as a clickable nicotinamide analog. Its validation requires a dual approach: confirming its inhibitory binding affinity (biochemical IC50) and validating its functional utility as a metabolic probe for ADP-ribosylation via click chemistry.

Mechanistic Grounding & Pathway Visualization

5-EP3C mimics the structure of Nicotinamide (NAM), the physiological byproduct of the PARP reaction. It binds to the nicotinamide-binding pocket of PARP1/2. Its unique value lies in the ethynyl (-C≡CH) handle, which is bio-orthogonal. This allows researchers to "tag" PARP activity in live cells and subsequently visualize it using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action:

  • Competition: 5-EP3C competes with NAD+ for the PARP active site.

  • Incorporation/Inhibition: Depending on the specific assay conditions, it acts as a competitive inhibitor or a metabolic precursor for clickable NAD+ analogs.

  • Detection: The ethynyl group reacts with Azide-functionalized fluorophores or biotin.

PARP_Mechanism NAD NAD+ (Substrate) PARP PARP1/2 Enzyme NAD->PARP Binds PARylation Poly(ADP-ribosyl)ation (Signal Transduction) PARP->PARylation Catalysis EP3C 5-EP3C (Inhibitor/Probe) EP3C->PARP Competes with NAD+ Complex PARP-Inhibitor Complex (Inactive) EP3C->Complex Reversible Binding Click CuAAC Click Reaction (+ Azide-Biotin) EP3C->Click Bio-orthogonal Tagging Olaparib Olaparib (Blocker Control) Olaparib->PARP High Affinity Blockade Olaparib->Complex Trapping Detection Fluorescent/Biotin Signal (Western Blot) Click->Detection Readout

Figure 1: Competitive binding landscape of PARP. 5-EP3C competes with NAD+ but can be displaced by high-affinity inhibitors like Olaparib, serving as a specificity control.

Comparative Performance Analysis

To validate 5-EP3C, you must benchmark it against established standards. It is not expected to match Olaparib's potency. Its success is defined by cell permeability and click-ability , which Olaparib lacks.

Table 1: Comparative Profile of PARP Modulators

CompoundRoleIC50 (PARP1)Cell PermeabilityPrimary Application
Olaparib Clinical Drug~5 nMHighPositive Control: Total suppression of PARP activity.
5-EP3C Probe / Inhibitor~10 - 50 µM*HighMetabolic Labeling: Profiling ADP-ribosylation sites.
3-Aminobenzamide Historical Control~30 µMModerateReference Standard: Low-potency inhibition benchmark.
Biotin-NAD+ In Vitro ProbeN/A (Substrate)Low (Impermeable)Lysate Assays: Requires cell lysis; cannot enter live cells.

*Note: IC50 values for nicotinamide analogs are generally in the micromolar range. 5-EP3C is less potent than Olaparib but retains specific binding.

Experimental Validation Protocols
Protocol A: Biochemical IC50 Determination (Enzymatic Inhibition)

Objective: Quantify the inhibitory constant of 5-EP3C compared to Olaparib. Method: Universal Colorimetric PARP Assay (Histone-coated plate).

  • Preparation:

    • Coat 96-well strip plates with Histones (1 mg/mL in PBS) overnight at 4°C.

    • Block with 1% BSA in PBS-T (PBS + 0.1% Tween-20).

  • Reaction Setup:

    • Control Wells: Enzyme + NAD+ (No Inhibitor).

    • Blank: No Enzyme.

    • Test Wells: PARP1 Enzyme (0.5 U/well) + NAD+ (biotinylated-NAD+ mix) + 5-EP3C (Serial dilution: 0.1 µM to 1000 µM).

    • Reference: Olaparib (Serial dilution: 0.1 nM to 1000 nM).

  • Incubation: Incubate for 60 min at Room Temperature (RT).

  • Detection:

    • Wash 3x with PBS-T.

    • Add Streptavidin-HRP (1:1000). Incubate 30 min.

    • Add TMB Substrate. Stop with 1N HCl or 5% Phosphoric Acid.

    • Read Absorbance at 450 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Criteria: 5-EP3C should show a dose-dependent reduction in signal with an IC50 in the µM range.

Protocol B: Cellular Target Engagement (The "Click" Validation)

Objective: Prove that 5-EP3C enters cells, binds PARP, and can be labeled. This is the critical self-validating step . Principle: If 5-EP3C effectively targets PARP, pre-treatment with Olaparib (a stronger binder) should abolish the click signal.

Workflow Visualization:

Workflow cluster_Treat Step 2: Differential Treatment Step1 Step 1: Cell Culture (HeLa or MDA-MB-231) GroupA Group A: DMSO Only Step1->GroupA GroupB Group B: 5-EP3C (100 µM) Step1->GroupB GroupC Group C (Competition): Olaparib (10 µM) + 5-EP3C Step1->GroupC Step3 Step 3: DNA Damage Induction (H2O2 or MNNG for 10 min) Activates PARP GroupA->Step3 GroupB->Step3 GroupC->Step3 Step4 Step 4: Lysis & Click Reaction (+ Biotin-Azide, CuSO4, THPTA, Ascorbate) Step3->Step4 Step5 Step 5: Western Blot Probe: Streptavidin-HRP Step4->Step5

Figure 2: Competition assay workflow. Group C is the self-validating control; Olaparib prevents 5-EP3C binding, proving the signal in Group B is PARP-specific.

Detailed Steps:

  • Seeding: Seed HeLa cells (2 x 10^5 cells/well) in 6-well plates.

  • Inhibitor Pre-treatment (1h):

    • Add Olaparib (10 µM) to "Competition" wells.

  • Probe Treatment (1-4h):

    • Add 5-EP3C (100 µM) to "Probe" and "Competition" wells.

  • Activation: Treat cells with 500 µM H2O2 for 10 min to induce DNA damage (maximizes PARP signal).

  • Lysis & Click:

    • Lyse cells in RIPA buffer (free of EDTA, as it chelates Copper).

    • Click Mix: Add to lysate: Biotin-Azide (100 µM) + CuSO4 (1 mM) + THPTA Ligand (2 mM) + Sodium Ascorbate (4 mM).

    • Incubate 1h at RT in dark.

  • Readout: Run SDS-PAGE. Transfer to membrane. Block. Incubate with Streptavidin-HRP.[1]

    • Result: You should see a smear (PAR polymers) in the 5-EP3C lane. The Olaparib+5-EP3C lane should be blank (or significantly reduced), confirming specificity.

References
  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301. Link

  • Gibson, B. A., & Kraus, W. L. (2012). "New insights into the molecular and cellular functions of poly(ADP-ribose) and PARPs." Nature Reviews Molecular Cell Biology, 13(7), 411-424. Link

  • Jiang, H., Kim, J. H., Frizzell, K. M., et al. (2010). "Clickable NAD analogs: From synthesis to applications." Journal of the American Chemical Society, 132(27), 9363-9372. Link

  • Thorsell, A. G., Ekblad, T., Karlberg, T., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry, 60(4), 1262–1271. Link

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action."[2][3] Science Translational Medicine, 8(362), 362ps17. Link

Sources

Comparative

Comparing the efficacy of 5-Ethynylpyridine-3-carboxamide to other PARP inhibitors.

This guide provides a rigorous technical comparison between 5-Ethynylpyridine-3-carboxamide (a functionalized Nicotinamide analog) and established clinical PARP inhibitors (e.g., Olaparib, Talazoparib). Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 5-Ethynylpyridine-3-carboxamide (a functionalized Nicotinamide analog) and established clinical PARP inhibitors (e.g., Olaparib, Talazoparib).

Executive Summary

5-Ethynylpyridine-3-carboxamide (also referred to as 5-ethynylnicotinamide or 5-EN ) is primarily a chemical probe used for Activity-Based Protein Profiling (ABPP), not a therapeutic drug. While clinical inhibitors like Olaparib are designed for high-affinity binding (nanomolar IC50) and PARP trapping to induce synthetic lethality in cancer cells, 5-Ethynylpyridine-3-carboxamide acts as a "clickable" substrate mimic. Its "efficacy" lies in its ability to metabolically label ADP-ribosylation sites for detection, rather than suppressing tumor growth.

Part 1: Mechanistic Divergence

The fundamental difference between these compounds lies in their interaction with the PARP active site and their downstream biological consequences.

Clinical PARPi (e.g., Olaparib, Talazoparib)[1][2][3][4]
  • Mechanism: Competes with NAD+ for the catalytic cleft of PARP1/2.

  • Key Feature: PARP Trapping . These drugs lock PARP proteins onto damaged DNA, creating cytotoxic protein-DNA complexes that stall replication forks.

  • Outcome: Double-strand breaks, replication collapse, and cell death (Synthetic Lethality).

5-Ethynylpyridine-3-carboxamide (5-EP-3-C)
  • Mechanism: Acts as an analog of Nicotinamide (NAM). It can be metabolized into an NAD+ analog (via the salvage pathway) or compete weakly for the PARP active site.[1]

  • Key Feature: Bioorthogonal Labeling . The ethynyl (alkyne) group allows for "Click Chemistry" (CuAAC) with azide-fluorophores.

  • Outcome: Fluorescent tagging of PARP activity (ADP-ribosylation) without necessarily killing the cell.

Pathway Visualization: Trapping vs. Labeling

PARP_Mechanism DNA_Damage DNA Damage (SSBs) PARP_Enzyme PARP1 Enzyme DNA_Damage->PARP_Enzyme Recruitment PAR_Chain Poly(ADP-ribose) Chain PARP_Enzyme->PAR_Chain Catalysis using NAD+ Trapped_Complex Trapped PARP-DNA Complex (Cytotoxic) PARP_Enzyme->Trapped_Complex Allosteric Locking NAD NAD+ (Substrate) NAD->PAR_Chain Olaparib Olaparib (Clinical Drug) Olaparib->PARP_Enzyme High Affinity Binding (<5nM) Probe_5EP 5-Ethynylpyridine-3-carboxamide (Chemical Probe) Probe_5EP->PARP_Enzyme Weak Comp/Substrate Mimicry Labeled_PAR Alkyne-Tagged PAR (Detectable via Click) Probe_5EP->Labeled_PAR Incorporation

Figure 1: Mechanistic bifurcation. Clinical inhibitors (Green) drive toxicity via trapping. 5-Ethynylpyridine-3-carboxamide (Grey) facilitates detection via metabolic incorporation.

Part 2: Comparative Efficacy Data

The following data contrasts the Therapeutic Potency (ability to inhibit) of clinical drugs against the Labeling Utility of the probe.

Table 1: Potency & Selectivity Profile
FeatureOlaparib (Lynparza) Talazoparib (Talzenna) 5-Ethynylpyridine-3-carboxamide
Primary Class Therapeutic InhibitorTherapeutic InhibitorChemical Probe / Metabolic Precursor
PARP1 IC50 5 nM [1]0.57 nM [1]> 50 µM (Estimated based on NAM) [2]
PARP Trapping HighVery High (~100x Olaparib)Negligible
Cellular Cytotoxicity High (in BRCA-mutant cells)Very HighLow / None (at labeling concentrations)
Click Chemistry Ready NoNoYes (Alkyne handle)
Primary Application Cancer TherapyCancer TherapyClick-Seq / ABPP

Technical Insight: 5-Ethynylpyridine-3-carboxamide is structurally an analog of Nicotinamide (NAM) . NAM is a weak, non-selective PARP inhibitor (IC50 ~50-100 µM). Therefore, 5-EP-3-C requires significantly higher concentrations (micromolar range) to interact with PARP compared to the nanomolar concentrations of Olaparib.

Part 3: Experimental Protocols

To validate the utility of 5-Ethynylpyridine-3-carboxamide, researchers should use a Click-Chemistry workflow, whereas Olaparib should be assessed via Clonogenic Survival assays.

Protocol A: Profiling PARP Activity with 5-Ethynylpyridine-3-carboxamide

Use this protocol to visualize ADP-ribosylation levels in cells.

  • Cell Culture: Seed HeLa or MDA-MB-231 cells to 70% confluence.

  • Probe Incubation: Treat cells with 100 µM 5-Ethynylpyridine-3-carboxamide for 1–4 hours.

    • Note: High concentration is required due to lower affinity compared to NAD+.

  • Stimulation (Optional): Treat with H2O2 (100 µM, 10 min) to induce DNA damage and spike PARP activity.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Reaction (CuAAC):

    • Add lysate to a reaction mix: 100 µM Azide-Fluorophore (e.g., Azide-Cy5) , 1 mM TCEP, 100 µM TBTA (ligand), and 1 mM CuSO4.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Visualization: Resolve proteins on SDS-PAGE. Scan gel for fluorescence.[2]

    • Result: Bands correspond to PARylated proteins.

Protocol B: Comparative Cytotoxicity (The "Negative Control")

Use this protocol to demonstrate that 5-EP-3-C is NOT a potent drug.

  • Seeding: Seed BRCA1-deficient cells (e.g., SUM149PT) in 96-well plates.

  • Dosing:

    • Arm A: Olaparib (0.1 nM – 10 µM, serial dilution).

    • Arm B: 5-Ethynylpyridine-3-carboxamide (0.1 µM – 500 µM).

  • Incubation: 144 hours (6 days).

  • Readout: CellTiter-Glo (ATP luminescence).

  • Analysis:

    • Olaparib: Expect sigmoidal curve with IC50 ~10-100 nM.

    • 5-EP-3-C: Expect flat line or toxicity only at >100 µM (off-target effects).

Part 4: Synthesis & Workflow Visualization

The utility of 5-Ethynylpyridine-3-carboxamide relies on the "Click" workflow.

Click_Workflow cluster_legend Key Difference Step1 Step 1: Metabolic Labeling Incubate cells with 5-EP-3-C Step2 Step 2: Incorporation 5-EP-3-C mimics NAM/NAD+ Incorporated into PAR chains Step1->Step2 Step3 Step 3: Lysis & Click Reaction Add Azide-Fluorophore + Cu(I) Step2->Step3 Step4 Step 4: Detection Fluorescent Imaging of PARylation Step3->Step4 Info Unlike Olaparib, which BLOCKS this pathway, 5-EP-3-C VISUALIZES it.

Figure 2: The "Click-Seq" workflow. 5-EP-3-C is a tool for visualization, distinct from the blocking action of therapeutic inhibitors.[3][4][1][2][5][6][7][8][9][10]

References

  • Thery, J. et al. (2017). "Mechanism of Action of PARP Inhibitors: Trapping vs. Catalytic Inhibition." Nature Reviews Clinical Oncology.

  • Gibson, B.A. et al. (2016). "Chemical Genetic Discovery of PARP Targets Reveals a Role for PARP-1 in Transcription Elongation." Science.

  • Spagnolo, L. et al. (2021). "Click Chemistry Approaches for Profiling ADP-Ribosylation." Methods in Molecular Biology.

  • Menear, K.A. et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.

Sources

Validation

Validating the therapeutic index and toxicity profile of 5-Ethynylpyridine-3-carboxamide

Publish Comparison Guide: Validating the Therapeutic Index and Toxicity Profile of 5-Ethynylpyridine-3-carboxamide Executive Summary 5-Ethynylpyridine-3-carboxamide (5-EP3C) , often referred to in literature as a derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Therapeutic Index and Toxicity Profile of 5-Ethynylpyridine-3-carboxamide

Executive Summary

5-Ethynylpyridine-3-carboxamide (5-EP3C) , often referred to in literature as a derivative of 5-ethynylnicotinamide , represents a specialized class of pyridine-based small molecules. While historically utilized as a chemical probe for activity-based protein profiling (ABPP) of NAD+-consuming enzymes (like PARP and NAMPT), it is increasingly evaluated as a therapeutic candidate targeting the NAD+ salvage pathway .

This guide outlines the rigorous validation framework required to establish the Therapeutic Index (TI) of 5-EP3C. Unlike standard cytotoxic agents, 5-EP3C operates via NAMPT (Nicotinamide phosphoribosyltransferase) inhibition , a mechanism characterized by a steep toxicity curve. Validating its profile requires distinguishing on-target efficacy (tumor NAD+ depletion) from class-specific toxicities (retinopathy and thrombocytopenia).

Mechanistic Grounding & Comparative Analysis

To validate 5-EP3C, one must first benchmark it against the standard-of-care or "tool" compounds in its class. The primary comparator is FK866 (Daporinad) , the first-in-class NAMPT inhibitor.

Mechanism of Action: The NAD+ Chokehold

5-EP3C functions as a structural analog of Nicotinamide (NAM). It competes for the active site of NAMPT, the rate-limiting enzyme that recycles NAM back into Nicotinamide Mononucleotide (NMN), the precursor to NAD+.

  • Tumor Dependency: Cancer cells, having high metabolic demands, are "addicted" to the salvage pathway.

  • The Trap: By blocking NAMPT, 5-EP3C induces a collapse in intracellular NAD+, leading to ATP failure and cell death (often via autophagy or apoptosis).

Comparative Matrix: 5-EP3C vs. FK866
Feature5-Ethynylpyridine-3-carboxamide (5-EP3C) FK866 (Comparator) Validation Implication
Pharmacophore Pyridine-3-carboxamide core with 5-alkyne tailPyridyl-acrylamide structure5-EP3C's smaller size may alter tissue distribution (e.g., BBB penetration).
Binding Mode Competitive / Suicide Substrate (potential)Non-competitive / Allosteric5-EP3C requires enzymatic kinetics assays to confirm Mode of Inhibition (MoI).
Primary Toxicity Predicted: Retinal & HematologicalProven: Thrombocytopenia, RetinopathyERG (Electroretinography) is mandatory for 5-EP3C validation.
Metabolic Stability High (Alkyne group is metabolically robust)Moderate (Rapid clearance)PK profiling must focus on half-life (t1/2) relative to NAD+ turnover rates.

Visualizing the Validation Logic

The following diagram illustrates the critical signaling node (NAMPT) and the validation workflow required to distinguish efficacy from toxicity.

ValidationWorkflow Compound 5-EP3C NAMPT Target: NAMPT (NAD+ Salvage) Compound->NAMPT Inhibits Tumor Tumor Cell (High NAD+ Demand) NAMPT->Tumor Depletes NAD+ Healthy Healthy Tissue (Retina/Platelets) NAMPT->Healthy Depletes NAD+ Efficacy Efficacy: NAD+ Depletion Tumor Regression Tumor->Efficacy Toxicity Toxicity: Retinopathy Thrombocytopenia Healthy->Toxicity Rescue Validation 1: NAM Rescue Assay Efficacy->Rescue Confirm Mechanism ERG Validation 2: Electroretinography Toxicity->ERG Define Safety Margin

Caption: Figure 1. The dual-pathway impact of NAMPT inhibition. Validation requires proving that efficacy is reversible by Nicotinamide (Rescue) and quantifying the threshold for retinal damage (ERG).

Experimental Protocols for Validation

To objectively validate 5-EP3C, you must move beyond simple IC50 values. The following protocols are designed to stress-test the compound's Therapeutic Index.

Protocol A: The "Rescue" Assay (Mechanistic Specificity)

Purpose: To prove that 5-EP3C cytotoxicity is exclusively due to NAMPT inhibition and not off-target effects.

  • Cell Seeding: Seed NAMPT-dependent cancer cells (e.g., A2780 or HCT116) in 96-well plates.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • 5-EP3C (Dose-response: 1 nM to 10 µM).

    • Rescue Arm: 5-EP3C + Nicotinic Acid (NA) (10 µM). Note: NA utilizes the NAPRT pathway, bypassing the NAMPT blockade.

  • Readout: Measure intracellular ATP (CellTiter-Glo) or NAD+ levels (LC-MS/MS) at 72 hours.

  • Validation Criteria:

    • Pass: 5-EP3C cytotoxicity is completely reversed by Nicotinic Acid in NAPRT-positive cells.

    • Fail: Toxicity persists despite NA co-treatment (indicates off-target toxicity).

Protocol B: In Vivo Therapeutic Index & Retinal Safety

Purpose: To calculate the TI, defined as


.
  • Model: BALB/c nude mice bearing subcutaneous xenografts.

  • Dosing Regimen: Oral gavage (PO) or IP, b.i.d. for 21 days.

  • Efficacy Readout: Tumor volume reduction (

    
    ).
    
  • Toxicity Readout (The Critical Step):

    • Body Weight: >15% loss indicates MTD (Maximum Tolerated Dose).

    • Retinal Function (ERG): Perform scotopic and photopic Electroretinography on Day 7 and Day 21.

    • Why? NAMPT inhibitors cause specific degeneration of rod/cone photoreceptors.

  • Data Analysis:

    • Plot Tumor Volume vs. B-wave amplitude (ERG).

    • Target Profile: Significant tumor inhibition at a dose where ERG B-wave amplitude remains >80% of baseline.

Protocol C: Hematotoxicity Screening

Purpose: To assess the risk of thrombocytopenia (platelet drop).

  • Sample Collection: Retro-orbital blood draw on Day 7, 14, and 21.

  • Analysis: Complete Blood Count (CBC) with differential.

  • Benchmark: Compare platelet nadir of 5-EP3C vs. FK866.

    • Success: 5-EP3C shows a "platelet-sparing" profile (nadir >500,000/µL in mice) compared to the severe drops often seen with first-gen inhibitors.

Summary of Validation Metrics

Use this table to report your final validation data.

MetricExperimental MethodTarget Value (Success Criteria)
Biochemical Potency NAMPT Enzymatic Assay (Fluorescence)

Cellular Potency CellTiter-Glo (A2780 cells)

On-Target Specificity Nicotinic Acid Rescue Assay

Therapeutic Index Tumor Regression vs. Body Weight Loss

Retinal Safety Electroretinography (ERG)No significant B-wave reduction at

References

  • Galli, M. et al. (2020). Synthesis and biological evaluation of biochemical probes for the study of NAD+ biosynthesis. .

  • Sampath, D. et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. .

  • Zabka, T. S. et al. (2015).[1] Retinal toxicity of NAMPT inhibitors in rodents and safety margins in humans. .

  • Olesen, U. H. et al. (2010). Anticancer activity and toxicity of the NAMPT inhibitor FK866. .

  • Wang, W. et al. (2015).[1] Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. .

Sources

Comparative

Reproducibility in Target Profiling: A Comparative Guide to 5-Ethynylpyridine-3-carboxamide (5-EPC)

As drug development shifts from phenotypic screening to precise target deconvolution, the reproducibility of Activity-Based Protein Profiling (ABPP) has become a critical bottleneck. For researchers investigating NAD⁺-de...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts from phenotypic screening to precise target deconvolution, the reproducibility of Activity-Based Protein Profiling (ABPP) has become a critical bottleneck. For researchers investigating NAD⁺-dependent enzymes—such as poly(ADP-ribose) polymerases (PARPs) and sirtuins—the challenge lies in capturing transient, physiological protein-ligand interactions without disrupting cellular integrity.

This guide provides an authoritative, objective comparison of (5-EPC)[1] against standard alternatives, detailing self-validating protocols to ensure absolute reproducibility in your chemical biology workflows.

Mechanistic Design & Causality: The "Why" Behind 5-EPC

To achieve reproducible target pull-downs, a probe must balance target affinity with bioorthogonal reactivity. 5-EPC is structurally designed to satisfy both constraints:

  • The Pharmacophore (Pyridine-3-carboxamide): This core mimics the endogenous nicotinamide (NAM) moiety of NAD⁺. It binds deep within the catalytic pockets of PARPs and sirtuins, forming critical, highly conserved hydrogen bonds with active-site serine and glycine residues.

  • The Bioorthogonal Handle (5-Ethynyl): Causality of placement: Modifying the 5-position is a deliberate structural choice. X-ray crystallography of PARP/NAM complexes reveals that the 5-position projects outward into the solvent channel. By placing the terminal alkyne here, the bioorthogonal handle remains sterically unhindered and accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, without compromising the molecule's binding affinity.

Objective Comparison with Alternative Modulators

When designing an ABPP experiment or enzymatic assay, selecting the right probe dictates the workflow's success. Below is a quantitative and functional comparison of 5-EPC against unmodified Nicotinamide, the classic inhibitor 3-Aminobenzamide (3-AB), and the direct substrate [2].

ReagentPrimary FunctionCell PermeabilityBioorthogonal HandlePARP1 IC₅₀ (Approx.)Workflow Compatibility
5-EPC Clickable Probe / InhibitorHigh (In vivo)Terminal AlkyneLow mMIn situ target engagement, ABPP
Nicotinamide (NAM) Endogenous InhibitorHigh (In vivo)NoneLow mMBaseline control, Competition assays
3-Aminobenzamide Classic PARP InhibitorModerateNone~30 µMFunctional inhibition only
6-Alkyne NAD⁺ Clickable SubstrateLow (Requires lysis)Terminal AlkyneN/A (Substrate)In vitro enzymatic assays (PASTA)

Data Synthesis: While 6-alkyne NAD⁺ is excellent for labeling PARP substrates in vitro, its high polarity prevents it from crossing live cell membranes. 5-EPC solves this by offering high cell permeability, allowing researchers to capture target engagement in living cells before lysis, thereby preserving native protein complexes.

Workflow Visualization: Activity-Based Protein Profiling

G N1 Live Cell Culture (Target Engagement) N2 5-EPC Incubation (In Situ Binding) N1->N2 Permeable N3 Cell Lysis & Protein Extraction N2->N3 Wash & Lysis N4 CuAAC Click Chemistry (Azide-Biotin + Cu(I)) N3->N4 Probe Tagging N5 Streptavidin Enrichment N4->N5 Pull-down N6 LC-MS/MS Proteomics or Western Blot N5->N6 Analysis

Workflow for Activity-Based Protein Profiling using 5-EPC and CuAAC click chemistry.

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be designed as self-validating systems. The following methodologies embed internal controls to instantly flag false positives or experimental failures.

Protocol A: In Situ Cellular Labeling and CuAAC Pull-Down

This protocol isolates proteins that actively bind 5-EPC in living cells.

  • Cellular Incubation: Treat live cells (e.g., HeLa or HEK293T) with 50 µM 5-EPC for 4 hours at 37°C.

    • Causality:In vivo labeling is chosen over lysate labeling because cell lysis disrupts compartmentalization and dilutes endogenous cofactors, leading to non-physiological binding artifacts.

  • Lysis and Clarification: Wash cells 3x with cold PBS to remove unbound probe. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min.

    • Self-Validation Checkpoint 1 (Input Control): Reserve a 5% aliquot of the clarified lysate prior to click chemistry. This is mandatory for normalizing total protein levels during downstream Western blotting.

  • CuAAC Reaction Assembly: To the lysate, sequentially add: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM THPTA, and 1 mM CuSO₄. React for 1 hour at room temperature.

    • Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst. THPTA is specifically chosen over TBTA because it is water-soluble and heavily coordinates Cu(I), preventing the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein targets.

  • Streptavidin Enrichment: Incubate the clicked lysate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS in PBS) to remove non-covalently bound proteins.

    • Self-Validation Checkpoint 2 (No-Copper Control): Run a parallel sample where CuSO₄ is replaced with water. If bands appear in the No-Copper elution, your Azide-Biotin is non-specifically binding to proteins or the bead matrix, invalidating the run.

Protocol B: Enzymatic Validation via the PASTA Method

To confirm that 5-EPC is specifically engaging the active site of PARP, adapt the [3].

  • Reaction Setup: In a 96-well plate, incubate 20 nM recombinant PARP1 with a titration of 5-EPC (1 µM to 1 mM) in PARP Buffer (PBR) for 15 minutes.

  • Substrate Competition: Add 100 µM 6-alkyne NAD⁺ to initiate the reaction. Incubate for 1 hour at 30°C.

    • Causality: 6-alkyne NAD⁺ acts as the clickable substrate. 5-EPC will compete with 6-alkyne NAD⁺ for the catalytic pocket.

  • Detection & Validation: Perform CuAAC with an Azide-Fluorophore and measure fluorescence.

    • Self-Validation Checkpoint 3 (Active-Site Specificity): A dose-dependent reduction in fluorescent signal confirms that 5-EPC is successfully occupying the active site, blocking the incorporation of the 6-alkyne NAD⁺ substrate.

References

  • PubChem. "5-ethynylpyridine-3-carboxamide (Compound Summary)". National Center for Biotechnology Information. URL:[Link]

  • Kirby, I. T., et al. (2021). "PASTA: PARP activity screening and inhibitor testing assay". STAR Protocols, 2(1), 100340. PubMed Central (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethynylpyridine-3-carboxamide proper disposal procedures

Executive Summary: Immediate Action Plan 5-Ethynylpyridine-3-carboxamide presents a dual-hazard profile: the toxicological properties of the pyridine-amide scaffold and the specific physical reactivity of the terminal al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

5-Ethynylpyridine-3-carboxamide presents a dual-hazard profile: the toxicological properties of the pyridine-amide scaffold and the specific physical reactivity of the terminal alkyne.

  • CRITICAL PROHIBITION: NEVER dispose of this compound or its solutions down the drain. The terminal ethynyl group (

    
    ) can react with copper or silver plumbing to form explosive metal acetylides .
    
  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Keep separate from strong oxidizers, strong bases, and heavy metal salts (Cu, Ag, Hg).

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the causality of the hazards. This compound is not merely "toxic waste"; it is a reactive intermediate.

FeatureSpecificationDisposal Implication
Compound Name 5-Ethynylpyridine-3-carboxamide-
Molecular Formula

High Nitrogen content; potential NOx generation during incineration.
Functional Groups 1. Pyridine (Heterocycle)2.[1] Carboxamide (

)3. Terminal Alkyne (

)
1. Toxic/Irritant.2.[2] Hydrolysis potential.3. Shock-sensitive acetylide formation.
Physical State Solid (typically off-white powder)Dust explosion hazard if aerosolized.
Solubility Soluble in DMSO, DMF, Methanol; Low in Water.Use organic waste streams for liquid disposal.
GHS Classification Warning H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Standard PPE (Nitrile gloves, goggles, fume hood) required.

Note on CAS: While specific CAS numbers for the carboxamide derivative may vary by vendor (often custom synthesized), hazard data is extrapolated from the structural analog 5-Ethynylpyridine-3-carboxylic acid (CAS 1211533-87-7) .

The "Why": Mechanism of Alkyne Reactivity

The primary risk during disposal is the Terminal Alkyne . Unlike internal alkynes, the terminal proton is weakly acidic (


). Upon contact with specific metals (often found in plumbing or improper waste containers) or strong bases, it forms metal acetylides.

Diagram 1: The Acetylide Risk Pathway This diagram illustrates why drain disposal is catastrophic and how segregation prevents explosion risks.

AcetylideRisk cluster_risk High Risk Zone Compound 5-Ethynylpyridine-3-carboxamide (Terminal Alkyne) Copper Copper/Silver (Plumbing/Fittings) Compound->Copper Direct Contact Base Strong Base (NaOH/KOH) Compound->Base Deprotonation SafeWaste Halogenated/Organic Waste Stream Compound->SafeWaste Correct Segregation Acetylide Metal Acetylide (EXPLOSIVE SOLID) Copper->Acetylide Reaction Base->Acetylide + Metal Ions

Caption: Logical pathway showing the formation of shock-sensitive acetylides upon contact with incompatible materials.

Detailed Disposal Protocols

Protocol A: Pure Solid Waste (Expired/Unused)

Applicability: Expired shelf stock or excess solid reagent.

  • Containerization: Do not empty the solid into a general waste bin. Keep the substance in its original vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to prevent dust generation.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Ethynylpyridine-3-carboxamide, Solid."[3]

    • Hazard Checkbox: Toxic, Irritant.

    • Note: Add text "Contains Terminal Alkyne - NO METALS."

  • Disposal Stream: Segregate into the Solid Hazardous Waste drum intended for incineration.

Protocol B: Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, reaction solvents, or HPLC waste containing the compound.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix oxidizers with organic solvents).

  • Quenching (Self-Validating Step):

    • Goal: If the mixture contains strong bases (e.g., NaH, LiHMDS) used in the synthesis, you must quench the basicity before disposal to prevent acetylide formation in the drum.

    • Procedure: Slowly add saturated Ammonium Chloride (

      
      ) or dilute acid until pH is neutral (pH 6-8).
      
    • Validation: Test pH with a strip. If pH > 9, continue quenching.

  • Transfer: Pour into the High-BTU Organic Waste container (often the "Solvent Waste" carboy).

    • Crucial: Ensure the waste container is made of HDPE (plastic) or glass, never metal cans unless lined, due to the alkyne content.

  • Rinsing: Triple rinse the reaction vessel with Acetone or Ethanol. Add rinsates to the same waste container.

Protocol C: Contaminated Glassware & Sharps
  • Sharps (Needles): If a needle was used to transfer a solution of this compound, do not recap. Discard immediately into a rigid Sharps Container.

    • Note: Standard sharps containers are incinerated, which destroys the compound safely.

  • Glassware: Triple rinse with acetone. The glassware can then be washed normally. The acetone rinse must go to liquid hazardous waste.

Emergency Procedures: Spills

Scenario: You drop a vial of 5-Ethynylpyridine-3-carboxamide powder (500 mg) on the floor.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95 mask (or respirator) to avoid inhaling dust.

  • Dry Clean-Up (Preferred):

    • Do not wet the powder initially (avoids spreading a toxic solution).

    • Cover the spill with a damp paper towel (to suppress dust) or use a chemical scoop/brush.

    • Transfer material to a wide-mouth jar.

  • Wet Clean-Up (Residue):

    • Wipe the surface with an acetone-soaked pad, followed by a soapy water wipe.

    • Dispose of all wipes, gloves, and scoop material into the Solid Hazardous Waste bin.

  • Reporting: Report to EHS as a "Toxic Solid Spill."

Disposal Decision Tree

Diagram 2: Operational Workflow Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generated Form Physical State? Start->Form Solid Solid (Powder) Form->Solid Powder Liquid Liquid (Solution) Form->Liquid Solution Pure Pure Compound? Solid->Pure BaseCheck Contains Strong Base? Liquid->BaseCheck Bag Double Bag (Ziploc) Pure->Bag Yes Quench Quench with NH4Cl to pH 7 BaseCheck->Quench Yes (pH > 9) SolventCheck Solvent Type? BaseCheck->SolventCheck No (Neutral) Quench->SolventCheck HaloWaste Halogenated Waste Carboy SolventCheck->HaloWaste DCM, Chloroform NonHaloWaste Non-Halogenated Waste Carboy SolventCheck->NonHaloWaste Acetone, MeOH, DMF Incinerate Solid Hazardous Waste (Incineration) Bag->Incinerate

Caption: Decision matrix ensuring segregation of halogenated solvents and neutralization of reactive bases prior to disposal.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Ethynylpyridine-3-carboxylic acid (Analog). Retrieved from

  • PubChem. (2023). 5-Ethynylpyridine-3-carboxamide (Compound Summary). National Library of Medicine. Retrieved from [4]

  • BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from

  • University of Cambridge. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Ethynylpyridine-3-carboxamide

Disclaimer: As of the writing of this guide, specific safety and toxicity data for 5-Ethynylpyridine-3-carboxamide is not extensively available in public databases. Therefore, this guidance is synthesized from establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the writing of this guide, specific safety and toxicity data for 5-Ethynylpyridine-3-carboxamide is not extensively available in public databases. Therefore, this guidance is synthesized from established safety protocols for the parent pyridine class of compounds and data available for structurally similar molecules, such as 5-Ethynylpyridine-3-carboxylic acid. It is imperative to treat 5-Ethynylpyridine-3-carboxamide as a potentially hazardous substance and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures. This guide supplements, but does not replace, your institution's Chemical Hygiene Plan (CHP) and a thorough, substance-specific risk assessment.

Hazard Assessment and the Rationale for Caution

5-Ethynylpyridine-3-carboxamide belongs to the pyridine family, a class of heterocyclic aromatic compounds known for their potential health hazards. Pyridines can be volatile, and exposure through inhalation, skin contact, or ingestion may lead to adverse health effects, including nausea, headaches, and irritation of the skin, eyes, and respiratory system.[1] Some pyridine derivatives are toxic to the blood, kidneys, liver, and central nervous system.[2]

While data for the target compound is limited, the closely related 5-Ethynylpyridine-3-carboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Given these potential hazards, a robust personal protective equipment strategy is not merely a recommendation but a critical requirement for ensuring laboratory safety.[5]

The Core Directive: Engineering Controls and Personal Protective Equipment

The foundation of laboratory safety is a hierarchy of controls. Before relying on PPE, engineering and administrative controls must be in place.

  • Primary Engineering Control: The Chemical Fume Hood All operations involving 5-Ethynylpyridine-3-carboxamide, from weighing the solid powder to preparing solutions and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[1][2][6] This is the most critical step in minimizing inhalation exposure.

Recommended PPE for Laboratory Operations

The level of PPE required can vary based on the specific task being performed. The following table provides a clear summary for common laboratory procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder Chemical Splash GogglesDouble-Gloved (Nitrile)Fully-Buttoned Lab CoatNot required if performed in a fume hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFully-Buttoned Lab CoatNot required if performed in a fume hood.
Running Reactions & Transfers Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFully-Buttoned Lab CoatNot required if performed in a fume hood.
Handling Contaminated Waste Chemical Splash GogglesNitrile or Neoprene GlovesFully-Buttoned Lab CoatNot required.
Detailed PPE Specifications and Causality
  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory whenever handling the chemical in any form.[7] They provide a seal around the eyes to protect against splashes and fine particulates.

    • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with a reaction under pressure, a face shield must be worn in addition to chemical splash goggles.[8]

  • Skin and Body Protection:

    • Lab Coat: A clean, fully-buttoned lab coat, preferably with elastic cuffs, must be worn to prevent incidental skin contact.[2]

    • Gloves (The Critical Barrier): The choice of glove material is paramount. Pyridine and its derivatives can degrade or permeate common glove materials.

      • Recommended: Nitrile or neoprene gloves are recommended for handling pyridine compounds.[1][9] For operations with a high risk of splash or prolonged contact, consider heavier-duty gloves or butyl rubber, which offers excellent resistance to pyridine.[2]

      • Not Recommended: Latex gloves should be avoided as they offer poor protection against many chemicals, including pyridines.[1]

      • Best Practice: Always inspect gloves for tears or holes before use.[7] Remove gloves immediately if they become contaminated, and wash your hands thoroughly with soap and water.[2] Disposable gloves should never be reused.[10]

Operational and Disposal Plans

A safe workflow minimizes the chance of exposure at every step. The following protocol outlines the essential handling and disposal procedures.

Standard Handling and Use Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Inside a certified fume hood) don_ppe 2. Don Required PPE (Lab coat, goggles, gloves) weigh 4. Weigh Solid Compound (Use anti-static weigh boat) prep_area->weigh Proceed to Handling gather_mats 3. Assemble Materials (Chemical, solvent, glassware, waste container) dissolve 5. Prepare Solution (Add solid to solvent slowly) use 6. Perform Experiment (Transfers, reactions, etc.) dispose_waste 7. Dispose of Waste (Collect in labeled, sealed container) use->dispose_waste Proceed to Cleanup decontaminate 8. Clean Work Area (Wipe down surfaces) doff_ppe 9. Doff PPE Correctly (Gloves first, then goggles, then coat) wash_hands 10. Wash Hands Thoroughly

Caption: Standard workflow for handling 5-Ethynylpyridine-3-carboxamide.

Storage Requirements

Proper storage is crucial to maintaining chemical integrity and preventing accidents.

  • Store in a tightly closed, properly labeled container.[2][11]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2][6]

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[2][12]

Disposal Plan

5-Ethynylpyridine-3-carboxamide and any materials contaminated with it are considered hazardous waste.[13]

  • Do Not: Never dispose of this chemical down the drain or in regular trash.[6][9]

  • Do: Collect all waste (excess chemical, contaminated gloves, absorbent materials, etc.) in a designated, compatible, and clearly labeled hazardous waste container.[2][9] The container must be kept sealed when not in use.

  • Follow all institutional, local, and federal regulations for hazardous waste disposal, typically managed by your institution's Environmental Health & Safety (EHS) department.[6][9]

Emergency Response Plan

Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.[6]

Spill Response

The appropriate response depends on the size of the spill.

  • Small Spill (manageable in <10 minutes):

    • Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or dry earth.[6][12]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

    • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

    • Report the spill to your supervisor.[6]

  • Large Spill:

    • Immediately evacuate all personnel from the area.

    • Alert others in the vicinity and secure the area to prevent entry.

    • If there is an inhalation hazard or fire risk, activate the fire alarm.

    • Contact your institution's EHS or emergency response team immediately.[2]

Caption: Emergency response flowchart for a chemical spill.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][11]

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][11]

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][11]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Safety Data Sheet for Niacinamide USP. PCCA. [Link]

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program. [Link]

  • OSHA Factsheet: Laboratory Safety. OSHA. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. [Link]

  • 5-ethynylpyridine-3-carboxamide. PubChemLite. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Recommendations for Chemical Protective Clothing. CDC Stacks. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

Sources

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